GZ22-4
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C88H126F3N6NaO24S4 |
|---|---|
Molecular Weight |
1860.2 g/mol |
IUPAC Name |
sodium 4-[(2Z)-2-[(2E)-2-[2-[4-[3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[3-[2-(cyclooctylamino)-3,5,6-trifluoro-4-sulfamoylphenyl]sulfonylpropanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethylamino]-3-oxopropyl]phenoxy]-3-[(E)-2-[3,3-dimethyl-1-(4-sulfonatobutyl)indol-1-ium-2-yl]ethenyl]cyclohex-2-en-1-ylidene]ethylidene]-3,3-dimethylindol-1-yl]butane-1-sulfonate |
InChI |
InChI=1S/C88H127F3N6O24S4.Na/c1-87(2)72-23-10-12-25-74(72)96(40-14-16-64-123(102,103)104)76(87)34-30-68-19-18-20-69(31-35-77-88(3,4)73-24-11-13-26-75(73)97(77)41-15-17-65-124(105,106)107)84(68)121-71-32-27-67(28-33-71)29-36-78(98)93-38-42-110-44-46-112-48-50-114-52-54-116-56-58-118-60-62-120-63-61-119-59-57-117-55-53-115-51-49-113-47-45-111-43-39-94-79(99)37-66-122(100,101)86-81(90)80(89)85(125(92,108)109)82(91)83(86)95-70-21-8-6-5-7-9-22-70;/h10-13,23-28,30-35,70,95H,5-9,14-22,29,36-66H2,1-4H3,(H5-,92,93,94,98,99,102,103,104,105,106,107,108,109);/q;+1/p-1 |
InChI Key |
BSSMNYSDJWTLTK-UHFFFAOYSA-M |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Molecular Epidemiology of G2P Rotavirus Genotype
An In-depth Technical Guide to the Molecular Epidemiology of G2P[1] Rotavirus Genotype
For Researchers, Scientists, and Drug Development Professionals
Abstract
Group A rotaviruses (RVA) are a leading cause of severe gastroenteritis in infants and young children globally. The G2P[1] genotype is one of the most common and epidemiologically significant rotavirus strains worldwide. Understanding its molecular epidemiology is crucial for vaccine development, surveillance, and public health interventions. This technical guide provides a comprehensive overview of the G2P[1] rotavirus genotype, including its genetic characteristics, global distribution, and evolutionary dynamics. It details the experimental protocols for genotyping and whole-genome sequencing, and explores the key signaling pathways involved in its pathogenesis, offering a valuable resource for researchers and professionals in the field.
Introduction to G2P[1] Rotavirus
Rotavirus A is a member of the Reoviridae family, characterized by a segmented genome of 11 double-stranded RNA (dsRNA) segments. These segments encode six structural proteins (VP1-VP4, VP6, VP7) and six non-structural proteins (NSP1-NSP6). The dual-typing classification system for rotaviruses is based on the antigenic properties of the two outer capsid proteins: VP7 (G-type, glycoprotein) and VP4 (P-type, protease-sensitive). The G2P[1] genotype is defined by the presence of the G2 VP7 protein and the P[1] VP4 protein.
Historically, G1P[2], G2P[1], G3P[2], and G4P[2] have been the most prevalent rotavirus genotypes in humans[3]. G2P[1] strains are a common cause of acute childhood diarrhea in various regions, including Africa, Asia, and the Americas[4][5][6].
Genomic Constellation
G2P[1] rotavirus strains typically possess a DS-1-like genomic constellation. The complete genotype constellation is denoted as G2-P[1]-I2-R2-C2-M2-A2-N2-T2-E2-H2[7][8][9][10]. This notation represents the genotypes of the 11 gene segments in the order: VP7-VP4-VP6-VP1-VP2-VP3-NSP1-NSP2-NSP3-NSP4-NSP5. While this is the most common constellation, reassortment events can lead to variations. For instance, studies in China have identified G2P[1] strains with a G2-P[1]-I2-R2-C2-M2-A2-N2-T2-E1-H2 constellation, indicating reassortment with Wa-like strains for the NSP4 gene[7][11].
Global Molecular Epidemiology
The prevalence of G2P[1] rotavirus fluctuates both temporally and geographically. Surveillance studies have shown its re-emergence in several countries, sometimes becoming the predominant strain in a given season[5].
Geographic Distribution and Prevalence
The distribution of G2P[1] varies significantly across different regions and over time. The following table summarizes the prevalence of G2P[1] from various studies.
| Region/Country | Study Period | Prevalence of G2P[1] | Key Findings & Citations |
| Global (Low and Middle-Income Countries) | 2014-2018 | Varied by region | G1P[2] was the most frequent genotype globally (31%). G2P[1] prevalence was notable in specific regions and timeframes.[12] |
| Global (Systematic Review) | 2005-2023 | Higher in vaccine-introducing settings | A meta-analysis suggested a higher prevalence of the non-vaccine G2P[1] genotype in regions after rotavirus vaccine introduction.[13] |
| Argentina (Buenos Aires) | 2004-2007 | 21.4% | Re-emergence of G2P[1] was observed, becoming the predominant strain by 2007.[5] |
| Brazil | 2005-2009 | Re-emergent | Re-emergence of G2P[1] was noted, suggesting a continental phenomenon of natural temporal variability.[14] |
| China | 2022 | Third most predominant | Following G9P[2] and G8P[2], G2P[1] was a significant genotype.[7] |
| Kenya (Coastal) | 2012-2018 | 20.3% | Pre-vaccine strains were predominantly sub-lineage IVa-3, while post-vaccine strains were also mainly sub-lineage IVa-3, suggesting genetic differences but likely antigenic similarity between the periods.[8] |
| South Korea | 2000-2004 | 34.2% (13/38 isolates) | G2P[1] was a major circulating genotype during this period.[3] |
| Taiwan | 2004-2011 | 12.5% | G2P[1] was the second most common genotype after G1P[2].[6] |
| United States (Detroit) | Not specified | 3% | G2P[1] was underrepresented compared to the global average at the time of the study.[15] |
| United States (Single Community) | 2010-2011 | Increased frequency | Three distinct clades of G2P[1] were found to be co-circulating.[1][9] |
| Zambia | 2012-2016 | Common post-vaccine introduction | All sequenced strains exhibited a typical DS-1-like genotype constellation.[16] |
Evolutionary Dynamics and Genetic Diversity
The evolution of G2P[1] rotavirus is driven by both genetic drift (point mutations) and genetic shift (reassortment). Phylogenetic analyses of the VP7 and VP4 genes have revealed the existence of multiple lineages and sub-lineages, indicating continuous evolution[1][6][7]. For example, G2 VP7 genes have been classified into lineages I, II, IVa, and IVnon-a, with further subdivisions into sub-lineages[7]. Similarly, P[1] VP4 genes form distinct lineages[7].
Whole-genome sequencing has provided deeper insights into the complex evolutionary dynamics of G2P[1], revealing reassortment events with animal rotavirus strains and between different human rotavirus genogroups[4]. These evolutionary changes can lead to antigenic drift, which may impact the effectiveness of existing vaccines[1].
Impact of Vaccination
The introduction of rotavirus vaccines has led to a significant decline in the burden of severe childhood gastroenteritis. However, there have been concerns about vaccine-induced selective pressure potentially leading to an increase in the prevalence of non-vaccine genotypes like G2P[1][2]. Several studies have reported a transient upsurge of G2P[1] following the introduction of the monovalent G1P[2] Rotarix® vaccine[2][16].
However, other studies suggest that the fluctuations in G2P[1] prevalence are part of its natural epidemic cycle and not solely driven by vaccine pressure[17]. It is important to note that current rotavirus vaccines still provide protection against G2P[1], although the effectiveness may be lower compared to homotypic vaccine strains[18][19][20]. A pooled analysis of clinical trial data for the monovalent rotavirus vaccine (Rotarix) showed a vaccine efficacy of 71% against severe diarrhea caused by G2P[1] strains[19].
Experimental Protocols
Accurate genotyping and sequencing of G2P[1] rotavirus are essential for molecular epidemiology studies. The following sections provide detailed methodologies for key experiments.
RNA Extraction from Stool Samples
-
Sample Preparation : Prepare a 10% (w/v) stool suspension in phosphate-buffered saline (PBS) or viral transport medium.
-
Clarification : Centrifuge the suspension at 3,000 x g for 10 minutes to pellet fecal debris.
-
RNA Extraction : Use a commercial viral RNA extraction kit (e.g., QIAamp Viral RNA Mini Kit, Qiagen) according to the manufacturer's instructions to extract dsRNA from the clarified supernatant.
Reverse Transcription-Polymerase Chain Reaction (RT-PCR) for G2P[1] Genotyping
This protocol is for the amplification of the VP7 (G-type) and VP4 (P-type) genes.
3.2.1. First-Round RT-PCR
This step reverse transcribes the dsRNA and amplifies a larger fragment of the target gene.
-
Reaction Mix :
-
5 µL of extracted RNA
-
1 µL of Reverse Transcriptase
-
1 µL of forward primer (e.g., Beg9 for VP7, Con3 for VP4)
-
1 µL of reverse primer (e.g., End9 for VP7, Con2 for VP4)
-
12.5 µL of 2x RT-PCR buffer
-
Nuclease-free water to a final volume of 25 µL
-
-
Thermocycling Conditions :
-
Reverse Transcription: 45°C for 30-60 minutes
-
Initial Denaturation: 95°C for 5 minutes
-
35-40 cycles of:
-
Denaturation: 94°C for 30-60 seconds
-
Annealing: 50-55°C for 30-60 seconds
-
Extension: 72°C for 60-90 seconds
-
-
Final Extension: 72°C for 7-10 minutes
-
3.2.2. Second-Round (Nested) Multiplex PCR
This step uses the product from the first round as a template to amplify smaller, genotype-specific fragments.
-
Reaction Mix :
-
1-2 µL of first-round PCR product
-
A cocktail of G-type specific forward primers (e.g., for G1, G2, G3, G4, G9) and a common reverse primer for VP7.
-
A cocktail of P-type specific forward primers (e.g., for P[1], P[5], P[2]) and a common reverse primer for VP4.
-
12.5 µL of 2x PCR Master Mix
-
Nuclease-free water to a final volume of 25 µL
-
-
Thermocycling Conditions :
-
Initial Denaturation: 95°C for 5 minutes
-
30-35 cycles of:
-
Denaturation: 94°C for 30-60 seconds
-
Annealing: 42-50°C for 30-60 seconds
-
Extension: 72°C for 60 seconds
-
-
Final Extension: 72°C for 7-10 minutes
-
3.2.3. Gel Electrophoresis
Analyze the second-round PCR products on a 1.5-2% agarose gel. The size of the amplified fragment will indicate the G and P genotype.
Sanger Sequencing of VP7 and VP4 Genes
-
PCR Product Purification : Purify the first-round RT-PCR products of the VP7 and VP4 genes using a commercial PCR purification kit.
-
Cycle Sequencing Reaction :
-
Use the purified PCR product as a template.
-
Add a sequencing primer (either the forward or reverse primer from the first-round PCR).
-
Use a BigDye™ Terminator v3.1 Cycle Sequencing Kit (Applied Biosystems) or similar.
-
Perform cycle sequencing according to the manufacturer's protocol.
-
-
Sequencing Product Cleanup : Remove unincorporated dyes and primers using ethanol/EDTA precipitation or a commercial cleanup kit.
-
Capillary Electrophoresis : Run the cleaned sequencing products on an automated DNA sequencer (e.g., Applied Biosystems 3730xl).
-
Sequence Analysis : Analyze the resulting chromatograms using sequencing analysis software (e.g., Chromas, FinchTV).
Next-Generation Sequencing (NGS) for Whole-Genome Analysis
NGS allows for the sequencing of all 11 rotavirus gene segments, providing a complete genomic picture.
-
Library Preparation :
-
Start with extracted viral dsRNA.
-
Fragment the RNA and reverse transcribe to cDNA.
-
Ligate sequencing adapters to the cDNA fragments.
-
Amplify the library by PCR.
-
Purify and quantify the final library.
-
-
Sequencing : Sequence the prepared library on an NGS platform such as Illumina MiSeq or NextSeq.
-
Bioinformatic Analysis :
-
Quality Control : Trim low-quality reads and remove adapter sequences.
-
Genome Assembly : Assemble the reads into contigs, either by mapping to a reference G2P[1] genome or through de novo assembly.
-
Genotyping : Use tools like RotaC or ViPR to determine the genotype of each of the 11 gene segments.
-
Phylogenetic Analysis : Perform phylogenetic analysis on each gene segment as described below.
-
Phylogenetic Analysis
Phylogenetic analysis helps to understand the evolutionary relationships between different G2P[1] strains.
-
Sequence Alignment :
-
Collect a set of G2P[1] sequences from your study and from public databases like GenBank.
-
Use software like MEGA (Molecular Evolutionary Genetics Analysis) or ClustalW to perform multiple sequence alignment of the nucleotide or amino acid sequences for each gene segment.
-
-
Model Selection : Use the "Find Best DNA/Protein Model" feature in MEGA to determine the best-fit substitution model for your data based on the Bayesian Information Criterion (BIC) or Akaike Information Criterion (AIC).
-
Tree Building :
-
Construct the phylogenetic tree using a method such as Maximum Likelihood (ML) or Neighbor-Joining (NJ) in MEGA.
-
For ML, use the selected substitution model.
-
-
Bootstrap Analysis : Assess the statistical support for the branches of the phylogenetic tree by performing a bootstrap analysis with 1,000 replicates. Bootstrap values >70% are generally considered to indicate reliable branching.
-
Tree Visualization : Visualize and edit the phylogenetic tree using the tree explorer in MEGA.
Key Signaling Pathways in G2P[1] Rotavirus Infection
Rotavirus infection involves complex interactions with host cell signaling pathways to facilitate viral replication and pathogenesis.
Rotavirus Entry and Replication Cycle
Caption: Overview of the G2P[1] rotavirus replication cycle.
Rotavirus entry into host cells is a multi-step process involving attachment to specific cell surface receptors, followed by internalization via endocytosis[2]. Inside the endosome, the outer capsid is removed, and the resulting double-layered particle (DLP) is released into the cytoplasm. The viral RNA-dependent RNA polymerase, located within the DLP, transcribes the 11 dsRNA segments into capped, but not polyadenylated, messenger RNAs (mRNAs). These mRNAs are then translated into viral proteins.
Viral replication and assembly of new DLPs occur in cytoplasmic inclusion bodies called viroplasms. These viroplasms are formed through the interaction of viral non-structural proteins, particularly NSP2 and NSP5. The newly formed DLPs then bud into the endoplasmic reticulum (ER) in a process mediated by the non-structural protein NSP4, where they acquire their outer capsid to become mature, infectious triple-layered particles (TLPs). The progeny virions are then released from the cell, often through cell lysis.
NSP4-Mediated Calcium Signaling and Diarrhea
The non-structural protein NSP4 is a viral enterotoxin that plays a crucial role in rotavirus-induced diarrhea.
Caption: NSP4-mediated signaling pathway leading to diarrhea.
NSP4 disrupts intracellular calcium homeostasis. It functions as a viroporin, forming pores in the ER membrane and leading to the release of calcium into the cytoplasm. Additionally, NSP4 can activate phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 then binds to its receptor on the ER, triggering further calcium release. The resulting increase in cytosolic calcium concentration stimulates chloride secretion from intestinal epithelial cells, leading to a net efflux of water into the intestinal lumen and causing secretory diarrhea.
NSP1-Mediated Antagonism of the Interferon Response
The non-structural protein NSP1 is a key antagonist of the host's innate immune response, particularly the interferon (IFN) signaling pathway.
Caption: NSP1-mediated antagonism of the interferon signaling pathway.
Upon infection, viral dsRNA is recognized by host pattern recognition receptors such as RIG-I and MDA5. This triggers a signaling cascade that leads to the phosphorylation and activation of interferon regulatory factors (IRFs), primarily IRF3 and IRF7. Activated IRFs translocate to the nucleus and induce the expression of type I interferons (e.g., IFN-β). NSP1 counteracts this response by targeting IRF3 and IRF7 for proteasomal degradation, thereby preventing the induction of interferon and allowing the virus to replicate efficiently.
Conclusion
The molecular epidemiology of G2P[1] rotavirus is complex and dynamic, characterized by continuous evolution and fluctuating prevalence. This in-depth technical guide provides a comprehensive resource for researchers and professionals working to understand and combat this important pediatric pathogen. The detailed experimental protocols and descriptions of key signaling pathways offer a foundation for further research and the development of effective control strategies, including next-generation vaccines and antiviral therapies. Continued global surveillance using advanced molecular techniques like whole-genome sequencing is essential to monitor the evolution of G2P[1] and other rotavirus genotypes and to assess the long-term impact of vaccination programs.
References
- 1. journals.asm.org [journals.asm.org]
- 2. Characterization of viroplasm formation during the early stages of rotavirus infection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scribd.com [scribd.com]
- 4. researchgate.net [researchgate.net]
- 5. The Battle between Rotavirus and Its Host for Control of the Interferon Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Activation of calcium/calmodulin-dependent kinase II following bovine rotavirus enterotoxin NSP4 expression - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The rotavirus enterotoxin NSP4 mobilizes intracellular calcium in human intestinal cells by stimulating phospholipase C-mediated inositol 1,4,5-trisphosphate production - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Rotavirus Antagonism of the Innate Immune Response [mdpi.com]
- 10. Sensitive and Specific Quantitative Detection of Rotavirus A by One-Step Real-Time Reverse Transcription-PCR Assay without Antecedent Double-Stranded-RNA Denaturation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Sneaking into the viral safe-houses: Implications of host components in regulating integrity and dynamics of rotaviral replication factories - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Whole Genome Analysis of Human Rotaviruses Reveals Single Gene Reassortant Rotavirus Strains in Zambia - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Characterization of Rotavirus Strains Responsible for Breakthrough Diarrheal Diseases among Zambian Children Using Whole Genome Sequencing - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Host Cell Response to Rotavirus Infection with Emphasis on Virus–Glycan Interactions, Cholesterol Metabolism, and Innate Immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. journals.asm.org [journals.asm.org]
- 17. Rapid genotyping of human rotavirus using SYBR green real-time reverse transcription-polymerase chain reaction with melting curve analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. tandfonline.com [tandfonline.com]
- 19. pnas.org [pnas.org]
- 20. Rotavirus NSP1 inhibits expression of type I interferon by antagonizing the function of interferon regulatory factors IRF3, IRF5, and IRF7 - PubMed [pubmed.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide on the Evolution and Genetic Diversity of G2P[1] Rotavirus
Introduction
Group A rotaviruses (RVA) are a primary cause of severe gastroenteritis in young children globally. The G2P[1] genotype is one of the most common human RVA strains worldwide, characterized by its unique evolutionary dynamics and genetic diversity.[2] Understanding the molecular evolution, genetic makeup, and the impact of vaccination on G2P[1] is crucial for the development of effective long-term vaccines and antiviral therapies. This guide provides a comprehensive overview of the current knowledge on G2P[1] rotavirus, focusing on its evolution, genetic diversity, and the methodologies used for its study.
Core Concepts: Genomic Organization and Genotype Constellation
G2P[1] rotaviruses, like all rotaviruses, possess a genome of 11 segments of double-stranded RNA, which code for six structural proteins (VPs) and six non-structural proteins (NSPs). The viral particle has a triple-layered capsid structure. The outer capsid is composed of VP7 (G-protein) and VP4 (P-protein), which are the primary determinants of the virus's G and P genotypes, respectively, and are the main targets of neutralizing antibodies.
G2P[1] strains predominantly exhibit a DS-1-like genomic constellation : G2-P[1]-I2-R2-C2-M2-A2-N2-T2-E2-H2.[3][4][5][6][7] This constellation is distinct from the Wa-like constellation (e.g., G1P[8]) commonly found in other major human rotavirus strains. The conservation of this DS-1-like backbone across global G2P[1] strains suggests a shared evolutionary origin and potential functional constraints on gene segment reassortment.[7]
Evolution and Genetic Diversity
The evolution of G2P[1] rotavirus is a dynamic process driven by several key mechanisms:
-
Genetic Drift (Point Mutations): The accumulation of point mutations over time is a major driver of diversity in G2P[1] strains. These mutations can lead to amino acid substitutions, particularly in the antigenic epitopes of VP7 and VP8*, allowing the virus to evade host immunity.[2] Studies have documented ongoing amino acid substitutions in contemporary G2P[1] variants.[2]
-
Genetic Reassortment: The segmented nature of the rotavirus genome facilitates the exchange of gene segments (reassortment) between different co-infecting strains. This can lead to the emergence of novel genotype combinations. While G2P[1] strains largely maintain their DS-1-like backbone, intra-genotype reassortment, particularly involving the VP1, VP3, and NSP4 genes, has been observed.[2] There is also evidence of interspecies reassortment, with some G2P[1] strains acquiring gene segments from ruminant rotaviruses.[2]
-
Stepwise Lineage Evolution: Phylogenetic analyses suggest that G2P[1] strains have evolved in a stepwise pattern, with distinct lineages and sub-lineages emerging and replacing one another over time.[3][4] For instance, a shift from G2 sub-lineage IVa-1 to IVa-3 has been observed in several countries.[3][9] Similarly, P[1] sub-lineages have also shown temporal shifts.[9]
Impact of Vaccination
The introduction of rotavirus vaccines has led to a significant reduction in disease burden. However, there have been reports of a temporary increase in the relative prevalence of G2P[1] in some regions following the introduction of the monovalent G1P[8] Rotarix® vaccine.[3][10] This has raised questions about potential vaccine-driven selection. However, several whole-genome sequencing studies have concluded that the observed shifts in G2P[1] prevalence are more likely due to natural genotype fluctuations rather than vaccine-induced immune escape.[1][9][10] Studies in various countries, including Kenya, Ghana, Australia, and South Korea, have shown that the genetic diversity of circulating G2P[1] strains was not significantly influenced by vaccine implementation.[3][4]
Data Presentation: Quantitative Analysis of G2P[1] Diversity
The following tables summarize key quantitative data on the genetic characteristics and evolutionary rates of G2P[1] rotavirus.
Table 1: Nucleotide Sequence Identity of G2P[1] Rotavirus Gene Segments
| Gene Segment | Nucleotide Sequence Identity (%) | Reference |
| NSP1, NSP2, NSP3, NSP5, VP1, VP2, VP4, VP6, VP7 | 93 - 100 | [3][4] |
| VP3, NSP4 | 85 - 100 | [3][4] |
Table 2: Rates of Evolution for G2P[1] Rotavirus Gene Segments in African Strains
| Gene Segment | Rate of Evolution (Nucleotide substitutions/site/year) | Reference |
| Malawian Strains | 1.10 x 10⁻³ to 3.83 x 10⁻³ | [1] |
| South African Strains | 1.02 x 10⁻³ to 2.41 x 10⁻³ | [1] |
| Ghanaian Strains | 1.09 x 10⁻³ to 3.35 x 10⁻³ | [1] |
Experimental Protocols
Whole-Genome Sequencing of G2P[1] Rotavirus
Objective: To obtain the complete nucleotide sequence of all 11 gene segments of a G2P[1] rotavirus strain.
Methodology:
-
RNA Extraction: Viral double-stranded RNA (dsRNA) is extracted from fecal suspensions using a commercial kit (e.g., QIAamp Viral RNA Mini Kit).
-
Reverse Transcription and PCR Amplification (RT-PCR):
-
The dsRNA is denatured and reverse transcribed into cDNA using random primers or segment-specific primers.
-
The entire genome is then amplified using sequence-independent primers or a multiplex PCR approach with segment-specific primers.
-
-
Library Preparation for Next-Generation Sequencing (NGS):
-
The amplified cDNA is fragmented, and adapters are ligated to the ends.
-
The fragments are then amplified to create a sequencing library.
-
-
Sequencing: The library is sequenced using a high-throughput platform such as Illumina MiSeq.
-
Genome Assembly: The resulting sequence reads are trimmed to remove low-quality bases and adapters. The reads are then assembled de novo or by mapping to a reference G2P[1] genome to reconstruct the full-length sequences of the 11 gene segments.
Phylogenetic Analysis
Objective: To determine the evolutionary relationships between different G2P[1] strains.
Methodology:
-
Sequence Alignment: The nucleotide or deduced amino acid sequences of each gene segment from different strains are aligned using software like MEGA or ClustalW.
-
Model Selection: A statistical model of nucleotide or amino acid substitution that best fits the data is determined (e.g., using the Akaike Information Criterion in MEGA).
-
Tree Building: A phylogenetic tree is constructed using methods such as:
-
Maximum Likelihood: Infers the tree that maximizes the probability of observing the given sequence data.
-
Neighbor-Joining: A distance-based method that clusters sequences based on their genetic distance.
-
Bayesian Inference: Uses a probabilistic framework to infer the posterior probability of a tree.
-
-
Bootstrap Analysis: The statistical support for the branches of the phylogenetic tree is assessed by performing bootstrap resampling (typically 1,000 replicates).
In Vitro Reassortment Assay
Objective: To determine if two different rotavirus strains can exchange gene segments during co-infection.
Methodology:
-
Cell Culture: Confluent monolayers of a suitable cell line (e.g., MA104 cells) are prepared in multi-well plates.
-
Co-infection: The cells are co-infected with two different parent rotavirus strains (e.g., a G2P[1] strain and another strain with a different genotype constellation) at a high multiplicity of infection (MOI) to ensure that most cells are infected with both viruses.
-
Incubation: The infected cells are incubated to allow for viral replication and reassortment to occur.
-
Progeny Virus Harvesting: The progeny viruses are harvested from the cell lysate after one or more replication cycles.
-
Plaque Assay and Genotyping:
-
The progeny viruses are serially diluted and used to infect fresh cell monolayers to form plaques.
-
Individual viral plaques (clones) are picked and propagated.
-
The genotype of each clonal virus is determined by RT-PCR and sequencing to identify reassortant viruses that have a mix of gene segments from the two parental strains.
-
Mandatory Visualizations
Signaling Pathways in Rotavirus Infection
Rotavirus infection triggers and also counteracts host cell signaling pathways, particularly the innate immune response. The non-structural protein NSP1 is a key antagonist of the interferon (IFN) signaling pathway.
Caption: Rotavirus antagonism of the interferon signaling pathway.
Experimental Workflow for Whole-Genome Sequencing
The process of obtaining the full genome sequence of a G2P[1] rotavirus involves several key steps from sample collection to data analysis.
Caption: Workflow for whole-genome sequencing of G2P[1] rotavirus.
Logical Relationship of G2P[1] Evolutionary Mechanisms
The evolution of G2P[1] is a complex interplay of mutation, reassortment, and selection pressures.
Caption: Key mechanisms driving the evolution of G2P[1] rotavirus.
References
- 1. tandfonline.com [tandfonline.com]
- 2. The Battle between Rotavirus and Its Host for Control of the Interferon Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bioengineer.org [bioengineer.org]
- 4. Host Cell Response to Rotavirus Infection with Emphasis on Virus–Glycan Interactions, Cholesterol Metabolism, and Innate Immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. files.core.ac.uk [files.core.ac.uk]
- 6. Treading a HOSTile path: Mapping the dynamic landscape of host cell–rotavirus interactions to explore novel host-directed curative dimensions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Neutralization Assay for Human Group C Rotaviruses Using a Reverse Passive Hemagglutination Test for Endpoint Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inflammatory and oxidative stress in rotavirus infection - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Rotavirus NSP4 Triggers Secretion of Proinflammatory Cytokines from Macrophages via Toll-Like Receptor 2 - PMC [pmc.ncbi.nlm.nih.gov]
Global Distribution and Prevalence of G2P Rotavirus: A Technical Guide
Global Distribution and Prevalence of G2P[1] Rotavirus: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Group A rotavirus (RVA) remains a leading cause of severe acute gastroenteritis in infants and young children worldwide[1]. The virus is characterized by a segmented double-stranded RNA genome, which allows for genetic reassortment and contributes to its considerable diversity. The classification of rotavirus strains is based on the two outer capsid proteins, VP7 (G-type) and VP4 (P-type). Among the globally significant genotypes, G2P[2] is one of the most common and has been the subject of extensive surveillance and research, particularly in the context of rotavirus vaccine introduction[3][4]. This technical guide provides an in-depth overview of the global distribution, prevalence, and molecular and cellular biology of G2P[2] rotavirus.
Global Prevalence of G2P[1] Rotavirus
The prevalence of G2P[2] rotavirus exhibits significant temporal and geographical fluctuations[2]. Globally, it is one of the six most commonly reported rotavirus strains[3][4]. Surveillance data from the World Health Organization (WHO) and various regional networks indicate that G2P[2] prevalence can vary, sometimes increasing in post-vaccine introduction eras in certain regions, although this is not a consistent global trend and is often attributed to natural genotype fluctuations[2][5].
Quantitative Prevalence Data
The following tables summarize the prevalence of G2P[2] rotavirus in different regions based on published surveillance studies.
Table 1: Global and Regional Prevalence of G2P[2] Rotavirus (2007-2012)
| WHO Region | G2P[2] Prevalence (%) | Other Common Genotypes and Prevalence (%) |
| Global | 13.0 | G1P[6] (31.2), G3P[6] (10.7), G9P[6] (10.2), G4P[6] (5.0), G12P[6] (2.7) |
| Americas (AMR) | 29.2 | G1P[6] (20.4) |
| Europe (EUR) | Not specified as predominant | G1P[6] predominant |
| Africa (AFR) | 10.0 | G1P[6] predominant |
| Eastern Mediterranean (EMR) | Not specified as predominant | G1P[6] predominant |
| South-East Asia (SEAR) | Not specified as predominant | G1P[6] predominant |
| Western Pacific (WPR) | 12.0 | G9P[6] (40.0), G1P[6] (24.0) |
Source: Adapted from Dóró et al., 2014.[3]
Table 2: G2P[2] Prevalence in Select Countries/Regions Before and After Rotavirus Vaccine Introduction
| Country/Region | Pre-Vaccine G2P[2] Prevalence (%) | Post-Vaccine G2P[2] Prevalence (%) | Predominant Vaccine Used |
| India | 8.0 | 7.4 | Rotarix (RV1) |
| Coastal Kenya | 7.0 | 20.7 | Rotarix (RV1) |
| Eastern Mediterranean Region | 21.6 | 33.3 | Not specified |
| Brazil (Juiz de Fora) | Not detected (2002-2005) | 33.3 (2006), 15.2 (2007-2011) | Rotarix (RV1) |
Sources: Adapted from Patwari et al., 2021; Mwanga et al., 2022; Al-Thani et al., 2018; de Assis et al., 2014.
Experimental Protocols
Accurate surveillance and characterization of G2P[2] rotavirus rely on robust molecular techniques. The following sections detail the methodologies for key experiments.
Rotavirus Genotyping by Reverse Transcription-Polymerase Chain Reaction (RT-PCR)
This protocol is for the amplification of the VP7 and VP4 gene segments for G and P genotyping, respectively.
a. RNA Extraction: Viral RNA is extracted from a 10% fecal suspension using a commercial viral RNA extraction kit (e.g., QIAamp Viral RNA Mini Kit, Qiagen) according to the manufacturer's instructions.
b. Reverse Transcription and PCR Amplification: A one-step RT-PCR is commonly employed.
-
Primer Sets:
-
VP7 (G-typing): A cocktail of forward and reverse primers targeting conserved regions of the VP7 gene to amplify a range of G genotypes.
-
VP4 (P-typing): A cocktail of forward and reverse primers targeting conserved regions of the VP4 gene to amplify a range of P genotypes.
-
-
RT-PCR Reaction Mix (Example):
-
5 µL of 2x One-Step RT-PCR Buffer
-
1 µL of Enzyme Mix (Reverse Transcriptase and Taq Polymerase)
-
1 µL of VP7 or VP4 primer cocktail (10 µM each)
-
2 µL of extracted viral RNA
-
Nuclease-free water to a final volume of 10 µL.
-
-
Cycling Conditions (Example):
-
Reverse Transcription: 50°C for 30 minutes
-
Initial Denaturation: 95°C for 15 minutes
-
40 cycles of:
-
Denaturation: 94°C for 30 seconds
-
Annealing: 52°C for 45 seconds
-
Extension: 72°C for 45 seconds
-
-
Final Extension: 72°C for 10 minutes
-
c. Nested Multiplex PCR for Genotyping: The first-round PCR products are used as templates for a second round of PCR with genotype-specific primers.
-
Reaction Mix: Standard PCR master mix with 1 µL of the first-round PCR product and a cocktail of G-type or P-type specific primers.
-
Cycling Conditions: Similar to the first-round PCR, with adjustments to the annealing temperature based on the specific primers used.
d. Gel Electrophoresis: Amplified products are visualized on a 2% agarose gel stained with a nucleic acid dye. The size of the product indicates the G or P type.
Sanger Sequencing for Genotype Confirmation
a. PCR Product Purification: The first-round RT-PCR products of the expected size are purified from the agarose gel or directly from the PCR reaction using a commercial kit (e.g., QIAquick PCR Purification Kit, Qiagen).
b. Sequencing Reaction: Cycle sequencing is performed using a BigDye Terminator Cycle Sequencing Kit (Applied Biosystems) with the same primers used for the first-round RT-PCR.
c. Sequence Analysis: The resulting sequences are analyzed using sequencing analysis software and compared to reference sequences in GenBank using BLAST to confirm the genotype.
Whole-Genome Sequencing (WGS) using Next-Generation Sequencing (NGS)
a. Library Preparation:
-
Double-stranded cDNA is synthesized from the extracted viral RNA using a kit like the Maxima H Minus Double-Stranded cDNA Synthesis Kit.
-
The cDNA is then used to prepare a sequencing library using a kit such as the Nextera XT DNA Library Preparation Kit, which involves tagmentation (fragmentation and adapter ligation) and PCR amplification.
b. Sequencing: The pooled and purified libraries are sequenced on an Illumina platform (e.g., MiSeq or NextSeq) to generate paired-end reads.
c. Bioinformatic Analysis:
-
Quality Control: Raw sequencing reads are trimmed to remove adapters and low-quality bases.
-
Assembly: The trimmed reads are assembled into contigs using a de novo assembler like SPAdes.
-
Genotyping: The assembled contigs are compared to a rotavirus reference database using tools like BLAST or RotaC to determine the genotype of all 11 gene segments.
-
Phylogenetic Analysis: The sequences of individual genes are aligned with reference sequences using software like MAFFT or ClustalW. Phylogenetic trees are then constructed using methods like Maximum Likelihood (e.g., in MEGA X or PhyML) to infer evolutionary relationships.
Signaling Pathways and Experimental Workflows
Rotavirus Entry and Replication Signaling
Rotavirus entry into host cells is a complex process that involves interactions with specific cell surface receptors and the activation of intracellular signaling pathways. The virus then hijacks host cellular machinery for its replication. Key signaling pathways involved include the PI3K/Akt/mTOR and MAPK/ERK pathways.
// Nodes Rotavirus [label="Rotavirus Particle", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Receptor [label="Cell Surface Receptors\n(Sialic Acid, Integrins, Hsc70)", fillcolor="#FBBC05", fontcolor="#202124"]; Endocytosis [label="Endocytosis", fillcolor="#F1F3F4", fontcolor="#202124"]; Endosome [label="Endosome", fillcolor="#F1F3F4", fontcolor="#202124"]; Uncoating [label="Uncoating (DLP release)", fillcolor="#34A853", fontcolor="#FFFFFF"]; PI3K_Akt [label="PI3K/Akt/mTOR Pathway", fillcolor="#EA4335", fontcolor="#FFFFFF"]; MAPK_ERK [label="MAPK/ERK Pathway", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Viroplasm [label="Viroplasm Formation\n(Replication Factory)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Replication [label="Genome Replication &\nTranscription", fillcolor="#34A853", fontcolor="#FFFFFF"]; Assembly [label="Progeny Virus Assembly", fillcolor="#34A853", fontcolor="#FFFFFF"]; Release [label="Virus Release", fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges Rotavirus -> Receptor [label="Attachment"]; Receptor -> Endocytosis; Endocytosis -> Endosome; Endosome -> Uncoating; Uncoating -> Viroplasm; Viroplasm -> Replication; Replication -> Assembly; Assembly -> Release;
Endocytosis -> PI3K_Akt [style=dashed, color="#5F6368"]; Endocytosis -> MAPK_ERK [style=dashed, color="#5F6368"]; PI3K_Akt -> Uncoating [label="Promotes", style=dashed, color="#5F6368"]; MAPK_ERK -> Replication [label="Enhances", style=dashed, color="#5F6368"]; }
Caption: Rotavirus entry and replication pathway.
NSP4-Mediated Pathogenesis Signaling
The rotavirus non-structural protein 4 (NSP4) is a viral enterotoxin that plays a crucial role in causing diarrhea. It disrupts intracellular calcium homeostasis, leading to chloride and water secretion.
// Nodes InfectedCell [label="Infected Enterocyte", fillcolor="#F1F3F4", fontcolor="#202124"]; NSP4_synthesis [label="NSP4 Synthesis", fillcolor="#4285F4", fontcolor="#FFFFFF"]; NSP4_secretion [label="NSP4 Secretion", fillcolor="#4285F4", fontcolor="#FFFFFF"]; UninfectedCell [label="Uninfected Crypt Cell", fillcolor="#F1F3F4", fontcolor="#202124"]; NSP4_receptor [label="NSP4 Receptor (putative)", fillcolor="#FBBC05", fontcolor="#202124"]; PLC [label="Phospholipase C (PLC) Activation", fillcolor="#EA4335", fontcolor="#FFFFFF"]; IP3 [label="IP3 Production", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Ca_release [label="Ca2+ Release from ER", fillcolor="#34A853", fontcolor="#FFFFFF"]; Cl_secretion [label="Chloride Secretion", fillcolor="#34A853", fontcolor="#FFFFFF"]; Diarrhea [label="Diarrhea", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges InfectedCell -> NSP4_synthesis; NSP4_synthesis -> NSP4_secretion; NSP4_secretion -> NSP4_receptor [label="Paracrine signaling"]; NSP4_receptor -> PLC; PLC -> IP3; IP3 -> Ca_release; Ca_release -> Cl_secretion; Cl_secretion -> Diarrhea; UninfectedCell -> NSP4_receptor [style=invis]; }
Caption: NSP4-mediated signaling in rotavirus pathogenesis.
Experimental Workflow for Rotavirus Surveillance
The following diagram illustrates a typical workflow for the surveillance of rotavirus genotypes from clinical samples.
// Nodes Sample [label="Fecal Sample Collection", fillcolor="#F1F3F4", fontcolor="#202124"]; Screening [label="Initial Screening (EIA for VP6)", fillcolor="#FBBC05", fontcolor="#202124"]; RNA_Extraction [label="Viral RNA Extraction", fillcolor="#4285F4", fontcolor="#FFFFFF"]; RT_PCR [label="RT-PCR (VP7 & VP4)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Genotyping [label="Nested/Multiplex PCR\nor Sequencing", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Data_Analysis [label="Sequence & Phylogenetic Analysis", fillcolor="#34A853", fontcolor="#FFFFFF"]; Reporting [label="Reporting to Surveillance Networks", fillcolor="#34A853", fontcolor="#FFFFFF"]; Negative [label="Rotavirus Negative", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Positive [label="Rotavirus Positive", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Sample -> Screening; Screening -> Negative [label="Negative"]; Screening -> Positive [label="Positive"]; Positive -> RNA_Extraction; RNA_Extraction -> RT_PCR; RT_PCR -> Genotyping; Genotyping -> Data_Analysis; Data_Analysis -> Reporting; }
Caption: Rotavirus surveillance experimental workflow.
Conclusion
The G2P[2] genotype is a significant and dynamic component of the global rotavirus landscape. Its prevalence is subject to natural fluctuations and may be transiently influenced by the introduction of rotavirus vaccines. Continuous surveillance using robust molecular methods is crucial for monitoring the evolution and spread of G2P[2] and other rotavirus genotypes. Understanding the intricate signaling pathways involved in rotavirus replication and pathogenesis is essential for the development of novel antiviral therapies. This technical guide provides a comprehensive resource for researchers and public health professionals working to mitigate the global burden of rotavirus disease.
References
- 1. bioengineer.org [bioengineer.org]
- 2. Rotavirus Entry: a Deep Journey into the Cell with Several Exits - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Detection and Genotyping of Human Rotavirus VP4 and VP7 Genes by Reverse Transcriptase PCR and Reverse Hybridization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. news-medical.net [news-medical.net]
- 5. Multiplexed one-step RT-PCR VP7 and VP4 genotyping assays for rotaviruses using updated primers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Activation of PI3K, Akt, and ERK during early rotavirus infection leads to V-ATPase-dependent endosomal acidification required for uncoating | PLOS Pathogens [journals.plos.org]
Antigenic Landscape of G2P Rotavirus: A Technical Guide to VP7 and VP4 Proteins
Antigenic Landscape of G2P[1] Rotavirus: A Technical Guide to VP7 and VP4 Proteins
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the antigenic characteristics of the G2P[1] rotavirus outer capsid proteins, VP7 and VP4. G2P[1] is a globally significant rotavirus genotype, and understanding its antigenic properties is crucial for the development of effective vaccines and therapeutics. This document summarizes key quantitative data on antigenic variations, details relevant experimental protocols, and visualizes complex workflows to facilitate a deeper understanding of this important human pathogen.
Core Antigenic Proteins: VP7 and VP4
Group A rotaviruses (RVAs) are a leading cause of severe gastroenteritis in young children worldwide.[1][2] The outer capsid of the virus is composed of two primary structural proteins: the glycoprotein VP7 (G-protein) and the protease-sensitive protein VP4 (P-protein).[3][4][5] These two proteins are the main targets for neutralizing antibodies and form the basis of the dual classification system for rotavirus genotypes (G and P types).[4][5] The G2P[1] genotype is characterized by a G2 type VP7 and a P[1] type VP4 protein.
Quantitative Analysis of Antigenic Variation
Antigenic drift, driven by the accumulation of point mutations, can lead to the emergence of new virus variants that can evade the host immune response. Several studies have documented amino acid substitutions in the antigenic epitopes of G2P[1] rotavirus strains circulating globally, particularly in comparison to the G2 components of available vaccines like RotaTeq.
VP7 Antigenic Epitopes
The major neutralizing antigenic sites of the VP7 protein are located in three main regions: 7-1a, 7-1b, and 7-2.[2] Analysis of G2P strains has revealed several key amino acid substitutions within these epitopes.
Table 1: Amino Acid Substitutions in VP7 Antigenic Epitopes of G2P[1] Rotavirus Strains Compared to Vaccine Strains.
| Antigenic Region | Amino Acid Position | Substitution | Reference Strain | Circulating Strain Location | Reference |
| 7-1a | 87 | Ala → Thr | RotaTeq G2 | China (2022), United Kingdom (1995-1999) | [2][6] |
| 7-1a | 96 | Asp → Asn | RotaTeq G2 | China (2022), United Kingdom (1995-1999) | [2][6] |
| 7-1b | 213 | Ser → Asp | RotaTeq G2 | China (2022) | [2] |
| 7-1b | 242 | Ser → Asn | RotaTeq G2 | China (2022) | [2] |
Note: This table summarizes key reported substitutions and is not exhaustive of all potential variations.
These substitutions, particularly the D96N change in the 7-1a region, have been shown to impact the ability of some monoclonal antibodies to serotype G2 strains, indicating a significant alteration in the antigenic structure.[6]
VP4 Antigenic Epitopes
The VP4 protein is cleaved into two subunits, VP8* and VP5, which together form the viral spike. The VP8 fragment contains the primary neutralization domains. Studies have identified amino acid substitutions in the VP4 protein of circulating G2P[1] strains.
Table 2: Amino Acid Substitutions in VP4 Antigenic Epitopes of G2P[1] Rotavirus Strains.
| Protein Region | Amino Acid Position | Substitution | Significance | Reference |
| Hemagglutination Domain | 162 | Arg → Gly | Observed in post-vaccine introduction strains in South Africa. | [7] |
While fewer specific substitutions in VP4 antigenic epitopes are consistently reported across studies compared to VP7, the observed changes, such as the R162G substitution, occur in functionally important domains like the hemagglutination domain, which is involved in binding to sialic acids on the host cell.[7]
Experimental Protocols for Antigenic Characterization
The characterization of rotavirus antigens relies on a variety of immunological and molecular techniques. The following sections detail the methodologies for key experiments.
Virus Neutralization Assay
Virus neutralization assays are the gold standard for quantifying the titer of neutralizing antibodies against rotavirus. These assays measure the ability of antibodies in a serum sample to inhibit the infectivity of the virus in cell culture.
Methodology:
-
Virus Preparation: A stock of G2P[1] rotavirus is pre-treated with trypsin to activate the VP4 protein, enhancing its infectivity.[8]
-
Serum Dilution: Test sera are serially diluted (typically two-fold) in a 96-well microplate.
-
Virus-Antibody Incubation: A standardized amount of the activated virus is added to each well containing the diluted serum. The mixture is incubated for 1 hour at 37°C to allow antibodies to bind to the virus.
-
Cell Inoculation: A monolayer of susceptible cells (e.g., MA104 cells) is inoculated with the virus-antibody mixtures.
-
Incubation: The plates are incubated for a defined period (e.g., 3-5 days) to allow for virus replication in the absence of neutralizing antibodies.
-
Endpoint Determination: The extent of virus replication is determined. This can be achieved through several methods:
-
Plaque Reduction Neutralization Test (PRNT): Staining the cell monolayer to visualize and count plaques (zones of cell death). The neutralization titer is the reciprocal of the highest serum dilution that causes a significant reduction (e.g., >50%) in the number of plaques.[9]
-
Focus Reduction Neutralization (FRN) Assay: Infected cells are detected by staining with a fluorescently labeled antibody against a viral antigen. The reduction in fluorescent foci is quantified.[10]
-
ELISA-based Neutralization: The production of viral antigen in the cell lysate is quantified using an Enzyme-Linked Immunosorbent Assay (ELISA).[10]
-
Reverse Passive Hemagglutination (RPHA) Test: This method quantifies viral antigen released into the culture supernatant.[11]
-
The neutralization titer is expressed as the reciprocal of the highest serum dilution that inhibits a predefined level of viral activity (e.g., 60% or 75% reduction).[10][11]
Caption: Workflow of a Rotavirus Neutralization Assay.
Epitope Mapping
Epitope mapping techniques are used to identify the specific amino acid residues on an antigen that are recognized by antibodies. This is crucial for understanding the molecular basis of antigenicity and for designing epitope-based vaccines.
Methodology: Peptide-based Epitope Mapping (Pepscan)
-
Peptide Synthesis: A library of overlapping short peptides (e.g., heptapeptides) that span the entire amino acid sequence of the target protein (VP7 or VP4) is synthesized.[12]
-
Immobilization: The synthetic peptides are immobilized on a solid support, such as pins or a membrane.
-
Antibody Incubation: The immobilized peptides are incubated with a monoclonal or polyclonal antibody specific to the target protein.
-
Washing: Unbound antibodies are removed through a series of washing steps.
-
Detection: The bound antibodies are detected using a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) that produces a colorimetric or chemiluminescent signal.
-
Data Analysis: The signal intensity for each peptide is measured, and peptides with a signal significantly above background are identified as part of the epitope.
Methodology: Phage Display
-
Library Construction: DNA fragments encoding random peptides or fragments of the target protein (VP7 or VP4) are cloned into a phage vector, creating a library of phages that display these peptides on their surface.[13]
-
Biopanning: The phage library is incubated with the target antibody, which is typically immobilized on a solid surface.
-
Washing: Non-binding phages are washed away.
-
Elution: Phages that specifically bind to the antibody are eluted.
-
Amplification: The eluted phages are amplified by infecting bacteria.
-
Repetitive Panning: The biopanning process is repeated several times to enrich for high-affinity binding phages.
-
Sequencing: The DNA from the enriched phages is sequenced to identify the amino acid sequence of the displayed peptide, thereby mapping the epitope.
References
- 1. Whole-Genome Analysis of G2P[4] Rotavirus Strains in China in 2022 and Comparison of Their Antigenic Epitopes with Vaccine Strains - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Genetic Analyses Reveal Differences in the VP7 and VP4 Antigenic Epitopes between Human Rotaviruses Circulating in Belgium and Rotaviruses in Rotarix and RotaTeq - PMC [pmc.ncbi.nlm.nih.gov]
- 4. creative-diagnostics.com [creative-diagnostics.com]
- 5. VP7 and VP4 Genotyping of Human Group A Rotavirus in Buenos Aires, Argentina - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Amino Acid Substitution within the VP7 Protein of G2 Rotavirus Strains Associated with Failure To Serotype - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Evolutionary changes between pre- and post-vaccine South African group A G2P[4] rotavirus strains, 2003–2017 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Rotavirus-specific neutralization assay enables evaluation of mucosal immune responses [frontiersin.org]
- 9. Characterization of the neutralizing epitopes of VP7 of the Gottfried strain of porcine rotavirus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Development of an improved method for measuring neutralizing antibody to rotavirus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. journals.asm.org [journals.asm.org]
- 12. Epitope mapping of the major inner capsid protein of group A rotavirus using peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Rotavirus VP7 epitope mapping using fragments of VP7 displayed on phages - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the DS-1-like Genome Constellation of G2P Rotavirus Strains
An In-depth Technical Guide to the DS-1-like Genome Constellation of G2P[1] Rotavirus Strains
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Group A rotavirus (RVA) strains characterized by a G2P[1] genotype in conjunction with a DS-1-like genomic constellation. The emergence and global distribution of these strains underscore the evolutionary success of this particular genetic makeup. This document details the genomic architecture, key experimental methodologies for characterization, and the intricate signaling pathways involved in the replication of these significant human pathogens.
Core Concepts: The DS-1-like G2P[1] Genome
Group A rotaviruses, a leading cause of severe gastroenteritis in young children, possess a genome of 11 segments of double-stranded RNA.[2] A standardized nomenclature describes the full genotype constellation of a rotavirus strain as: Gx-P[x]-Ix-Rx-Cx-Mx-Ax-Nx-Tx-Ex-Hx, where each letter corresponds to a specific viral protein (VP) or non-structural protein (NSP) gene segment.[3][4]
The two major human rotavirus genotype constellations are the Wa-like and the DS-1-like constellations.[3] G2P[1] rotavirus strains are predominantly associated with the DS-1-like genome constellation : G2-P[1]-I2-R2-C2-M2-A2-N2-T2-E2-H2 .[1][2][4][5][6] This specific combination of gene segments has been identified globally and is a significant contributor to the burden of rotavirus disease.[1][2][4]
While this constellation is generally stable, genetic reassortment can occur, leading to variations. For instance, studies have identified G2P[1] strains with a DS-1-like backbone that have acquired a Wa-like NSP4 gene (E1 genotype), resulting in the constellation G2-P[1]-I2-R2-C2-M2-A2-N2-T2-E1-H2.[4][7] These reassortment events highlight the evolutionary dynamics of rotavirus and are crucial for ongoing surveillance.[8]
Quantitative Data Summary
The following tables summarize key quantitative data related to the genetic characteristics and prevalence of DS-1-like G2P[1] rotavirus strains.
Table 1: Typical DS-1-like Genome Constellation of G2P[1] Rotavirus Strains
| Gene Segment | Protein | Genotype |
| VP7 | Glycoprotein (G-type) | G2 |
| VP4 | Protease-sensitive protein (P-type) | P[1] |
| VP6 | Major capsid protein | I2 |
| VP1 | RNA-dependent RNA polymerase | R2 |
| VP2 | Inner capsid protein | C2 |
| VP3 | Capping enzyme and guanylyltransferase | M2 |
| NSP1 | Interferon antagonist | A2 |
| NSP2 | RNA-binding protein | N2 |
| NSP3 | Viral mRNA translation enhancer | T2 |
| NSP4 | Viral enterotoxin | E2 |
| NSP5/6 | Phosphoprotein | H2 |
Table 2: Nucleotide and Amino Acid Sequence Identities of African G2P[1] Strains with a DS-1-like Backbone
| Gene Segment | Nucleotide Identity (%) | Amino Acid Identity (%) |
| VP1 | 81.7 - 100 | 90.6 - 100 |
| VP2 | 81.7 - 100 | 90.6 - 100 |
| VP3 | 81.7 - 100 | 90.6 - 100 |
| VP4 | 81.7 - 100 | 90.6 - 100 |
| VP6 | 81.7 - 100 | 90.6 - 100 |
| VP7 | 81.7 - 100 | 90.6 - 100 |
| NSP1 | 81.7 - 100 | 90.6 - 100 |
| NSP2 | 81.7 - 100 | 90.6 - 100 |
| NSP3 | 81.7 - 100 | 90.6 - 100 |
| NSP4 | 81.7 - 100 | 90.6 - 100 |
| NSP5 | 81.7 - 100 | 90.6 - 100 |
| Data from a study on African G2P[1] and G8P[1] strains with a DS-1-like backbone. The NSP4 gene segment showed the most diversity.[2][5][6] |
Table 3: Prevalence of G2P[1] Rotavirus Strains in Various Regions
| Region | Study Period | Prevalence of G2P[1] | Notes |
| Bangladesh | 2005-2006 | 43.2% | Became the most prevalent strain during this period.[9] |
| Thailand | 2016-2019 | 6.0% | G3P[10] was the most predominant genotype.[11] |
| Western Pacific Region | --- | 12% | G9P[10] and G1P[10] were more prevalent.[4] |
| Japan (Tokyo) | 2017 | 40.0% | The most prevalent strain in 2017.[12] |
Experimental Protocols
Detailed methodologies are crucial for the accurate characterization of rotavirus strains. The following are protocols for key experiments.
Whole-Genome Sequencing (WGS) via Illumina MiSeq
This protocol outlines the steps for obtaining the complete genomic sequence of a rotavirus strain from a stool sample.
-
Sample Preparation:
-
Prepare a 10% stool suspension in phosphate-buffered saline (PBS).
-
Clarify the suspension by centrifugation at 3,000 x g for 10 minutes.
-
Filter the supernatant through a 0.22 µm filter to remove bacteria and cellular debris.
-
-
dsRNA Extraction:
-
Extract viral dsRNA from the clarified supernatant using a commercial kit such as the QIAamp Viral RNA Mini Kit (Qiagen) or the MagNA Pure Compact RNA Isolation Kit (Roche), following the manufacturer's instructions.
-
Elute the purified dsRNA in RNase-free water.
-
-
cDNA Library Preparation:
-
Construct a cDNA library from the extracted dsRNA using the NEBNext Ultra RNA Library Prep Kit for Illumina (New England Biolabs).[11][13]
-
This process involves fragmentation of the RNA, first and second-strand cDNA synthesis, end repair, adenylation of 3' ends, and ligation of Illumina sequencing adapters.
-
Perform PCR enrichment of the adapter-ligated cDNA.
-
Purify the final library and assess its quality and quantity using an Agilent Bioanalyzer and Qubit fluorometer.
-
-
Sequencing:
-
Data Analysis:
RT-PCR for G and P Genotyping
This protocol describes a conventional method for determining the G (VP7) and P (VP4) genotypes.
-
RNA Extraction:
-
Extract viral RNA from the stool suspension as described in the WGS protocol.
-
-
cDNA Synthesis:
-
Synthesize cDNA from the extracted RNA using a reverse transcriptase enzyme (e.g., SuperScript II) and random primers.[12]
-
The reaction typically involves incubating the RNA and primers at 65°C for 5 minutes, followed by the addition of the reverse transcriptase and dNTPs and incubation at 42°C for 1 hour.
-
-
First Round PCR:
-
Perform a PCR reaction to amplify the full-length VP7 and VP4 genes using consensus primers.
-
-
Second Round (Nested) Multiplex PCR:
-
Use the product from the first PCR as a template for a second round of PCR.
-
This round uses a cocktail of genotype-specific primers for the common G-types (G1, G2, G3, G4, G9, G12) and P-types (P[1], P[6], P[10]).[15]
-
The use of multiple primers in the same reaction allows for the simultaneous amplification and identification of different genotypes based on the size of the resulting PCR product.
-
-
Gel Electrophoresis:
-
Analyze the amplicons from the second PCR on a 1.5-2% agarose gel stained with ethidium bromide.[16]
-
The size of the amplified DNA fragment indicates the genotype of the rotavirus strain.
-
Phylogenetic Analysis
This protocol outlines the steps for determining the evolutionary relationships of rotavirus strains.
-
Sequence Alignment:
-
Align the nucleotide sequences of the gene of interest (obtained from WGS) with reference sequences from GenBank using software such as MEGA7 or MAFFT.[11]
-
-
Model Selection:
-
Determine the best-fit nucleotide substitution model for the aligned sequences using tools like ModelFinder, based on criteria such as the Bayesian Information Criterion (BIC).[17]
-
-
Phylogenetic Tree Construction:
-
Tree Visualization and Interpretation:
-
Visualize the phylogenetic tree using software like iTOL (Interactive Tree Of Life).
-
Analyze the clustering of the study strains with known reference strains to infer their evolutionary relationships and origins.
-
Visualizations: Pathways and Workflows
The following diagrams, created using the DOT language, illustrate key biological pathways and experimental workflows relevant to the study of DS-1-like G2P[1] rotavirus.
Rotavirus Replication Cycle
Caption: Overview of the Rotavirus A replication cycle within a host enterocyte.
Experimental Workflow for Rotavirus Genotyping
Caption: Workflow for molecular characterization of Rotavirus from clinical samples.
NSP4-Mediated Calcium Signaling Pathway
Caption: NSP4 enterotoxin disrupts host cell calcium homeostasis, leading to diarrhea.
Rotavirus Antagonism of the Innate Immune Response
Caption: Rotavirus NSP1 protein subverts the host's interferon response.
References
- 1. Treading a HOSTile path: Mapping the dynamic landscape of host cell–rotavirus interactions to explore novel host-directed curative dimensions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bioengineer.org [bioengineer.org]
- 3. Rotavirus NSP4 Triggers Secretion of Proinflammatory Cytokines from Macrophages via Toll-Like Receptor 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Battle between Rotavirus and Its Host for Control of the Interferon Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Host Cell Response to Rotavirus Infection with Emphasis on Virus–Glycan Interactions, Cholesterol Metabolism, and Innate Immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. sciencedaily.com [sciencedaily.com]
- 8. pjmd.zu.edu.pk [pjmd.zu.edu.pk]
- 9. Chapter 13: Rotavirus | Manual for the Surveillance of Vaccine-Preventable Diseases | CDC [cdc.gov]
- 10. The rotavirus enterotoxin NSP4 mobilizes intracellular calcium in human intestinal cells by stimulating phospholipase C-mediated inositol 1,4,5-trisphosphate production - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Study of Complete Genome Sequences of Rotavirus A Epidemics and Evolution in Japan in 2012–2014 [frontiersin.org]
- 12. Rapid genotyping of human rotavirus using SYBR green real-time reverse transcription-polymerase chain reaction with melting curve analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Coding-complete genome sequences of rotavirus A reference strains EDIM, Ph158, and CC425 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. MiSeq System applications and methods | A broad range of applications [illumina.com]
- 15. Multiplexed one-step RT-PCR VP7 and VP4 genotyping assays for rotaviruses using updated primers - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Frontiers | Improvement of Rotavirus Genotyping Method by Using the Semi-Nested Multiplex-PCR With New Primer Set [frontiersin.org]
- 17. Whole-genome characterization of common rotavirus strains circulating in Vellore, India from 2002 to 2017: emergence of non-classical genomic constellations - PMC [pmc.ncbi.nlm.nih.gov]
A Deep Dive into the History and Origin of Human G2P Rotavirus Strains
A Deep Dive into the History and Origin of Human G2P[1] Rotavirus Strains
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Group A rotaviruses (RVA) are a leading cause of severe acute gastroenteritis in infants and young children worldwide. The virus is characterized by a segmented double-stranded RNA genome, which allows for genetic diversity through mechanisms such as point mutations, genetic drift, and reassortment. This genetic plasticity has led to the emergence of a wide array of G (VP7 protein) and P (VP4 protein) genotypes. Among these, the G2P[1] genotype has a significant and dynamic history, marked by periods of high prevalence, complex evolutionary patterns, and a notable response to the introduction of rotavirus vaccines. This technical guide provides a comprehensive overview of the history, origin, molecular epidemiology, and evolution of human G2P[1] rotavirus strains, intended for professionals in the fields of virology, epidemiology, and vaccine development.
History and Origin
The G2P[1] rotavirus genotype is characterized by its possession of a DS-1-like genomic constellation (G2-P[1]-I2-R2-C2-M2-A2-N2-T2-E2-H2).[2][3] Historically, G2P[1] has been one of the most common rotavirus genotypes circulating in the human population, alongside G1P[4], G3P[4], and G4P[4].[5] Its evolutionary history is thought to be a stepwise process, with lineages evolving over time.[3]
A key aspect of the origin and evolution of G2P[1] strains is the role of interspecies transmission and genetic reassortment. Evidence suggests that G2P[1] strains have been involved in reassortment events with animal rotaviruses, particularly bovine strains.[6] This highlights the zoonotic potential of rotaviruses and the complex evolutionary pathways that can lead to the emergence of new human strains.
Molecular Epidemiology and Global Distribution
The prevalence of G2P[1] has shown significant temporal and geographical fluctuations. Prior to the introduction of rotavirus vaccines, G2P[1] was a major circulating genotype globally, with cyclic peaks of prevalence observed in many regions.[7] Following the introduction of the monovalent G1P[4] Rotarix vaccine, an increase in the relative prevalence of G2P[1] was observed in several countries across different continents.[7][8][9] This led to concerns about vaccine-induced selective pressure and genotype replacement. However, further long-term surveillance has suggested that these increases may be transient and part of the natural cyclical fluctuations of the genotype.[10]
Data on G2P[1] Prevalence Pre- and Post-Vaccine Introduction
The following tables summarize the prevalence of G2P[1] rotavirus in different regions before and after the introduction of rotavirus vaccines.
| Region | Country/Area | Pre-Vaccine Prevalence (%) | Post-Vaccine Prevalence (%) | Years of Study | Reference |
| Europe | Western Europe | 16 | - | 2006-2010 | [11] |
| Northern Europe | 23 (Sweden), 43 (Estonia) | - | - | [11] | |
| Belgium | - | Increased | Post-2006 | [9] | |
| Ireland | - | 29 | 2016-2021 | [12] | |
| United Kingdom | - | 45 | 2016-2021 | [12] | |
| Asia | India | 8 | 7.4 | 2012-2020 | [13] |
| Japan | Variable, sudden dominance in 2013/14 | - | Pre-2014 | [14] | |
| South Korea | 2.71 (2006-2012) | 35.9 (2013-2015) | 2004-2015 | [15] | |
| Africa | Ethiopia | Predominant (with G12P[4]) | Decreased | 2011-2018 | [16] |
| Kenya | 2-7 | 17-20.7 | Post-2014 | [7][17] | |
| Malawi | Predominant (with G1P[4]) | Declined post-2018 | Pre-2012 to 2019 | ||
| South Africa | Significant presence | Increased post-2009 | 2003-2017 | [7] | |
| Americas | South America | Predominant in several countries | - | - | [5] |
| The Americas | - | No long-term increase | Post-vaccine | [10][18] | |
| Oceania | Fiji | 40 (2008), 74 (2010) | Not detected after 2014 | 2005-2018 | [19] |
Experimental Protocols
Viral RNA Extraction from Stool Samples
This protocol describes the extraction of rotavirus double-stranded RNA (dsRNA) from fecal specimens, a crucial first step for subsequent molecular analyses.
Materials:
-
Stool sample
-
Phosphate-buffered saline (PBS)
-
TRIZOL LS Reagent (or similar)
-
Chloroform
-
Isopropanol
-
Nuclease-free water
-
Microcentrifuge tubes
-
Vortex mixer
-
Microcentrifuge
Procedure:
-
Prepare a 10-20% stool suspension in PBS. For solid samples, weigh approximately 100-200 mg of stool and suspend in 1-2 ml of PBS. For liquid samples, use an equivalent volume.
-
Vortex the suspension vigorously for 1 minute to homogenize.
-
Centrifuge at 13,000 rpm for 3 minutes to pellet solid debris.[20]
-
Transfer the supernatant to a new microcentrifuge tube.
-
Add 1 ml of TRIZOL LS Reagent to 200 µl of the fecal suspension supernatant.[21]
-
Vortex thoroughly and incubate at room temperature for 5 minutes.[21]
-
Add 270 µl of chloroform, vortex, and let it stand for 3 minutes.[21]
-
Centrifuge at 18,000 g for 20 minutes at 4°C.[21]
-
Carefully transfer the aqueous upper phase to a new tube.
-
Precipitate the RNA by adding 1 ml of ice-cold isopropanol. Mix by inversion and incubate for 5 minutes at room temperature.[21]
-
Centrifuge at 18,000 g for 30 minutes at room temperature to pellet the RNA.[21]
-
Discard the supernatant and air-dry the pellet for 10 minutes.[21]
-
Resuspend the RNA pellet in 90 µl of nuclease-free water.[21]
-
Store the extracted RNA at -80°C until use.
RT-PCR for G (VP7) and P (VP4) Genotyping
This protocol outlines the reverse transcription-polymerase chain reaction (RT-PCR) for the amplification of the VP7 and VP4 genes for genotyping.
Materials:
-
Extracted viral RNA
-
One-Step RT-PCR Kit (e.g., Qiagen OneStep RT-PCR Kit)
-
VP7 and VP4 gene-specific primers (see table below)
-
Nuclease-free water
-
Thermal cycler
-
Agarose gel electrophoresis system
Primer Sequences:
| Primer Name | Sequence (5' to 3') | Target Gene | Reference |
| Beg9 | GGCTTTAAAACGAAGTCTTC | VP7 (Forward) | [22] |
| End9 | GGTCACATCCTACAATTCTAATCTAAG | VP7 (Reverse) | [22] |
| Con3 | ATTTCGGACCATTTATAACC | VP4 (Forward) | [22] |
| Con2 | ATTGCATTTCTTTCCATAATG | VP4 (Reverse) | [22] |
| 9T1-2 | GTTGATGTAGAATTTGATT | G2-specific (Reverse) | [22] |
| 1T-1 | TCTACTTGGATAACGTGC | P[1]-specific (Forward) | [22] |
Procedure:
-
Prepare the RT-PCR master mix according to the manufacturer's instructions. For a 25 µl reaction, this typically includes:
-
5 µl of 5x RT-PCR Buffer
-
1 µl of dNTP mix
-
1 µl of forward primer (10 µM)
-
1 µl of reverse primer (10 µM)
-
1 µl of RT-PCR Enzyme Mix
-
Nuclease-free water to a final volume of 21 µl
-
-
Add 4 µl of the extracted RNA to the master mix.
-
Place the tubes in a thermal cycler and run the following program:
-
Reverse Transcription: 50°C for 30 minutes
-
Initial Denaturation: 95°C for 15 minutes
-
40 Cycles:
-
94°C for 30 seconds
-
52°C for 45 seconds
-
72°C for 45 seconds
-
-
Final Extension: 72°C for 10 minutes[23]
-
-
For semi-nested PCR for specific genotyping, dilute the first-round PCR product 1:50 in nuclease-free water.
-
Use 2 µl of the diluted product as a template for a second round of PCR with genotype-specific primers.
-
Second PCR Thermal Cycling Conditions:
-
Analyze the PCR products by electrophoresis on a 1.5% agarose gel.
Whole-Genome Sequencing (WGS)
This section provides a general workflow for rotavirus WGS using Illumina and Nanopore platforms. Specific kit protocols should be followed for detailed instructions.
A. Illumina MiSeq Workflow
-
RNA Quantification and Quality Control: Quantify the extracted dsRNA using a Qubit fluorometer and assess its integrity using an Agilent Bioanalyzer.
-
Library Preparation:
-
Use a library preparation kit suitable for RNA, such as the NEBNext Ultra II RNA Library Prep Kit for Illumina.
-
This typically involves fragmentation of the RNA, first and second-strand cDNA synthesis, end repair, A-tailing, and ligation of Illumina adapters.
-
-
Library Quantification and Pooling: Quantify the final libraries and pool them for sequencing.
-
Sequencing: Sequence the pooled libraries on an Illumina MiSeq instrument.
B. Oxford Nanopore MinION Workflow
-
Viral Particle Enrichment (Optional but recommended): Enrich for viral particles from the stool supernatant to increase the ratio of viral to host nucleic acids.[24]
-
Nucleic Acid Extraction: Extract total nucleic acids from the enriched sample.
-
cDNA Synthesis: Perform reverse transcription to generate cDNA from the viral RNA.
-
Library Preparation:
-
Use a Nanopore library preparation kit such as the Ligation Sequencing Kit (SQK-LSK109).
-
This involves end-repair and dA-tailing of the cDNA, followed by ligation of sequencing adapters.
-
-
Sequencing: Load the prepared library onto a MinION flow cell and commence sequencing.[25]
Phylogenetic Analysis
This protocol describes the steps for constructing a phylogenetic tree to analyze the evolutionary relationships of G2P[1] strains.
Software:
-
MEGA (Molecular Evolutionary Genetics Analysis)
-
BEAST (Bayesian Evolutionary Analysis by Sampling Trees)
Procedure:
-
Sequence Alignment:
-
Align the nucleotide or amino acid sequences of the gene of interest (e.g., VP7, VP4) from your study strains and reference strains obtained from GenBank using an algorithm like MUSCLE or ClustalW within the MEGA software.
-
Visually inspect and manually edit the alignment if necessary.
-
-
Model Selection:
-
Use the model selection tool in MEGA or a separate program like jModelTest to determine the best-fit nucleotide substitution model for your data based on criteria such as the Bayesian Information Criterion (BIC).
-
-
Phylogenetic Tree Construction (Maximum Likelihood using MEGA):
-
In MEGA, select "Phylogeny" and then "Construct/Test Maximum Likelihood Tree".
-
Choose the selected substitution model and other parameters (e.g., bootstrap replications for statistical support, typically 1000).
-
Run the analysis to generate the phylogenetic tree.
-
-
Bayesian Phylogenetic Analysis (using BEAST):
-
For more advanced analyses, such as estimating evolutionary rates and divergence times, use the BEAST software package.
-
Prepare an XML input file using BEAUti, specifying the sequence data, substitution model, clock model, and tree prior.
-
Run the analysis in BEAST.
-
Summarize the results and visualize the tree using TreeAnnotator and FigTree.
-
Signaling Pathways and Logical Relationships
Rotavirus Entry and Replication Pathway
The entry of rotavirus into a host cell is a multi-step process involving attachment to cell surface receptors, internalization, and uncoating to release the viral genome into the cytoplasm. Replication occurs within cytoplasmic viral factories called viroplasms.
Caption: Rotavirus entry and replication workflow.
Rotavirus Antagonism of the Host Interferon Response
Rotaviruses have evolved mechanisms to evade the host's innate immune response, primarily by targeting the interferon (IFN) signaling pathway. The viral non-structural protein 1 (NSP1) plays a key role in this antagonism.
Caption: Rotavirus NSP1-mediated antagonism of the interferon signaling pathway.[1][26][27][28]
Conclusion
The history of human G2P[1] rotavirus is a dynamic interplay of viral evolution, host-pathogen interactions, and the impact of public health interventions. Its persistence and fluctuating prevalence underscore the importance of continued global surveillance of rotavirus genotypes. The ability of G2P[1] to undergo reassortment with animal strains highlights the need for a One Health approach to understanding and controlling rotavirus disease. For researchers and drug development professionals, a deep understanding of the molecular biology, epidemiology, and evolution of G2P[1] is essential for the development of next-generation vaccines and antiviral therapies that can provide broad and durable protection against the diverse and ever-evolving landscape of rotavirus.
References
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | Improvement of Rotavirus Genotyping Method by Using the Semi-Nested Multiplex-PCR With New Primer Set [frontiersin.org]
- 3. Genomic epidemiology of the rotavirus G2P[4] strains in coastal Kenya pre- and post-rotavirus vaccine introduction, 2012–8 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Improvement of Rotavirus Genotyping Method by Using the Semi-Nested Multiplex-PCR With New Primer Set - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. microbiologyresearch.org [microbiologyresearch.org]
- 7. Evolutionary changes between pre- and post-vaccine South African group A G2P[4] rotavirus strains, 2003–2017 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Rotaviruses and Rotavirus Vaccines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Higher proportion of G2P[4] rotaviruses in vaccinated hospitalized cases compared with unvaccinated hospitalized cases, despite high vaccine effectiveness against heterotypic G2P[4] rotaviruses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Rotavirus Genotypes in the Postvaccine Era: A Systematic Review and Meta-analysis of Global, Regional, and Temporal Trends by Rotavirus Vaccine Introduction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Systematic literature review and meta-analysis on the prevalence of rotavirus genotypes in Europe and the Middle East in the post-licensure period - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Rotavirus Strain Distribution before and after Introducing Rotavirus Vaccine in India - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. livrepository.liverpool.ac.uk [livrepository.liverpool.ac.uk]
- 17. Post-vaccine rotavirus genotype distribution in Nairobi County, Kenya - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Genotype Diversity before and after the Introduction of a Rotavirus Vaccine into the National Immunisation Program in Fiji - PMC [pmc.ncbi.nlm.nih.gov]
- 20. amnh.org [amnh.org]
- 21. Laboratory protocols for the study “Whole genome analysis of selected human and animal rotaviruses ident... [protocols.io]
- 22. researchgate.net [researchgate.net]
- 23. Detection and Genotyping of Human Rotavirus VP4 and VP7 Genes by Reverse Transcriptase PCR and Reverse Hybridization - PMC [pmc.ncbi.nlm.nih.gov]
- 24. A viral metagenomic protocol for nanopore sequencing of group A rotavirus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. dbsloan.github.io [dbsloan.github.io]
- 26. Rotavirus Antagonism of the Innate Immune Response - PMC [pmc.ncbi.nlm.nih.gov]
- 27. scienceopen.com [scienceopen.com]
- 28. Rotavirus Antagonizes Cellular Antiviral Responses by Inhibiting the Nuclear Accumulation of STAT1, STAT2, and NF-κB - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on G2P Rotavirus Lineage Turnover and Evolution Events
An In-depth Technical Guide on G2P[1] Rotavirus Lineage Turnover and Evolution Events
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Group A rotavirus (RVA) is a leading cause of severe gastroenteritis in young children worldwide. The G2P[1] genotype, characterized by a DS-1-like genomic constellation, is a globally significant strain that exhibits dynamic lineage turnover and ongoing evolution. This technical guide provides a comprehensive overview of the molecular epidemiology, evolutionary mechanisms, and key genetic markers of G2P[1] rotaviruses. It details the experimental protocols for the surveillance and characterization of these viruses and presents quantitative data on lineage distribution and evolution. This document is intended to serve as a resource for researchers, scientists, and drug development professionals engaged in rotavirus surveillance, vaccine development, and antiviral therapies.
Introduction to G2P[1] Rotavirus
Rotavirus A is a segmented double-stranded RNA (dsRNA) virus, and its classification into G (glycoprotein, VP7) and P (protease-sensitive, VP4) types is based on the genetic and antigenic properties of the two outer capsid proteins. The G2P[1] genotype is one of the most common combinations globally, alongside G1P[2], G3P[2], and G9P[2].[3]
Genomic Constellation
G2P[1] rotaviruses typically possess a DS-1-like genomic constellation, which refers to the specific combination of alleles for all 11 gene segments. The canonical DS-1-like constellation is G2-P[1]-I2-R2-C2-M2-A2-N2-T2-E2-H2.[4][5] However, reassortment events can lead to variations in this constellation, with one or more gene segments being replaced by those from other genogroups, such as the Wa-like genogroup.[6] These reassortment events contribute to the genetic diversity of circulating G2P[1] strains.
Lineage Turnover and Evolutionary Dynamics
The evolution of G2P[1] rotaviruses is characterized by a continuous process of lineage turnover, where existing strains are replaced by newly emerging, more fit variants. This evolution is driven by a combination of genetic drift (accumulation of point mutations) and genetic shift (reassortment).
Stepwise Evolution and Lineage Succession
Phylogenetic analyses of global G2P[1] strains have revealed a pattern of stepwise evolution, with distinct lineages emerging and declining over time. For the VP7 (G2) gene, a major lineage, IVa, has become globally dominant, replacing older lineages.[2] This lineage has further diversified into sub-lineages, such as IVa-1 and IVa-3, with their prevalence fluctuating in different geographical regions and time periods.[2][6] Similarly, the VP4 (P[1]) gene has also undergone lineage shifts, with the emergence of sub-lineages like IVa and IVb.[5]
The Role of Reassortment
Reassortment, the exchange of entire gene segments between different rotavirus strains co-infecting the same cell, is a major driver of G2P[1] diversity. While the DS-1-like backbone is largely conserved, reassortment involving internal genes, such as NSP2 and NSP4, has been documented.[6] Some G2P[1] strains have been found to carry genes of likely animal origin, highlighting the role of interspecies transmission and reassortment in their evolution.
Impact of Vaccination
The introduction of rotavirus vaccines, primarily targeting the G1P[2] genotype (e.g., Rotarix), has been associated with a transient increase in the prevalence of G2P[1] in some regions.[7] However, the scientific consensus is that this is likely due to natural genotype fluctuations rather than vaccine-driven immune escape.[8] The G2P[1] strains possess a different genetic backbone from the G1P[2] vaccine strain, which may contribute to the observed differential vaccine effectiveness.[2]
Quantitative Data on G2P[1] Lineage Evolution
The following tables summarize key quantitative data related to the evolution and prevalence of G2P[1] rotavirus lineages.
Table 1: Chronological Emergence of Major G2P[1] Lineages and Sub-lineages
| Gene | Lineage/Sub-lineage | Approximate Period of Emergence | Key Geographic Regions of Initial Detection | Reference(s) |
| VP7 (G2) | Lineage IV | 1990s | Global | [2] |
| VP7 (G2) | Sub-lineage IVa-1 | 1990s | Global | [2] |
| VP7 (G2) | Sub-lineage IVa-3 | 2000s | Global | [2] |
| VP4 (P[1]) | Sub-lineage IVa | Pre-vaccine era | South Africa | [5] |
| VP4 (P[1]) | Sub-lineage IVb | Post-vaccine era | South Africa | [5] |
Table 2: Key Amino Acid Substitutions Defining G2 and P[1] Lineages
| Gene | Lineage/Sub-lineage | Key Amino Acid Substitution(s) | Location (Antigenic Region) | Reference(s) |
| VP7 (G2) | Lineage IV vs Lineage I | A87T, D96N | 7-1a | |
| VP7 (G2) | Lineage IV vs Lineage I | S213D, S242N | 7-1b | |
| VP7 (G2) | Sub-lineage IVa-3 vs IVa-1 | S15F | Signal Sequence Domain | [5] |
| VP4 (P[1]) | Sub-lineage IVb vs IVa | R162G | Hemagglutination Domain | [5] |
Table 3: Prevalence of G2P[1] Sub-lineages Before and After Rotavirus Vaccine Introduction in a Selected Region (Coastal Kenya)
| Period | G2 Sub-lineage IVa-1 Prevalence (%) | G2 Sub-lineage IVa-3 Prevalence (%) | P[1] Lineage II Prevalence (%) | P[1] Sub-lineage IVa Prevalence (%) | Reference(s) |
| Pre-vaccine (2012 - June 2014) | Low | Predominant | Low | Co-circulating | [4][5] |
| Post-vaccine (July 2014 - 2018) | - | Predominant | - | Predominant | [4][5] |
Experimental Protocols
This section provides detailed methodologies for the key experiments used in the study of G2P[1] rotavirus.
Viral RNA Extraction from Stool Samples
This protocol describes the extraction of rotavirus dsRNA from fecal specimens.
-
Sample Preparation: Prepare a 10-20% stool suspension in phosphate-buffered saline (PBS) or Tris-buffered saline (TBS).
-
Clarification: Centrifuge the suspension at 8,000-10,000 x g for 10 minutes to pellet bacteria and debris.
-
Lysis: Transfer the supernatant to a new tube and add a lysis buffer containing guanidinium thiocyanate (e.g., from a commercial viral RNA extraction kit) to inactivate nucleases and disrupt viral particles.
-
Binding: Apply the lysate to a silica-based spin column. The RNA will bind to the silica membrane.
-
Washing: Wash the membrane with a series of wash buffers to remove inhibitors and impurities. Typically, this involves a wash with a high-concentration ethanol-based buffer followed by a low-concentration ethanol-based buffer.
-
Elution: Elute the purified RNA from the membrane using an RNase-free elution buffer or water.
Note: For optimal results, use a commercial viral RNA extraction kit following the manufacturer's instructions, as they are optimized for inhibitor removal from stool samples.[1]
G2P[1] Genotyping by One-Step RT-PCR
This protocol outlines a one-step reverse transcription-polymerase chain reaction (RT-PCR) for the amplification of the VP7 and VP4 gene segments for genotyping.
-
Master Mix Preparation: Prepare a master mix containing a one-step RT-PCR buffer, dNTPs, a reverse transcriptase/Taq polymerase enzyme mix, and specific forward and reverse primers for the G2 and P[1] genotypes.
-
Reaction Setup: Add the extracted viral RNA to the master mix.
-
Thermal Cycling: Perform the following thermal cycling steps:
-
Reverse Transcription: 42-50°C for 30-60 minutes.
-
Initial Denaturation: 94-95°C for 2-5 minutes.
-
PCR Amplification (35-40 cycles):
-
Denaturation: 94-95°C for 30-60 seconds.
-
Annealing: 50-55°C for 30-60 seconds (primer-dependent).
-
Extension: 72°C for 1-2 minutes.
-
-
Final Extension: 72°C for 5-10 minutes.
-
-
Analysis: Analyze the PCR products by agarose gel electrophoresis to confirm the presence of amplicons of the expected size.
Whole-Genome Sequencing (WGS) using Illumina MiSeq
This protocol provides an overview of the workflow for WGS of G2P[1] rotavirus.
-
Library Preparation:
-
cDNA Synthesis: Generate cDNA from the extracted viral dsRNA using reverse transcriptase and random primers.
-
Second-Strand Synthesis: Synthesize the complementary DNA strand.
-
Tagmentation: Use a transposase-based method to simultaneously fragment the cDNA and add sequencing adapters.
-
Library Amplification: Amplify the adapter-ligated fragments by PCR to add index sequences for multiplexing.
-
-
Library Quantification and Quality Control: Quantify the library using a fluorometric method (e.g., Qubit) and assess the size distribution using an automated electrophoresis system (e.g., Bioanalyzer).
-
Sequencing: Pool the indexed libraries and sequence them on an Illumina MiSeq instrument.
-
Bioinformatic Analysis:
-
Quality Control: Use tools like FastQC to assess the quality of the raw sequencing reads.
-
Adapter and Quality Trimming: Remove adapter sequences and low-quality bases from the reads.
-
Genome Assembly: Assemble the cleaned reads into contigs for each of the 11 gene segments using a de novo or reference-guided assembly approach.
-
Genotyping and Annotation: Determine the genotype of each gene segment using tools like RotaC or BLAST. Annotate the assembled genome to identify coding sequences.
-
Phylogenetic Analysis using MEGA
This protocol describes the steps for constructing a phylogenetic tree from rotavirus sequence data using MEGA (Molecular Evolutionary Genetics Analysis) software.
-
Sequence Alignment:
-
Import the FASTA-formatted sequences of the gene of interest (e.g., VP7) into MEGA.
-
Align the sequences using ClustalW or MUSCLE algorithms within MEGA.
-
Manually inspect and edit the alignment if necessary.
-
-
Substitution Model Selection: Use the "Find Best DNA/Protein Model" feature in MEGA to determine the most appropriate nucleotide or amino acid substitution model based on the Bayesian Information Criterion (BIC) or Akaike Information Criterion (AIC).
-
Phylogenetic Tree Construction:
-
Select the desired tree-building method (e.g., Maximum Likelihood, Neighbor-Joining).
-
Choose the selected substitution model and other relevant parameters (e.g., rates among sites, gap/missing data treatment).
-
Set the number of bootstrap replicates (e.g., 1,000) to assess the statistical support for the tree topology.
-
-
Tree Visualization and Interpretation:
-
Visualize the resulting phylogenetic tree in the MEGA tree explorer.
-
Customize the tree layout, branch styles, and labels for clarity.
-
Interpret the branching patterns and bootstrap values to infer evolutionary relationships between the virus strains.
-
Microneutralization Assay
This assay is used to quantify the titer of neutralizing antibodies against a specific rotavirus strain.
-
Cell Culture: Seed a 96-well plate with a suitable cell line (e.g., MA104 cells) and grow to confluency.
-
Virus Titration: Determine the 50% tissue culture infective dose (TCID50) of the G2P[1] virus stock to be used in the assay.
-
Serum Preparation: Heat-inactivate the test serum samples to destroy complement.
-
Neutralization Reaction:
-
Prepare serial dilutions of the heat-inactivated serum.
-
Mix each serum dilution with a standardized amount of virus (e.g., 100 TCID50).
-
Incubate the serum-virus mixture to allow antibodies to neutralize the virus.
-
-
Infection: Inoculate the confluent cell monolayers with the serum-virus mixtures.
-
Incubation: Incubate the plates for several days to allow for virus replication in the non-neutralized wells.
-
Detection of Viral Replication:
-
Observe the cells for cytopathic effect (CPE).
-
Alternatively, fix the cells and perform an immunoassay (e.g., ELISA) using a rotavirus-specific antibody to detect viral antigens.
-
-
Titer Calculation: The neutralizing antibody titer is defined as the reciprocal of the highest serum dilution that results in a significant reduction (e.g., 50% or 90%) in the number of infected cells or CPE.
Visualizations
The following diagrams illustrate key workflows and relationships in the study of G2P[1] rotavirus evolution.
Caption: Experimental workflow for G2P[1] rotavirus analysis.
Caption: Key drivers of G2P[1] rotavirus evolutionary dynamics.
Conclusion and Future Directions
The G2P[1] rotavirus genotype is a dynamic and evolving pathogen. Continuous molecular surveillance using the methods outlined in this guide is crucial for understanding its lineage turnover, the emergence of novel reassortant strains, and the potential impact on vaccine effectiveness. Future research should focus on:
-
High-resolution, real-time global surveillance: To rapidly identify and track the spread of new G2P[1] variants.
-
Functional characterization of amino acid substitutions: To determine their impact on viral fitness, antigenicity, and vaccine escape.
-
Development of next-generation rotavirus vaccines: With broader coverage against diverse genotypes, including G2P[1].
-
Investigation of the role of the gut microbiome: In modulating rotavirus infection and vaccine immunogenicity.
This in-depth technical guide provides a solid foundation for researchers and professionals working to mitigate the public health burden of G2P[1] rotavirus. By applying these methodologies and building upon the current understanding of its evolution, the scientific community can better anticipate and respond to the changing landscape of rotavirus disease.
References
- 1. A Double Lysis Method for Animal Rotavirus RNA Extraction From Stool Samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Evolutionary changes between pre- and post-vaccine South African group A G2P[4] rotavirus strains, 2003–2017 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. Genomic epidemiology of the rotavirus G2P[4] strains in coastal Kenya pre- and post-rotavirus vaccine introduction, 2012-8 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Genomic epidemiology of the rotavirus G2P[4] strains in coastal Kenya pre- and post-rotavirus vaccine introduction, 2012–8 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medrxiv.org [medrxiv.org]
- 7. Rotavirus Strain Distribution before and after Introducing Rotavirus Vaccine in India [mdpi.com]
- 8. researchgate.net [researchgate.net]
Temporal Variations in G2P Rotavirus Sublineages: An In-depth Technical Guide
Temporal Variations in G2P[1] Rotavirus Sublineages: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the temporal variations observed in G2P[1] rotavirus sublineages. It is designed to offer researchers, scientists, and professionals in drug development a detailed understanding of the evolutionary dynamics, genetic diversity, and molecular epidemiology of this significant rotavirus genotype. The introduction of rotavirus vaccines has been a focal point for monitoring shifts in genotype prevalence, and this guide delves into the data and methodologies used to track these changes.
Introduction to G2P[1] Rotavirus
Group A rotaviruses (RVA) are a leading cause of severe acute gastroenteritis in young children worldwide. The virus possesses a segmented genome of 11 double-stranded RNA segments, which allows for genetic reassortment. The classification of rotaviruses into genotypes is based on the two outer capsid proteins, VP7 (G-type) and VP4 (P-type). The G2P[1] genotype is one of the most common combinations globally and typically possesses a DS-1-like genomic constellation (G2-P[1]-I2-R2-C2-M2-A2-N2-T2-E2-H2)[1][2][3][4]. Understanding the temporal variations within G2P[1] sublineages is crucial for assessing vaccine effectiveness and the potential for vaccine-driven evolution.
Temporal Distribution and Sublineage Shifts
Surveillance studies across various geographical regions have revealed significant temporal fluctuations in the prevalence of G2P[1] rotavirus and its sublineages. The introduction of rotavirus vaccines, particularly the monovalent Rotarix® (G1P[5]) vaccine, has been associated with an increased detection of heterotypic strains like G2P[1] in some areas[1][6]. However, it is debated whether these shifts are a direct result of vaccine pressure or due to natural cyclical variations of the virus[6][7].
Quantitative Data on Sublineage Distribution
The following tables summarize quantitative data from key studies on the temporal distribution of G2P[1] sublineages.
Table 1: Temporal Distribution of G2P[1] VP7 (G2) Sublineages in Coastal Kenya [1][8]
| Time Period | Predominant G2 Sublineage | Other Detected Sublineages |
| Pre-vaccine (2012 - Jun 2014) | IVa-3 | IVa-1 |
| Post-vaccine (Jul 2014 - 2018) | IVa-3 | - |
Table 2: Temporal Distribution of G2P[1] VP4 (P[1]) Sublineages in Coastal Kenya [1][8]
| Time Period | Predominant P[1] Sublineage | Other Detected Sublineages |
| Pre-vaccine (2012 - Jun 2014) | IVa | II |
| Post-vaccine (Jul 2014 - 2018) | IVa | - |
Table 3: Temporal Shifts of G2P[1] Sublineages in South Africa [6]
| Time Period | Predominant G2 Sublineage | Predominant P[1] Sublineage |
| Pre-vaccine (2003-2009) | IVa-1 | IVa |
| Post-vaccine (2010-2017) | IVa-3 | IVb |
Table 4: Lineage Distribution of G2P[1] Strains in Japan (1980-2011) [9]
| Gene Segment | Predominant Lineage Shift Over Time |
| VP7, VP4, VP2, NSP1, NSP5 | Lineage I to IVa |
| VP6, VP1, VP3, NSP2, NSP3, NSP4 | Lineage I to V |
These tables clearly illustrate the dynamic nature of G2P[1] sublineage circulation, with distinct shifts observed over time, often coinciding with the period before and after vaccine introduction.
Experimental Protocols
The characterization of G2P[1] rotavirus sublineages relies on a series of molecular biology techniques. The following are detailed methodologies for key experiments cited in the literature.
Viral RNA Extraction and Genotyping
Objective: To extract viral RNA from fecal samples and determine the G and P genotypes.
Protocol:
-
Prepare a 10% fecal suspension in phosphate-buffered saline (PBS).
-
Clarify the suspension by centrifugation.
-
Extract viral double-stranded RNA (dsRNA) from the supernatant using a commercial kit (e.g., QIAamp Viral RNA Mini Kit) according to the manufacturer's instructions[3].
-
Perform reverse transcription polymerase chain reaction (RT-PCR) to amplify the VP7 and VP4 genes.
-
Reverse Transcription: Synthesize cDNA from the dsRNA template using specific primers.
-
PCR Amplification: Use consensus and type-specific primers in a semi-nested PCR approach to amplify the VP7 and VP4 gene fragments[3].
-
-
Analyze the PCR products by gel electrophoresis to determine their size.
-
Sequence the amplified products (Sanger or next-generation sequencing) to confirm the genotype[1].
Whole Genome Sequencing (WGS)
Objective: To obtain the complete genomic sequence of the G2P[1] rotavirus strains for detailed phylogenetic and evolutionary analysis.
Protocol:
-
Extract viral dsRNA as described above.
-
Perform full-length amplification of all 11 gene segments using sequence-independent RT-PCR methods or specific primers for each segment.
-
Prepare sequencing libraries from the amplified cDNA using a commercial kit (e.g., Illumina Nextera XT).
-
Sequence the libraries on a high-throughput sequencing platform, such as the Illumina MiSeq[3].
-
Assemble the sequence reads to obtain the full-length sequences of the 11 gene segments. This can be done using software like SeqMan[2].
Phylogenetic Analysis
Objective: To determine the evolutionary relationships between different G2P[1] strains and classify them into lineages and sublineages.
Protocol:
-
Align the nucleotide sequences of each gene segment from the study strains with reference sequences from GenBank using software like Clustal W or MAFFT[2].
-
Construct phylogenetic trees using methods such as Maximum Likelihood (ML) or Bayesian inference.
-
Maximum Likelihood: Use software like MEGA or RAxML. Determine the best-fit nucleotide substitution model (e.g., GTR+G+I) based on criteria like the Bayesian Information Criterion (BIC)[2]. Assess the statistical support for the branches using bootstrap analysis (e.g., 1000 replicates)[2].
-
Bayesian Inference: Use software like BEAST to estimate time-measured evolutionary history and relative genetic diversity[10].
-
-
Classify the strains into lineages and sublineages based on their clustering in the phylogenetic trees, following established classification systems[2].
Visualizations: Workflows and Relationships
The following diagrams, generated using the DOT language for Graphviz, illustrate key experimental workflows and conceptual relationships in the study of G2P[1] rotavirus temporal variations.
Caption: Experimental workflow for G2P[1] rotavirus analysis.
Caption: Factors influencing G2P[1] evolutionary dynamics.
Conclusion
The temporal dynamics of G2P[1] rotavirus sublineages are complex and influenced by multiple factors, including natural evolutionary patterns and potentially vaccine-induced selective pressures. Continuous molecular surveillance using whole-genome sequencing is essential to monitor the evolution of G2P[1] strains, understand their epidemiology, and assess the long-term impact of vaccination programs. The data and methodologies presented in this guide provide a framework for researchers and public health officials to continue investigating this important human pathogen. The emergence of new sublineages and the potential for zoonotic transmission underscore the need for ongoing vigilance and research in this field[11][12].
References
- 1. Genomic epidemiology of the rotavirus G2P[4] strains in coastal Kenya pre- and post-rotavirus vaccine introduction, 2012–8 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Whole-Genome Analysis of G2P[4] Rotavirus Strains in China in 2022 and Comparison of Their Antigenic Epitopes with Vaccine Strains [mdpi.com]
- 3. Genomic Analysis of G2P[4] Group A Rotaviruses in Zambia Reveals Positive Selection in Amino Acid Site 7 of Viral Protein 3 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. microbiologyresearch.org [microbiologyresearch.org]
- 7. Dynamics of G2P[4] strain evolution and rotavirus vaccination: A review of evidence for Rotarix - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Changes in the distribution of lineage constellations of G2P[4] Rotavirus A strains detected in Japan over 32 years (1980-2011) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. afr-rn-symposium.net [afr-rn-symposium.net]
- 11. researchgate.net [researchgate.net]
- 12. rcastoragev2.blob.core.windows.net [rcastoragev2.blob.core.windows.net]
role of G2P in childhood gastroenteritis worldwide
An In-depth Technical Guide on the Role of G2P Rotaviruses in Childhood Gastroenteritis Worldwide
Introduction
Group A rotaviruses are the leading cause of severe, dehydrating gastroenteritis in infants and young children globally.[1][2][3] The virus is characterized by a segmented double-stranded RNA genome enclosed within a triple-layered capsid. The two outer capsid proteins, VP7 (G-type) and VP4 (P-type), are the primary determinants of serotype specificity and are used in the dual classification system for rotavirus strains. While a vast number of G and P combinations exist, a select few are responsible for the majority of human disease.[4][5]
This guide focuses on the role of G2P rotaviruses in childhood gastroenteritis. Initial investigation into the G2P[6] genotype revealed it to be exceptionally rare in human populations, with most detections considered unusual or of potential animal origin.[7] Therefore, to provide a comprehensive and relevant technical resource for researchers, scientists, and drug development professionals, this document will concentrate on the globally significant and epidemiologically important G2P[1] genotype. G2P[1] is one of the most common rotavirus strains circulating worldwide and its prevalence has been notably influenced by the introduction of rotavirus vaccines, making it a critical subject of study.[8][9]
This guide will cover the global prevalence of G2P[1], its clinical impact, the effectiveness of current vaccines against it, the molecular mechanisms of its pathogenesis, and the key experimental protocols used in its study.
Global Prevalence and Epidemiology of G2P[1]
Prior to the introduction of widespread vaccination, G2P[1], along with G1P[10], G3P[10], and G4P[10], was a major cause of rotavirus gastroenteritis in children.[11] Post-vaccine introduction, the epidemiology of rotavirus has shifted. In several regions, a relative increase in the prevalence of the G2P[1] genotype has been observed.[8][12] This phenomenon highlights the importance of ongoing global surveillance to monitor vaccine impact on strain distribution.
Table 1: Global and Regional Prevalence of Common Rotavirus Genotypes
| WHO Region | Predominant Genotypes (Weighted Prevalence, 2014-2018) | Notes on G2P[1] Prevalence |
| Global | G1P[10] (31%), G1P[13] (8%), G3P[10] (8%)[14] | G2P[1] is consistently one of the top circulating strains globally, accounting for approximately 13% of cases in the post-vaccine era.[9] |
| Africa (AFR) | G1P[10], G2P[1], G3P[10], G9P[10], G12P[10] | The six common genotypes comprise about 63% of strains. G2P[1] prevalence is significant.[9] |
| Americas (AMR) | G2P[1], G1P[10] | G2P[1] has been reported as the most common genotype in some post-vaccination surveillance periods.[9] |
| Eastern Mediterranean (EMR) | G1P[10], G9P[10], G2P[1] | G2P[1] is a major circulating strain in the region. |
| Europe (EUR) | G1P[10], G9P[10], G3P[10], G2P[1] | G1P[10] prevalence has decreased in countries that have introduced vaccines, while G2P[1] remains prevalent.[14] |
| South-East Asia (SEAR) | G1P[10], G3P[10], G9P[10], G2P[1] | High diversity of strains, with G2P[1] being a consistent contributor to the disease burden. |
| Western Pacific (WPR) | G1P[10], G2P[1], G3P[10] | G2P[1] is among the most frequently detected genotypes. |
Data compiled from multiple global surveillance studies.[8][9][14]
Vaccine Effectiveness Against G2P[1]
Two primary live-attenuated oral rotavirus vaccines are in global use: the monovalent Rotarix® (RV1), derived from a human G1P[10] strain, and the pentavalent RotaTeq® (RV5), a human-bovine reassortant vaccine containing G1, G2, G3, G4, and P[10] antigens.[10][15] A key question for drug development professionals and public health officials is the effectiveness of these vaccines against heterotypic strains like G2P[1].
Clinical trials and real-world effectiveness studies have demonstrated that both vaccines provide substantial protection against severe gastroenteritis caused by G2P[1], although efficacy can be lower compared to homotypic or partially heterotypic strains.[12][16] This reduced efficacy against fully heterotypic genotypes like G2P[1] is a critical consideration in vaccine development and implementation strategies.[16]
Table 2: Vaccine Efficacy/Effectiveness against G2P[1] Rotavirus Gastroenteritis
| Vaccine | Study Type | Setting/Mortality Level | Efficacy/Effectiveness against Severe G2P[1] Disease | Efficacy/Effectiveness against Any Severity G2P[1] Disease |
| Rotarix® (RV1) | Pooled Clinical Trials[16] | Global (22 countries) | 71% (95% CI: 43–85%) | 63% (95% CI: 41–77%) |
| Rotarix® (RV1) | Case-Control Study | Brazil | 78.7% (95% CI: 56.6-89.5%) | Not specified |
| RotaTeq® (RV5) | Clinical Trial (REST)[17] | Multinational | High efficacy against G-types in vaccine (G1-G4) | 74% against any G1-G4 severity[10] |
| Both Vaccines | Meta-Analysis[18][19] | Low Child Mortality Countries | Ranged from 86% to 87% (overall, not genotype-specific) | Not specified |
| Both Vaccines | Meta-Analysis[18][19] | High Child Mortality Countries | Ranged from 63% to 66% (overall, not genotype-specific) | Not specified |
Note: Vaccine effectiveness tends to be lower in low-income settings compared to high-income settings for various reasons, including co-infections, malnutrition, and maternal antibodies.[15][19]
Pathogenesis and Signaling Pathways
Rotavirus infection is largely restricted to the mature enterocytes at the tips of the villi in the small intestine.[1] The diarrheal disease is multifactorial, resulting from a combination of direct viral damage and the effects of viral proteins on host cell function.[20][21]
The key mechanisms include:
-
Malabsorption: Destruction of absorptive enterocytes leads to a loss of digestive enzymes (e.g., disaccharidases) and impaired absorption of sodium, water, and nutrients.[1][20]
-
Secretory Component: The rotavirus non-structural protein 4 (NSP4) acts as a viral enterotoxin.[22] It triggers a signaling cascade that increases intracellular calcium concentration ([Ca²⁺]i), disrupting tight junctions and leading to a secretory diarrhea.[20][22]
-
Enteric Nervous System (ENS) Activation: NSP4 can also stimulate the ENS, further promoting intestinal secretion and motility.[23]
The following diagram illustrates the key signaling pathway initiated by the NSP4 enterotoxin.
Caption: NSP4 enterotoxin signaling cascade leading to secretory diarrhea.
Experimental Protocols
Accurate surveillance and characterization of circulating rotavirus strains are essential for monitoring vaccine impact and guiding future vaccine development. The following sections detail the core methodologies.
Rotavirus Detection and Genotyping from Fecal Samples
The standard workflow involves initial detection of the virus followed by molecular genotyping of the VP7 (G-type) and VP4 (P-type) genes.
Protocol: Enzyme-Linked Immunosorbent Assay (ELISA) for Rotavirus Antigen Detection
-
Sample Preparation: Prepare a 10% (w/v) fecal suspension in a transport medium (e.g., phosphate-buffered saline).
-
Coating: Coat microplate wells with a polyclonal anti-rotavirus capture antibody overnight at 4°C.
-
Blocking: Block non-specific binding sites with a blocking buffer (e.g., 5% non-fat milk in PBS) for 1 hour at 37°C.
-
Antigen Capture: Add the clarified fecal suspension to the wells and incubate for 1 hour at 37°C.
-
Detection: Add a specific monoclonal antibody conjugated to an enzyme (e.g., horseradish peroxidase) and incubate for 1 hour at 37°C.
-
Substrate Addition: Add a chromogenic substrate (e.g., TMB) and incubate in the dark until color develops.
-
Reading: Stop the reaction with a stop solution (e.g., 2N H₂SO₄) and read the absorbance at 450 nm using a microplate reader.
Protocol: RT-PCR and Sequencing for G/P Genotyping
-
RNA Extraction: Extract viral dsRNA from the 10% fecal suspension using a commercial kit (e.g., QIAamp Viral RNA Mini Kit).
-
Reverse Transcription (RT): Synthesize cDNA from the dsRNA using reverse transcriptase and random primers or gene-specific primers for VP7 and VP4.
-
First-Round PCR: Amplify the full-length or a large fragment of the VP7 and VP4 genes using consensus primers.
-
VP7 Primers (example): Beg9 / End9
-
VP4 Primers (example): Con2 / Con3
-
-
Second-Round (Nested) PCR: Use type-specific primers in a nested PCR to determine the G-type (G1, G2, G3, G4, G9, etc.) and P-type (P[1], P[13], P[10], etc.). The product sizes are specific to each genotype.
-
Gel Electrophoresis: Visualize the amplicons on a 2% agarose gel stained with an intercalating dye (e.g., ethidium bromide) to determine the genotype based on the expected band size.
-
Sequencing (for confirmation/novel strains): Purify the first-round PCR products and perform Sanger sequencing. Compare the resulting sequences with reference strains in GenBank using BLAST to confirm the genotype.
The following diagram outlines this experimental workflow.
Caption: Standard laboratory workflow for rotavirus detection and genotyping.
Logical Relationships: Vaccine Introduction and Genotype Dynamics
The introduction of rotavirus vaccines into national immunization programs creates selection pressure on the circulating virus population. This can lead to shifts in genotype prevalence. The dynamic interplay between vaccination, pre-existing immunity, and viral evolution is a key area of research.
Caption: Relationship between vaccination and rotavirus genotype shifts.
Conclusion and Future Directions
The G2P[1] rotavirus remains a significant cause of childhood gastroenteritis worldwide. While current vaccines are effective in reducing the burden of severe disease caused by this genotype, its continued circulation and relative prominence in the post-vaccine era underscore the need for vigilant global surveillance. For drug and vaccine developers, understanding the mechanisms of heterotypic immunity and the reasons for lower vaccine effectiveness in certain populations are paramount. Future research should focus on developing next-generation vaccines that offer broader, more robust protection against all epidemiologically important genotypes, including G2P[1], and are highly effective in low-resource settings where the disease burden is greatest.
References
- 1. Diagnosis, management, and prevention of rotavirus gastroenteritis in children - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Rotavirus [who.int]
- 3. Rotaviruses: From Pathogenesis to Disease Control—A Critical Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Molecular Epidemiology of Rotavirus Strains in Symptomatic and Asymptomatic Children in Manhiça District, Southern Mozambique 2008–2019 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Molecular Epidemiology of Contemporary G2P[4] Human Rotaviruses Cocirculating in a Single U.S. Community: Footprints of a Globally Transitioning Genotype - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Rotavirus immune responses and correlates of protection - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 8. academic.oup.com [academic.oup.com]
- 9. stacks.cdc.gov [stacks.cdc.gov]
- 10. Rotavirus vaccines: Update on global impact and future priorities - PMC [pmc.ncbi.nlm.nih.gov]
- 11. journals.asm.org [journals.asm.org]
- 12. Rotavirus vaccines: progress and new developments - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Immune responses elicited against rotavirus middle layer protein VP6 inhibit viral replication in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Rotavirus genotypes in children under five years hospitalized with diarrhea in low and middle-income countries: Results from the WHO-coordinated Global Rotavirus Surveillance Network - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Global Experience With Rotavirus Vaccines - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Monovalent Rotavirus Vaccine Efficacy Against Different Rotavirus Genotypes: A Pooled Analysis of Phase II and III Trial Data - PMC [pmc.ncbi.nlm.nih.gov]
- 17. merckvaccines.com [merckvaccines.com]
- 18. Real-world effectiveness of rotavirus vaccines, 2006-2019 - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Pathogenesis of Intestinal and Systemic Rotavirus Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Rotaviruses: from pathogenesis to vaccination - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Pathogenesis of rotavirus gastroenteritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Rotavirus Sickness Symptoms: Manifestations of Defensive Responses from the Brain - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Whole-Genome Sequencing of G2P Rotavirus
Application Notes and Protocols for Whole-Genome Sequencing of G2P[1] Rotavirus
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the whole-genome sequencing of G2P[1] rotavirus, a common causative agent of acute gastroenteritis. The following sections outline the necessary steps from sample preparation to data analysis, offering a comprehensive guide for researchers in virology and infectious disease.
Introduction
Group A rotaviruses (RVA) are a leading cause of severe diarrhea in young children worldwide.[2] The G2P[1] genotype is one of the most common human rotavirus strains globally.[1][3][4] Whole-genome sequencing (WGS) is crucial for understanding the genetic diversity, evolution, and transmission of these viruses, as well as for monitoring vaccine effectiveness and the emergence of reassortant strains.[5][6][7] The rotavirus genome consists of 11 segments of double-stranded RNA (dsRNA), which encode six structural and six non-structural proteins.[6][8] A complete genome constellation is described using a genotyping formula for each of the 11 gene segments: Gx-P[x]-Ix-Rx-Cx-Mx-Ax-Nx-Tx-Ex-Hx.[5][6][9] G2P[1] strains typically exhibit a DS-1-like genotype constellation (G2-P[1]-I2-R2-C2-M2-A2-N2-T2-E2-H2).[1][10][11][12]
Experimental Workflow Overview
The process of whole-genome sequencing for G2P[1] rotavirus involves several key stages, from initial sample processing to final sequence analysis. The general workflow is depicted below.
Caption: High-level workflow for G2P[1] rotavirus whole-genome sequencing.
Detailed Experimental Protocols
Sample Preparation
Fecal samples are the primary source for rotavirus whole-genome sequencing.
Protocol:
-
Prepare a 10% stool suspension by homogenizing a fecal sample in phosphate-buffered saline (PBS).[13]
-
Clarify the suspension by centrifugation to pellet solid debris.
-
The supernatant can be used directly for RNA extraction or stored at -80°C.
dsRNA Extraction
The double-stranded RNA genome of the rotavirus must be extracted and purified.
Protocol:
-
Use a commercial viral RNA extraction kit, such as the Qiagen QIAamp Viral RNA Mini Kit, following the manufacturer's instructions.[5]
-
Extract dsRNA from approximately 140-200 µL of the 10% stool suspension.[5]
-
Elute the purified dsRNA in nuclease-free water. A typical elution volume is 60 µL.[8]
-
Quantify the extracted RNA using a fluorometric method (e.g., Qubit) and assess its quality.
Reverse Transcription and PCR Amplification
The 11 dsRNA segments are reverse transcribed to cDNA and then amplified by PCR.
Protocol:
-
Denaturation: To facilitate reverse transcription, the dsRNA must be denatured. Mix the extracted RNA with gene-specific primers, incubate at 95°C for 5 minutes, and then immediately place on ice for 5 minutes.[5][14]
-
Reverse Transcription (RT): Perform reverse transcription using a suitable reverse transcriptase, such as SuperScript III.[1] The reaction typically includes dNTPs, RT buffer, and random hexamers or gene-specific primers.[14]
-
PCR Amplification: Amplify the 11 genomic segments using a high-fidelity DNA polymerase.[1] PCR is often performed in multiplex reactions to amplify several segments simultaneously.[8] Thermal cycling conditions may vary, but a representative program is:
-
Initial denaturation at 94°C for 3 minutes.
-
35 cycles of:
-
94°C for 30 seconds
-
55°C for 30 seconds
-
72°C for 60 seconds
-
-
Final extension at 72°C for 10 minutes.[1]
-
-
Verify the amplification of all 11 segments by agarose gel electrophoresis.
Library Preparation and Sequencing
The amplified cDNA is used to prepare a sequencing library compatible with next-generation sequencing (NGS) platforms.
Protocol:
-
Prepare a sequencing library using a commercial kit, such as the Illumina Nextera XT DNA Library Preparation Kit or NEBNext Ultra RNA Library Prep Kit.[4][9][15]
-
Quantify the library and assess its quality using a BioAnalyzer or similar instrument.[15]
-
Pool libraries at equimolar concentrations for multiplex sequencing.
-
Perform sequencing on an Illumina platform, such as the MiSeq, which is commonly used for viral genome sequencing.[4][6][9][15] Paired-end sequencing (e.g., 150 bp paired-end reads) is typical.[16]
Data Presentation: Quantitative Parameters
The following tables summarize key quantitative data for the G2P[1] rotavirus whole-genome sequencing protocol.
Table 1: Nucleic Acid Preparation
| Parameter | Value/Range | Source(s) |
| Stool Suspension | 10% in PBS | [13] |
| Input for RNA Extraction | 140-200 µL | [5] |
| RNA Elution Volume | ~60 µL | [8] |
Table 2: Reverse Transcription and PCR Conditions
| Parameter | Value/Range | Source(s) |
| dsRNA Denaturation | 95°C for 5 min | [5][14] |
| RT Incubation | 45-50°C for 30 min | [5][17] |
| PCR Cycles | 35-40 cycles | [1][5] |
| PCR Annealing Temp. | 45-55°C | [1][5][8] |
| PCR Extension Time | 1-6 min (depends on segment length) | [1][8] |
Table 3: Sequencing Parameters
| Parameter | Value/Range | Source(s) |
| Sequencing Platform | Illumina MiSeq | [4][6][9][15][16] |
| Read Length | 150-300 bp paired-end | [6][16] |
| Library Prep Kit | Nextera XT, NEBNext Ultra | [4][9][15] |
Data Analysis Workflow
The raw sequencing data must be processed to assemble the complete genome, determine the genotype, and perform phylogenetic analysis.
Caption: Bioinformatic workflow for G2P[1] rotavirus genome analysis.
Protocol:
-
Quality Control: Assess the quality of raw sequencing reads using tools like FastQC. Trim adapters and low-quality bases.
-
Genome Assembly: Assemble the reads for each of the 11 segments. This can be done through de novo assembly or by mapping reads to a reference G2P[1] genome.[15]
-
Genotyping: Use online tools such as the Virus Pathogen Database and Analysis Resource (ViPR) or BLAST to assign genotypes to each of the 11 assembled gene segments.[15]
-
Phylogenetic Analysis: Align the sequences of each gene segment with reference sequences from public databases (e.g., GenBank). Construct phylogenetic trees using software like MEGA to understand the evolutionary relationships of the sequenced strain.[1]
Concluding Remarks
This document provides a robust framework for the whole-genome sequencing of G2P[1] rotavirus. Adherence to these protocols will enable researchers to generate high-quality genomic data, which is essential for epidemiological surveillance, outbreak investigations, and the development of effective vaccines and antiviral therapies. The segmented nature of the rotavirus genome makes it prone to reassortment, and WGS is the definitive method for tracking these evolutionary changes.[10]
References
- 1. Whole-Genome Analysis of G2P[4] Rotavirus Strains in China in 2022 and Comparison of Their Antigenic Epitopes with Vaccine Strains - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sequence-independent Amplification of Rotaviruses for High-throughput Next-generation Sequencing | J. Craig Venter Institute [jcvi.org]
- 3. Sensitive Detection of Multiple Rotavirus Genotypes with a Single Reverse Transcription-Real-Time Quantitative PCR Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Study of Complete Genome Sequences of Rotavirus A Epidemics and Evolution in Japan in 2012–2014 [frontiersin.org]
- 5. Characterization of Rotavirus Strains Responsible for Breakthrough Diarrheal Diseases among Zambian Children Using Whole Genome Sequencing - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Whole-genome characterization of common rotavirus strains circulating in Vellore, India from 2002 to 2017: emergence of non-classical genomic constellations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Characterization of Rotavirus Strains Responsible for Breakthrough Diarrheal Diseases among Zambian Children Using Whole Genome Sequencing [mdpi.com]
- 8. files.core.ac.uk [files.core.ac.uk]
- 9. Coding-complete genome sequences of rotavirus A reference strains EDIM, Ph158, and CC425 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Whole Genome Analysis of Human Rotaviruses Reveals Single Gene Reassortant Rotavirus Strains in Zambia - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Genomic Analysis of G2P[4] Group A Rotaviruses in Zambia Reveals Positive Selection in Amino Acid Site 7 of Viral Protein 3 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Genomic epidemiology of the rotavirus G2P[4] strains in coastal Kenya pre- and post-rotavirus vaccine introduction, 2012–8 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Real-Time Reverse Transcription-PCR for Detection of Rotavirus and Adenovirus as Causative Agents of Acute Viral Gastroenteritis in Children - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Frontiers | Genomic characterization of the rotavirus G3P[8] strain in vaccinated children, reveals possible reassortment events between human and animal strains in Manhiça District, Mozambique [frontiersin.org]
- 16. researchgate.net [researchgate.net]
- 17. journals.asm.org [journals.asm.org]
Application Notes and Protocols for RT-PCR Based Molecular Methods for Rotavirus G2P Genotyping
Audience: Researchers, scientists, and drug development professionals.
Introduction
Rotavirus is a leading cause of severe gastroenteritis in infants and young children worldwide. The virus possesses a segmented double-stranded RNA genome. The outer capsid of the rotavirus is composed of two key structural proteins: VP7 (the glycoprotein, or G-protein) and VP4 (the protease-sensitive protein, or P-protein). These two proteins are the primary targets for neutralizing antibodies and are used to classify rotaviruses into G and P genotypes, respectively. To date, at least 27 G genotypes and 37 P genotypes have been identified.[1][2][3] The distribution of these genotypes can vary geographically and over time, making genotyping a critical tool for vaccine development and epidemiological surveillance.[4][5]
Reverse transcription-polymerase chain reaction (RT-PCR) based molecular methods have become the gold standard for G and P genotyping due to their high sensitivity, specificity, and rapid turnaround time compared to traditional serotyping methods.[6][7] This document provides detailed application notes and protocols for commonly used RT-PCR-based methods for rotavirus G2P genotyping, including conventional multiplex semi-nested RT-PCR and real-time RT-PCR assays.
I. Genotyping Methodologies Overview
Several RT-PCR-based methods are employed for rotavirus G2P genotyping. The choice of method often depends on the required throughput, sensitivity, and laboratory resources.
-
Conventional Semi-Nested Multiplex RT-PCR: This has been a widely used method for rotavirus genotyping.[2][8] It involves an initial reverse transcription step to convert the viral RNA into complementary DNA (cDNA), followed by a first round of PCR to amplify a larger fragment of the VP7 or VP4 gene. A second round of nested or semi-nested PCR is then performed using the first-round product as a template with genotype-specific primers to generate amplicons of different sizes for each genotype. The genotypes are then identified by analyzing the size of the amplicons using gel electrophoresis.[8][9] While sensitive, this method is labor-intensive and prone to cross-contamination.[4]
-
Real-Time RT-PCR: This method offers several advantages over conventional PCR, including higher sensitivity, reduced risk of contamination, and faster turnaround times.[1][4] Real-time RT-PCR for rotavirus genotyping can be performed using two main chemistries:
-
SYBR Green-based Real-Time RT-PCR: This method uses a fluorescent dye (SYBR Green) that intercalates with any double-stranded DNA, allowing for the real-time monitoring of PCR amplification. Genotype identification is achieved through melting curve analysis, where each genotype-specific amplicon will have a characteristic melting temperature (Tm).[4]
-
TaqMan Probe-based Real-Time RT-PCR: This method utilizes genotype-specific fluorescently labeled probes that bind to the target sequence during amplification. The cleavage of the probe by Taq polymerase releases the fluorophore, generating a fluorescent signal. This method allows for multiplexing by using probes with different fluorescent dyes for different genotypes in the same reaction.[2][10][11]
-
II. Data Presentation: Primers and Probes
The following tables summarize the nucleotide sequences of primers and probes commonly used in RT-PCR assays for rotavirus G and P genotyping.
Table 1: Primers for G-Genotyping (VP7 Gene)
| Primer Name | Sequence (5' -> 3') | Target Genotype(s) | Reference |
| Beg9 | GGCTTTTAAAAGAGAGAATTTCCGTCTGG | Consensus Forward | [12] |
| End9 | GGTCACATCCTACAATTCTAATCTAAG | Consensus Reverse | [12] |
| aBT1 | CAAGTACTCAAATCAATGATGG | G1 Specific | [12] |
| aCT2 | CAATGATATTAACACATTTTCTGT | G2 Specific | [12] |
| aET3 | CTTGATGAATACTCAACATCTCAT | G3 Specific | [12] |
| aDT4 | CTTTAGTTGATGACTCTAATTTTG | G4 Specific | [12] |
| aFT9 | CTTTAATAGGATTTTTCATATTTT | G9 Specific | [12] |
| G1-F | GACGGVGCRACTACATGGT | G1 Forward | [10] |
| G1-R | GTC CAATT CATN CCT GGT G | G1 Reverse | [10] |
| G2-F | GAC GGV GCR ACT ACA TGG T | G2 Forward | [10] |
| G2-R | GTC CAA TTC ATN CCT GGT G | G2 Reverse | [10] |
| G9-F | GAC GGV GCR ACT ACA TGG T | G9 Forward | [10] |
| G9-R | GTC CAA TTC ATN CCT GGT G | G9 Reverse | [10] |
Table 2: Probes for Real-Time PCR G-Genotyping (VP7 Gene)
| Probe Name | Sequence (5' -> 3') | Target Genotype | Fluorophore/Quencher | Reference |
| G1-P | FAM-ATG TGG AAT TCT TCT ACA GAT-BHQ1 | G1 | FAM/BHQ1 | [10][11] |
| G2-P | HEX-ATG TGG AAT TCT TCT ACA GAT-BHQ1 | G2 | HEX/BHQ1 | [10][11] |
| G9-P | ROX-ATG TGG AAT TCT TCT ACA GAT-BHQ2 | G9 | ROX/BHQ2 | [10][11] |
Table 3: Primers for P-Genotyping (VP4 Gene)
| Primer Name | Sequence (5' -> 3') | Target Genotype(s) | Reference |
| Con2 | ATTTCGGACCATTTATAA | Consensus Reverse | [13] |
| Con3 | TGGCTTCGCTCATTTATAGACA | Consensus Forward | [13] |
| P[14]-F | GAC GGV GCR ACT ACA TGG T | P[14] Forward | [10] |
| P[14]-R | GTC CAA TTC ATN CCT GGT G | P[14] Reverse | [10] |
| P[8]-F | GAC GGV GCR ACT ACA TGG T | P[8] Forward | [10] |
| P[8]-R | GTC CAA TTC ATN CCT GGT G | P[8] Reverse | [10] |
Table 4: Probes for Real-Time PCR P-Genotyping (VP4 Gene)
| Probe Name | Sequence (5' -> 3') | Target Genotype | Fluorophore/Quencher | Reference |
| P[14]-P | FAM-ATG TGG AAT TCT TCT ACA GAT-BHQ1 | P[14] | FAM/BHQ1 | [10][11] |
| P[8]-P | HEX-ATG TGG AAT TCT TCT ACA GAT-BHQ1 | P[8] | HEX/BHQ1 | [10][11] |
III. Experimental Protocols
A. Sample Preparation: Viral RNA Extraction
-
Prepare a 10% (w/v) fecal suspension in phosphate-buffered saline (PBS).[15]
-
Vortex the suspension vigorously for 1 minute.
-
Clarify the suspension by centrifugation at 8,000 x g for 10 minutes at 4°C.[15]
-
Extract viral RNA from 140-200 µL of the supernatant using a commercial viral RNA extraction kit (e.g., QIAamp Viral RNA Mini Kit) according to the manufacturer's instructions.[12][15]
-
Elute the RNA in 40-60 µL of RNase-free water or elution buffer.
-
The extracted RNA can be used immediately for RT-PCR or stored at -80°C.[12]
B. Protocol 1: Conventional Semi-Nested Multiplex RT-PCR for G-Genotyping
This protocol is adapted from methodologies described in several studies.[8][12]
1. Reverse Transcription (cDNA Synthesis)
-
Prepare a master mix for the reverse transcription reaction as described in Table 5.
-
Add 5 µL of the extracted viral RNA to each reaction tube.
-
Incubate the reaction at 42°C for 60 minutes, followed by 70°C for 10 minutes to inactivate the reverse transcriptase.
Table 5: Reverse Transcription Reaction Mix
| Component | Volume (µL) | Final Concentration |
| 5x Reaction Buffer | 4 | 1x |
| dNTP Mix (10 mM each) | 2 | 1 mM |
| Random Primers | 1 | - |
| Reverse Transcriptase | 1 | - |
| RNase-free Water | 7 | - |
| Total Volume | 15 |
2. First Round PCR
-
Prepare a master mix for the first round of PCR as described in Table 6 using the consensus primers Beg9 and End9.
-
Add 5 µL of the cDNA product from the reverse transcription step to each PCR tube.
-
Perform PCR with the cycling conditions outlined in Table 7.
Table 6: First Round PCR Reaction Mix (G-Typing)
| Component | Volume (µL) | Final Concentration |
| 10x PCR Buffer | 5 | 1x |
| dNTP Mix (10 mM each) | 1 | 0.2 mM |
| Beg9 Primer (10 µM) | 1 | 0.2 µM |
| End9 Primer (10 µM) | 1 | 0.2 µM |
| Taq DNA Polymerase | 0.5 | 2.5 U |
| Nuclease-free Water | 36.5 | - |
| Total Volume | 45 |
Table 7: First Round PCR Cycling Conditions
| Step | Temperature (°C) | Time | Cycles |
| Initial Denaturation | 95 | 5 min | 1 |
| Denaturation | 94 | 1 min | 35 |
| Annealing | 55 | 1 min | |
| Extension | 72 | 1 min | |
| Final Extension | 72 | 10 min | 1 |
3. Second Round (Nested) Multiplex PCR
-
Prepare a master mix for the second round of multiplex PCR as described in Table 8, including a pool of G-genotype specific primers.
-
Add 1-2 µL of the first-round PCR product to each tube.
-
Perform the nested PCR using the same cycling conditions as the first round (Table 7).
Table 8: Second Round Multiplex PCR Reaction Mix (G-Typing)
| Component | Volume (µL) | Final Concentration |
| 10x PCR Buffer | 5 | 1x |
| dNTP Mix (10 mM each) | 1 | 0.2 mM |
| G-type Primer Pool (10 µM each) | 2 | 0.4 µM each |
| Taq DNA Polymerase | 0.5 | 2.5 U |
| Nuclease-free Water | 39.5 | - |
| Total Volume | 48-49 |
4. Gel Electrophoresis
-
Analyze the second-round PCR products on a 2% agarose gel stained with a nucleic acid stain (e.g., ethidium bromide or SYBR Safe).
-
Determine the G genotype based on the size of the amplified DNA fragment (refer to published literature for expected amplicon sizes for each genotype).[9]
C. Protocol 2: One-Step SYBR Green-based Real-Time RT-PCR for G/P Genotyping
This protocol is based on the methodology described by Lin et al.[4]
1. Real-Time RT-PCR Reaction Setup
-
Prepare a reaction mix for each genotype to be tested in separate wells as detailed in Table 9.
-
Add 2 µL of the extracted viral RNA to each well.
-
Include a no-template control (NTC) for each primer set.
Table 9: One-Step SYBR Green Real-Time RT-PCR Reaction Mix
| Component | Volume (µL) | Final Concentration |
| 2x SYBR Green RT-PCR Master Mix | 10 | 1x |
| Forward Primer (10 µM) | 0.8 | 0.4 µM |
| Reverse Primer (10 µM) | 0.8 | 0.4 µM |
| Reverse Transcriptase | 0.4 | - |
| Nuclease-free Water | 6 | - |
| Total Volume | 18 |
2. Real-Time RT-PCR Cycling and Melting Curve Analysis
-
Perform the real-time RT-PCR with the cycling conditions outlined in Table 10.
-
After the amplification cycles, perform a melting curve analysis to determine the specific melting temperature (Tm) for each amplicon.
Table 10: One-Step SYBR Green Real-Time RT-PCR Cycling Conditions
| Step | Temperature (°C) | Time | Cycles |
| Reverse Transcription | 45 | 10 min | 1 |
| Initial Denaturation | 95 | 3 min | 1 |
| Denaturation | 95 | 15 sec | 40 |
| Annealing/Extension | 60 | 30 sec | |
| Melting Curve | 65 to 95 | Increment of 0.5°C/5 sec | 1 |
3. Data Analysis
-
A positive result is indicated by an amplification curve that crosses the threshold.
-
The G or P genotype is determined by the specific Tm of the amplified product. Each genotype will have a distinct and reproducible Tm.[4]
D. Protocol 3: One-Step TaqMan Probe-based Multiplex Real-Time RT-PCR for G/P Genotyping
This protocol is a generalized procedure based on several published TaqMan assays.[1][2]
1. Multiplex Real-Time RT-PCR Reaction Setup
-
Prepare a multiplex reaction mix as detailed in Table 11. The mix will contain primers and probes for multiple genotypes, with each probe labeled with a different fluorophore.
-
Add 2-5 µL of the extracted viral RNA to each reaction.
-
Include a no-template control (NTC).
Table 11: One-Step TaqMan Multiplex Real-Time RT-PCR Reaction Mix
| Component | Volume (µL) | Final Concentration |
| 2x RT-PCR Master Mix | 12.5 | 1x |
| Forward Primer Mix (10 µM each) | 1 | 400 nM each |
| Reverse Primer Mix (10 µM each) | 1 | 400 nM each |
| Probe Mix (5 µM each) | 1 | 200 nM each |
| Reverse Transcriptase/Taq Polymerase Mix | 1 | - |
| Nuclease-free Water | 3.5 - 6.5 | - |
| Total Volume | 20-22.5 |
2. Real-Time RT-PCR Cycling Conditions
-
Perform the real-time RT-PCR with the cycling conditions outlined in Table 12.
Table 12: One-Step TaqMan Real-Time RT-PCR Cycling Conditions
| Step | Temperature (°C) | Time | Cycles |
| Reverse Transcription | 45-50 | 10-30 min | 1 |
| Initial Denaturation | 95 | 5-10 min | 1 |
| Denaturation | 95 | 15 sec | 40-45 |
| Annealing/Extension | 60 | 1 min |
3. Data Analysis
-
Analyze the amplification plots for each fluorophore channel.
-
The presence of a specific genotype is determined by an increase in fluorescence for the corresponding probe. The cycle threshold (Ct) value indicates the viral load.[10]
IV. Visualizations
A. Experimental Workflows
Caption: Workflow for Rotavirus G2P Genotyping.
B. Logical Relationship of Multiplex PCR
Caption: Logic of Multiplex PCR for Genotyping.
V. Conclusion
RT-PCR based molecular methods are powerful tools for the G2P genotyping of rotaviruses, providing valuable data for epidemiological surveillance and vaccine efficacy studies. The choice between conventional semi-nested RT-PCR and real-time RT-PCR will depend on the specific needs of the laboratory. While conventional methods are well-established, real-time assays offer significant advantages in terms of speed, sensitivity, and reduced contamination risk. The protocols and data presented in these application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to implement these essential genotyping techniques.
References
- 1. One-step multiplex real-time RT-PCR assay for detecting and genotyping wild-type group A rotavirus strains and vaccine strains (Rotarix® and RotaTeq®) in stool samples - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ibj.pasteur.ac.ir [ibj.pasteur.ac.ir]
- 3. mjima.org [mjima.org]
- 4. Rapid genotyping of human rotavirus using SYBR green real-time reverse transcription-polymerase chain reaction with melting curve analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Rotavirus genotypes in children under five years hospitalized with diarrhea in low and middle-income countries: Results from the WHO-coordinated Global Rotavirus Surveillance Network - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Real-Time RT-PCR Assay for Genotyping of Rotavirus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Molecular Genotyping and Quantitation Assay for Rotavirus Surveillance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. A Real-Time RT-PCR Assay for Genotyping of Rotavirus - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. applications.emro.who.int [applications.emro.who.int]
- 13. journals.asm.org [journals.asm.org]
- 14. Real-Time Reverse Transcription-PCR for Detection of Rotavirus and Adenovirus as Causative Agents of Acute Viral Gastroenteritis in Children - PMC [pmc.ncbi.nlm.nih.gov]
- 15. ophrp.org [ophrp.org]
Phylogenetic Analysis of G2P Rotavirus Genome Segments: Application Notes and Protocols
Phylogenetic Analysis of G2P[1] Rotavirus Genome Segments: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the phylogenetic analysis of G2P[1] rotavirus genome segments. Understanding the genetic evolution and diversity of G2P[1] strains is crucial for vaccine development, molecular epidemiology, and tracking the emergence of novel or reassortant viruses.
Introduction to G2P[1] Rotavirus
Group A rotaviruses (RVA) are a leading cause of severe gastroenteritis in young children worldwide. The virus has a segmented genome consisting of 11 double-stranded RNA segments, which allows for genetic reassortment during co-infection, contributing to its vast genetic diversity. The classification of rotaviruses is based on the two outer capsid proteins, VP7 (G-type) and VP4 (P-type). The G2P[1] genotype is one of the most common combinations globally.[2] The majority of G2P[1] strains possess a DS-1-like genomic constellation, denoted as G2-P[1]-I2-R2-C2-M2-A2-N2-T2-E2-H2.[3][4] Phylogenetic analysis of each of the 11 gene segments is essential to understand the evolutionary dynamics, identify reassortment events, and monitor the circulation of different genetic lineages.[5]
Data Presentation
The genetic diversity within G2P[1] rotaviruses can be quantified by comparing the nucleotide and amino acid sequences of their 11 gene segments. The following tables summarize representative data on the percentage identity observed in various studies.
Table 1: Nucleotide Sequence Identity (%) of G2P[1] Rotavirus Genome Segments from a Study in Kenya. [6]
| Genome Segment | Percentage Nucleotide Similarity |
| VP1 | 93.9–100 |
| VP2 | 97.2–100 |
| VP3 | 85–100 |
| VP4 | 94.3–100 |
| VP6 | 94.0–100 |
| VP7 | 94.3–100 |
| NSP1 | 93–100 |
| NSP2 | 93–100 |
| NSP3 | 93–100 |
| NSP4 | 85–100 |
| NSP5 | 93–100 |
Table 2: Amino Acid Sequence Identity (%) of G2P[1] Rotavirus Genome Segments from a Study in Kenya. [6]
| Genome Segment | Percentage Amino Acid Similarity |
| VP1 | 98.0–100 |
| VP2 | 99.2–100 |
| VP3 | Not Reported |
| VP4 | 96.8–100 |
| VP6 | 96.0–100 |
| VP7 | 96.3–100 |
| NSP1 | Not Reported |
| NSP2 | Not Reported |
| NSP3 | Not Reported |
| NSP4 | Not Reported |
| NSP5 | Not Reported |
Table 3: Nucleotide and Amino Acid Sequence Identity (%) of G2P[1] RVA Strains from a 2022 Study in China.
| Gene Segment | Nucleotide Sequence Identity (%) | Amino Acid Sequence Identity (%) |
| VP1 | 96.1–100 | Not Reported |
| VP2 | 96.1–100 | Not Reported |
| VP3 | 87–100 | Not Reported |
| VP4 | 96.1–99.9 | 95.3–99.9 |
| VP6 | 96.1–100 | Not Reported |
| VP7 | >94.8 | >94.7 |
| NSP1-NSP3, NSP5 | 94.7–100 | Not Reported |
| NSP4 | 82.1–100 | Not Reported |
Experimental Protocols
This section provides detailed methodologies for the key experiments involved in the phylogenetic analysis of G2P[1] rotavirus genome segments.
Protocol 1: Viral RNA Extraction from Stool Samples
This protocol describes the extraction of high-quality rotavirus dsRNA from fecal specimens, a critical first step for downstream molecular analyses.
Materials:
-
10% (w/v) stool suspension in phosphate-buffered saline (PBS)
-
QIAamp Viral RNA Mini Kit (Qiagen) or similar
-
Microcentrifuge
-
Vortex mixer
-
Nuclease-free water
Procedure:
-
Prepare a 10% (w/v) suspension of the stool sample in PBS.
-
Vortex the suspension vigorously for 1 minute to homogenize.
-
Clarify the suspension by centrifuging at 13,000 x g for 10 minutes at 4°C.
-
Carefully collect the supernatant, avoiding the pelleted debris.
-
Proceed with RNA extraction using the QIAamp Viral RNA Mini Kit according to the manufacturer's instructions.
-
Elute the viral RNA in 50-60 µL of nuclease-free water.
-
Store the extracted RNA at -80°C until further use.
Protocol 2: Full-Length Amplification of all 11 Genome Segments via RT-PCR
This protocol utilizes a set of universal primers to amplify the entire coding regions of all 11 rotavirus gene segments in a one-step RT-PCR reaction.
Materials:
-
Extracted viral RNA
-
One-Step RT-PCR Kit (e.g., Qiagen OneStep RT-PCR Kit)
-
Universal Rotavirus Primers (see Table 4)
-
Thermal cycler
-
Agarose gel electrophoresis system
Table 4: Universal Primers for Full-Length Amplification of Rotavirus Gene Segments.
| Gene | Primer Name | Primer Sequence (5' to 3') |
| All | Beg-S | GGCTTTTAAAAGCGCTGCAG |
| All | End-S | GTCACATCATACAATTCTAATCTAAG |
| VP1 | Con3 | TGGCTTCGCCATTTTATAGACA |
| VP1 | Con2 | ATTGATGGTAAATCATAGGTTC |
| VP2 | Beg-VP2 | GGCTTTTAAAGCGCTGCAGATGGGGAATGC |
| VP2 | End-VP2 | GTCACATCATACAATTCTAATCTAAGTTAT |
| VP3 | Beg-VP3 | GGCTTTTAAAAGCGCTGCAGATGGCTTCACTC |
| VP3 | End-VP3 | GTCACATCATACAATTCTAATCTAAGTTATTA |
| VP4 | Beg-VP4 | GGCTTTTAAAAGCGCTGCAGATGGCTTCGCTC |
| VP4 | End-VP4 | GTCACATCATACAATTCTAATCTAAGTTATGA |
| VP6 | Beg-VP6 | GGCTTTTAAAAGCGCTGCAGATGGAATCTACA |
| VP6 | End-VP6 | GTCACATCATACAATTCTAATCTAAGTTATCA |
| VP7 | Beg-VP7 | GGCTTTTAAAAGCGCTGCAGATGGATGGTCTC |
| VP7 | End-VP7 | GTCACATCATACAATTCTAATCTAAGTTATTA |
| NSP1 | Beg-NSP1 | GGCTTTTAAAAGCGCTGCAGATGGAGTACTTC |
| NSP1 | End-NSP1 | GTCACATCATACAATTCTAATCTAAGTTATTT |
| NSP2 | Beg-NSP2 | GGCTTTTAAAAGCGCTGCAGATGGAAAATATG |
| NSP2 | End-NSP2 | GTCACATCATACAATTCTAATCTAAGTTATCA |
| NSP3 | Beg-NSP3 | GGCTTTTAAAAGCGCTGCAGATGGCTTCATTA |
| NSP3 | End-NSP3 | GTCACATCATACAATTCTAATCTAAGTTATTC |
| NSP4 | Beg-NSP4 | GGCTTTTAAAAGCGCTGCAGATGGAAGTTCTA |
| NSP4 | End-NSP4 | GTCACATCATACAATTCTAATCTAAGTTATTA |
| NSP5 | Beg-NSP5 | GGCTTTTAAAAGCGCTGCAGATGGAGCAAATG |
| NSP5 | End-NSP5 | GTCACATCATACAATTCTAATCTAAGTTATGA |
Procedure:
-
Set up the one-step RT-PCR reaction as follows (50 µL total volume):
-
5x RT-PCR Buffer: 10 µL
-
dNTP Mix (10 mM each): 2 µL
-
Forward Primer (10 µM): 2 µL
-
Reverse Primer (10 µM): 2 µL
-
RT-PCR Enzyme Mix: 2 µL
-
Extracted RNA: 5 µL
-
Nuclease-free water: to 50 µL
-
-
Perform the thermal cycling with the following conditions:
-
Reverse Transcription: 50°C for 30 minutes
-
Initial PCR Activation: 95°C for 15 minutes
-
35-40 Cycles:
-
Denaturation: 94°C for 30 seconds
-
Annealing: 50-55°C for 30 seconds (optimize for specific primer pairs)
-
Extension: 72°C for 1-3 minutes (adjust based on expected amplicon size)
-
-
Final Extension: 72°C for 10 minutes
-
-
Analyze the RT-PCR products by agarose gel electrophoresis to confirm the amplification of the correct-sized fragments.
-
Purify the PCR products for sequencing.
Protocol 3: Whole Genome Sequencing using Illumina MiSeq
This protocol outlines the general steps for preparing the amplified rotavirus gene segments for next-generation sequencing on an Illumina MiSeq platform.
Materials:
-
Purified PCR products of all 11 gene segments
-
NEBNext® Ultra™ II DNA Library Prep Kit for Illumina® or similar
-
Agencourt AMPure XP beads
-
Qubit Fluorometer
-
Bioanalyzer
-
Illumina MiSeq System and reagents
Procedure:
-
Library Preparation:
-
Pool the purified PCR products for each sample.
-
Fragment the pooled amplicons to the desired size (e.g., 300-400 bp).
-
Perform end-repair, A-tailing, and adapter ligation using a library preparation kit according to the manufacturer's protocol.
-
Purify the ligation products using AMPure XP beads.
-
Amplify the library with a limited number of PCR cycles to add indexes and enrich for adapter-ligated fragments.
-
Purify the final library using AMPure XP beads.
-
-
Library Quantification and Quality Control:
-
Quantify the library concentration using a Qubit Fluorometer.
-
Assess the library size distribution using a Bioanalyzer.
-
-
Sequencing:
-
Pool the indexed libraries from multiple samples.
-
Denature and dilute the pooled library to the final loading concentration.
-
Load the library onto the MiSeq reagent cartridge.
-
Perform sequencing on the Illumina MiSeq instrument according to the manufacturer's instructions.
-
Protocol 4: Phylogenetic Analysis using MEGA X
This protocol describes the steps for constructing a phylogenetic tree from the obtained sequence data using the MEGA X software.
Materials:
-
Assembled and curated FASTA sequences for each gene segment
-
MEGA X (Molecular Evolutionary Genetics Analysis) software
Procedure:
-
Data Input and Alignment:
-
Launch MEGA X and open the FASTA file containing the sequences for a specific gene segment.
-
Align the sequences using either ClustalW or MUSCLE, which are integrated into MEGA X. Visually inspect and manually edit the alignment if necessary.
-
-
Find Best DNA/Protein Model:
-
Under the "Models" menu, select "Find Best DNA/Protein Model (ML)". This will help determine the most appropriate substitution model for your data.
-
-
Phylogenetic Tree Construction:
-
Under the "Phylogeny" menu, select "Construct/Test Maximum Likelihood Tree".
-
In the analysis preferences window, select the best-fit model identified in the previous step.
-
Set the number of bootstrap replications (e.g., 1000) to assess the statistical support for the tree topology.
-
Run the analysis.
-
-
Tree Visualization and Interpretation:
-
The resulting phylogenetic tree will be displayed.
-
Customize the tree appearance (e.g., branch styles, labels, colors) for clarity.
-
Analyze the clustering of sequences to infer evolutionary relationships and identify different lineages.
-
Mandatory Visualization
The following diagrams illustrate the experimental workflow and a simplified representation of the evolutionary relationships of G2P[1] rotaviruses.
Caption: Experimental workflow for phylogenetic analysis of G2P[1] rotavirus.
Caption: Simplified evolutionary dynamics of G2P[1] rotavirus.
References
- 1. medrxiv.org [medrxiv.org]
- 2. files.core.ac.uk [files.core.ac.uk]
- 3. worthe-it.co.za [worthe-it.co.za]
- 4. Genomic epidemiology of the rotavirus G2P[4] strains in coastal Kenya pre- and post-rotavirus vaccine introduction, 2012–8 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Whole-Genome Analysis of G2P[4] Rotavirus Strains in China in 2022 and Comparison of Their Antigenic Epitopes with Vaccine Strains [mdpi.com]
- 6. Amplification of all 11 RNA segments of group A rotaviruses based on reverse transcription polymerase chain reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for G2P Rotavirus Isolation in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Group A rotaviruses (RVA) are a leading cause of severe gastroenteritis in infants and young children worldwide. The G2P[1] genotype is one of the most common human rotavirus strains globally. Successful isolation and propagation of G2P rotaviruses in cell culture are critical for research, vaccine development, and the evaluation of antiviral therapeutics. These application notes provide detailed protocols for the isolation and cultivation of G2P rotaviruses from clinical fecal specimens using mammalian cell lines. The methodologies described are based on established techniques for human rotavirus culture, with a focus on the key steps required for efficient virus recovery and propagation.
Core Principles of Rotavirus Cell Culture
The in vitro cultivation of rotaviruses, particularly from clinical samples, presents several challenges. Unlike laboratory-adapted strains, wild-type rotaviruses often require specific conditions to replicate efficiently in cell culture. The successful isolation of G2P rotavirus hinges on several key factors:
-
Cell Line Selection: Embryonic rhesus monkey kidney (MA104) cells are the most widely used cell line for the isolation and propagation of a broad range of rotavirus strains.[2][3][4][5][6][7] Human colon adenocarcinoma (Caco-2) cells have also been shown to be effective, and in some cases more efficient for the initial isolation of human rotaviruses.[8]
-
Proteolytic Activation: A critical step for enhancing rotavirus infectivity is the proteolytic cleavage of the outer capsid protein VP4 into VP8* and VP5* by trypsin.[9][10] This cleavage is essential for the virus to penetrate host cells.[9]
-
Serum-Free Conditions: Fetal bovine serum (FBS), a common supplement in cell culture media, contains inhibitors of trypsin. Therefore, all steps involving trypsin activation and virus adsorption must be performed in serum-free media.[2]
-
Adaptation through Passage: Clinical isolates may require several passages in cell culture to adapt and produce a consistent cytopathic effect (CPE).[2][3] Initial passages may be "blind," meaning the cells and supernatant are harvested and passaged even in the absence of visible CPE.
Data Presentation: Key Experimental Parameters
The following table summarizes critical quantitative data for the successful isolation and propagation of human rotaviruses. These parameters are a general guide and may require optimization for specific G2P strains.
| Parameter | Value | Unit | Notes |
| Sample Preparation | |||
| Fecal Suspension | 10-20 | % (w/v) | In serum-free medium (e.g., MEM or DMEM).[6] |
| Clarification Centrifugation | 2,100 - 10,000 | x g | To pellet bacteria and debris.[6][11] |
| Virus Activation | |||
| Trypsin (Porcine, TPCK-treated) Concentration | 10 | µg/mL | For pre-treatment of the virus inoculum.[5] |
| Activation Incubation Time | 30 - 60 | minutes | At 37°C.[5] |
| Cell Culture and Infection | |||
| Cell Line | MA104 or Caco-2 | - | MA104 is standard; Caco-2 may be more efficient for initial isolation.[2][8] |
| Seeding Density (MA104) | 2 x 10^5 | cells/mL | For continuous cell lines.[6] |
| Virus Adsorption Time | 60 - 90 | minutes | At 37°C.[6] |
| Maintenance Medium | |||
| Trypsin Concentration | 0.5 - 1.0 | µg/mL | Included in the serum-free maintenance medium post-adsorption. |
| Incubation Conditions | 37°C, 5% CO2 | - | In a humidified incubator.[2] |
| Virus Quantification | |||
| Plaque Assay Agarose Overlay | 0.6 | % | In serum-free medium with trypsin.[4] |
Experimental Protocols
Protocol 1: Preparation of Fecal Specimen and Virus Activation
This protocol describes the initial processing of a fecal sample to prepare the viral inoculum.
-
Prepare a 10-20% (w/v) fecal suspension in sterile, cold, serum-free Minimum Essential Medium (MEM) or Dulbecco's Modified Eagle Medium (DMEM).
-
Vortex vigorously to homogenize the suspension.
-
Clarify the suspension by centrifugation at 3,000 x g for 20 minutes at 4°C to pellet bacteria and cellular debris.
-
Carefully collect the supernatant. For further purification, the supernatant can be passed through a 0.22 µm syringe filter.
-
To activate the virus, add TPCK-treated trypsin to the clarified supernatant to a final concentration of 10 µg/mL.
-
Incubate the mixture in a 37°C water bath for 60 minutes, with gentle mixing every 15 minutes.[11] This mixture is now the activated viral inoculum.
Protocol 2: Cell Culture and Virus Inoculation (MA104 Cells)
This protocol details the infection of a confluent monolayer of MA104 cells.
-
Grow MA104 cells in T-75 flasks or 6-well plates using MEM supplemented with 10% FBS, L-glutamine, and antibiotics (penicillin-streptomycin).
-
When the cells reach 95-100% confluency, aspirate the growth medium.
-
Wash the cell monolayer three times with pre-warmed, sterile, serum-free MEM to remove any residual FBS.[2]
-
Inoculate the cell monolayer with the activated viral inoculum (from Protocol 1). Use a sufficient volume to cover the entire cell surface (e.g., 1 mL for a well in a 6-well plate).
-
Incubate the cells at 37°C for 60-90 minutes in a CO2 incubator to allow for virus adsorption.[6] Gently rock the vessel every 15 minutes to ensure even distribution of the inoculum.
-
After the adsorption period, aspirate the inoculum.
-
Wash the monolayer once with pre-warmed, serum-free MEM to remove unbound virus.
-
Add serum-free maintenance medium (MEM with L-glutamine, antibiotics, and 1 µg/mL TPCK-treated trypsin) to the culture vessel.
-
Incubate the infected culture at 37°C in a 5% CO2 incubator.
-
Observe the cells daily under an inverted microscope for the development of cytopathic effect (CPE), which is characterized by cell rounding, granulation, and detachment from the culture surface. CPE may take several days to appear, especially during the initial passages.
-
When CPE involves 75-90% of the monolayer, harvest the virus by subjecting the culture vessel to three cycles of freezing and thawing.
-
Centrifuge the lysate at 3,000 x g for 15 minutes to clarify the supernatant, which contains the virus stock.
-
For subsequent passages, use this virus stock to inoculate fresh cell monolayers. Several passages may be required to increase the virus titer and achieve consistent CPE.
Protocol 3: Quantification of Rotavirus by Plaque Assay
This protocol allows for the determination of the infectious virus titer in plaque-forming units per milliliter (PFU/mL).
-
Prepare confluent monolayers of MA104 cells in 6-well plates.
-
Prepare ten-fold serial dilutions of the virus stock in serum-free MEM.
-
Wash the cell monolayers three times with pre-warmed, serum-free MEM.
-
Infect the wells with 200 µL of each virus dilution.
-
Allow the virus to adsorb for 60 minutes at 37°C, rocking the plates every 15 minutes.
-
During the adsorption period, prepare the primary overlay medium. For 10 mL, mix 5 mL of 2X MEM, 0.2 mL of 7.5% sodium bicarbonate, 0.1 mL of L-glutamine, 0.1 mL of antibiotics, TPCK-trypsin (to a final concentration of 1 µg/mL), and 4.5 mL of 1.2% agarose (melted and cooled to 42°C).
-
After adsorption, aspirate the inoculum and gently add 2 mL of the primary overlay medium to each well.
-
Allow the overlay to solidify at room temperature, then incubate the plates at 37°C in a 5% CO2 incubator for 3-5 days, or until plaques are visible.
-
To visualize the plaques, prepare a secondary overlay containing 0.01% neutral red in an agarose solution as described above. Add 1 mL to each well and incubate for 4-6 hours at 37°C.
-
Count the number of plaques (clear zones of dead cells) in wells with 10-100 plaques.
-
Calculate the virus titer (PFU/mL) using the formula: Titer = (Number of plaques) / (Dilution factor x Volume of inoculum in mL).
Visualizations
Rotavirus Cell Entry Signaling Pathway
Caption: Rotavirus entry into a host cell.
Experimental Workflow for G2P Rotavirus Isolation
Caption: Workflow for G2P rotavirus isolation.
References
- 1. Rotavirus ~ ViralZone [viralzone.expasy.org]
- 2. Culturing, Storage, and Quantification of Rotaviruses - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Efficiency of human rotavirus propagation in cell culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Sequential passages of human rotavirus in MA-104 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. brieflands.com [brieflands.com]
- 6. revues.cirad.fr [revues.cirad.fr]
- 7. Direct isolation in cell culture of human rotaviruses and their characterization into four serotypes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Rotavirus Interactions With Host Intestinal Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Treading a HOSTile path: Mapping the dynamic landscape of host cell–rotavirus interactions to explore novel host-directed curative dimensions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Rotavirus Attachment, Internalization, and Vesicular Traffic | Basicmedical Key [basicmedicalkey.com]
Development of a Reverse Genetics System for G2P Rotavirus: Application Notes and Protocols
Development of a Reverse Genetics System for G2P[1] Rotavirus: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Group A rotaviruses (RVs) are a leading cause of severe gastroenteritis in infants and young children worldwide.[1] The segmented nature of their double-stranded RNA (dsRNA) genome has historically posed challenges to genetic manipulation. The advent of plasmid-based reverse genetics systems has revolutionized the study of rotavirus biology, enabling the precise engineering of viral genomes to investigate viral replication, pathogenesis, and develop novel vaccines and therapeutics.[2][3] This document provides detailed application notes and protocols for the development and implementation of a reverse genetics system specifically for the G2P[4] human rotavirus genotype, a globally significant strain.
Principle of the System
The entirely plasmid-based reverse genetics system for rotavirus bypasses the need for helper viruses, which were a limitation of earlier methods.[2] The core of the system relies on the intracellular co-transfection of a series of plasmids into a specialized cell line. These plasmids contain the cDNAs of the 11 rotavirus gene segments, each flanked by a T7 RNA polymerase promoter and a Hepatitis Delta Virus (HDV) ribozyme sequence.[5][6] Upon transfection into cells constitutively expressing T7 RNA polymerase (e.g., BHK-T7 cells), full-length, authentic viral positive-sense RNAs are transcribed.[5][7] Additional helper plasmids encoding viral and non-viral proteins are often co-transfected to enhance the efficiency of virus rescue.[1][2][7] These proteins can include the vaccinia virus capping enzyme subunits (D1R and D12L) to ensure proper capping of the viral transcripts, and a fusion-associated small transmembrane (FAST) protein to promote cell-cell fusion and syncytia formation, which facilitates virus spread.[1][6] Furthermore, overexpression of rotavirus non-structural proteins NSP2 and NSP5, which are crucial for the formation of viroplasms (viral replication factories), has been shown to significantly improve rescue efficiency.[2][7]
Experimental Workflow
The overall workflow for the G2P[4] rotavirus reverse genetics system can be summarized in the following key stages:
-
Plasmid Construction: Cloning of the 11 full-length cDNAs from a G2P[4] rotavirus strain into a T7 expression vector.
-
Cell Culture and Transfection: Preparation of BHK-T7 cells and co-transfection with the 11 genomic plasmids and necessary helper plasmids.
-
Virus Rescue and Amplification: Co-culture of transfected BHK-T7 cells with highly permissive MA104 cells to allow for the amplification of rescued infectious virus.
-
Virus Purification and Characterization: Isolation of the recombinant virus and confirmation of its genetic identity and viability.
Caption: Experimental workflow for the G2P[4] rotavirus reverse genetics system.
Quantitative Data Summary
Successful rescue of recombinant G2P[4] rotavirus is dependent on several factors, including plasmid concentrations and the use of appropriate helper plasmids. The following tables summarize key quantitative data reported in the literature for similar reverse genetics systems.
| Plasmid Component | Concentration per well (12-well plate) | Reference |
| pT7 plasmids (9 segments) | 0.25 - 0.8 µg | [8][9] |
| pT7-NSP2 & pT7-NSP5 | 0.75 - 2.4 µg (3-fold excess) | [2][7][9] |
| pCAG-D1R & pCAG-D12L | 0.25 - 0.75 µg | [8][10] |
| pCAG-FAST | 0.005 - 0.015 µg | [8][10] |
| pCMV-NP868R (alternative capping enzyme) | 0.8 µg | [5] |
Table 1: Recommended Plasmid Concentrations for Transfection.
| Experimental Outcome | Reported Value | Conditions | Reference |
| Rescue Efficiency | 1-2 out of 12 wells | Standard T7 system | [2] |
| Rescue Efficiency | >10^5 infectious units/mL | Optimized system with 3x NSP2/NSP5 | [7] |
| Recombinant Virus Titer | ~10^6 - 10^7 PFU/mL | After amplification in MA104 cells | [11] |
Table 2: Reported Rescue Efficiencies and Virus Titers.
Detailed Experimental Protocols
Protocol 1: Plasmid Construction
-
Viral RNA Extraction: Extract total RNA from a G2P[4] rotavirus stock (e.g., strain HN126) using a commercial viral RNA extraction kit.
-
Reverse Transcription and PCR:
-
Synthesize first-strand cDNA from the extracted dsRNA using reverse transcriptase and random hexamers or gene-specific primers.
-
Amplify the full-length coding sequence of all 11 gene segments using high-fidelity DNA polymerase and specific primers. The primers should be designed based on the known sequence of the G2P[4] strain.
-
-
Cloning into pT7 Vector:
-
Ligate the purified PCR products for each of the 11 gene segments into a pT7 vector. The cloning site should be flanked by a T7 promoter at the 5' end and an HDV ribozyme sequence at the 3' end.[5]
-
Transform the ligation products into competent E. coli cells and select for positive clones.
-
Verify the sequence of the inserted gene segments by Sanger sequencing.
-
Protocol 2: Cell Culture and Transfection
-
Cell Culture Maintenance:
-
Culture Baby Hamster Kidney cells constitutively expressing T7 RNA polymerase (BHK-T7) in Glasgow Minimum Essential Medium (GMEM) supplemented with 5% fetal bovine serum (FBS), non-essential amino acids, and antibiotics. Alternate between medium with and without G418 to maintain T7 polymerase expression.[5]
-
Culture African green monkey kidney cells (MA104) in Dulbecco's Modified Eagle Medium (DMEM) with 10% FBS and antibiotics. MA104 cells are highly permissive for rotavirus replication.[5]
-
-
Transfection:
-
Seed BHK-T7 cells in a 12-well plate at a density of 2 x 10^5 cells per well and incubate overnight.[8]
-
On the day of transfection, prepare the plasmid mixture in a sterile microcentrifuge tube. For each well, combine the 11 pT7 genomic plasmids and the desired helper plasmids (e.g., pCAG-D1R, pCAG-D12L, pCAG-FAST, and pCAG plasmids expressing NSP2 and NSP5). Refer to Table 1 for recommended plasmid amounts.[1][8]
-
Dilute the plasmid mixture in serum-free medium and add a suitable transfection reagent (e.g., TransIT-LT1). Incubate at room temperature for 20-30 minutes to allow for complex formation.
-
Gently add the transfection complexes dropwise to the BHK-T7 cell monolayer.
-
Incubate the cells at 37°C in a 5% CO2 incubator.
-
Protocol 3: Virus Rescue and Amplification
-
Overseeding with MA104 Cells:
-
Approximately 48 hours post-transfection, aspirate the medium from the BHK-T7 cells and overlay them with a suspension of 5 x 10^4 MA104 cells per well in serum-free DMEM containing 0.5 µg/mL of trypsin.[8]
-
Co-culture the cells for 3-5 days, monitoring for the appearance of cytopathic effect (CPE).
-
-
Virus Harvest and Amplification:
-
Once CPE is evident, harvest the cells and supernatant. Subject the cell suspension to three cycles of freezing and thawing to release intracellular virus particles.
-
Clarify the cell lysate by low-speed centrifugation.
-
For further amplification, inoculate a fresh monolayer of MA104 cells with the clarified lysate and incubate until extensive CPE is observed.
-
Protocol 4: Virus Characterization
-
Confirmation of Viral Genome:
-
Extract viral RNA from the rescued virus stock.
-
Perform RT-PCR using primers specific for each of the 11 rotavirus gene segments to confirm the presence of the full genome.
-
Sequence the PCR products to verify that the rescued virus contains the expected G2P[4] genotype and to ensure no unintended mutations were introduced.
-
-
Virus Titer Determination:
-
Determine the infectious virus titer (plaque-forming units per milliliter, PFU/mL) by performing a plaque assay on MA104 cell monolayers.[12]
-
-
Growth Kinetics:
-
Infect MA104 cells with the rescued G2P[4] virus at a low multiplicity of infection (MOI).
-
Harvest samples at various time points post-infection and determine the virus titer at each time point to generate a growth curve.
-
Signaling Pathways and Logical Relationships
Rotavirus Entry and Replication Pathway
Rotavirus entry into host cells is a multi-step process involving attachment to specific cell surface receptors, followed by internalization via endocytosis.[13] The specific entry pathway can be strain-dependent.[13][14] Once inside the cell, the virus uncoats, and the viral polymerase begins to transcribe the dsRNA genome into capped mRNAs. These mRNAs are then translated into viral proteins. Newly synthesized viral proteins and RNAs assemble into viroplasms, where genome replication and packaging into progeny virions occur.[4]
Caption: Simplified pathway of rotavirus entry and replication.
Logic of the Plasmid-Based Rescue System
The success of the plasmid-based reverse genetics system hinges on the coordinated expression of all necessary viral and helper components in the transfected cells. The T7 promoter drives high-level transcription of the viral RNAs, while the HDV ribozyme ensures the generation of authentic 3' ends. Helper proteins facilitate crucial steps that the transfected plasmids alone cannot accomplish, such as mRNA capping and efficient cell-to-cell spread of the nascent virus.
Caption: Logical flow of the plasmid-based rotavirus rescue system.
References
- 1. A reverse genetics system for human rotavirus G2P[4] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Recent advances in rotavirus reverse genetics and its utilization in basic research and vaccine development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Battle between Rotavirus and Its Host for Control of the Interferon Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Simplified Reverse Genetics Method to Recover Recombinant Rotaviruses Expressing Reporter Proteins [jove.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Reverse Genetics System for a Human Group A Rotavirus - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. A Novel Rotavirus Reverse Genetics Platform Supports Flexible Insertion of Exogenous Genes and Enables Rapid Development of a High-Throughput Neutralization Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Culturing, Storage, and Quantification of Rotaviruses - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Rotavirus Entry: a Deep Journey into the Cell with Several Exits - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Different Rotavirus Strains Enter MA104 Cells through Different Endocytic Pathways: the Role of Clathrin-Mediated Endocytosis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Analyzing G2P Rotavirus Recombination Events
Audience: Researchers, scientists, and drug development professionals.
Introduction
Group A rotaviruses (RVA) are a leading cause of severe gastroenteritis in young children worldwide. The segmented nature of their double-stranded RNA (dsRNA) genome allows for genetic reassortment, and to a lesser extent, homologous recombination, leading to the emergence of novel and diverse strains. The G2P[1] genotype is a common human rotavirus strain that has been observed to increase in prevalence in several countries following the introduction of rotavirus vaccines. Understanding the recombination events within G2P[1] strains is crucial for monitoring viral evolution, assessing vaccine effectiveness, and developing new antiviral strategies.
These application notes provide a comprehensive overview of the methods used to analyze G2P rotavirus recombination events, from sample collection and sequencing to computational analysis and data interpretation.
I. Experimental Protocols
Viral RNA Extraction from Fecal Samples
This protocol describes the extraction of rotavirus dsRNA from fecal suspensions, a common starting material for genomic analysis.
Materials:
-
Fecal specimen (~100 mg)
-
Phosphate-buffered saline (PBS), 0.01 M, pH 7.4
-
TRI-Reagent® LS (or similar phenol-based reagent)
-
QIAamp Viral RNA Mini Kit (Qiagen) or equivalent
-
Microcentrifuge tubes
-
Vortex mixer
-
Microcentrifuge
Protocol:
-
Prepare a 10% fecal suspension by adding ~100 mg of the fecal specimen to 1 mL of PBS in a microcentrifuge tube.
-
Vortex the suspension vigorously for 1 minute to homogenize.
-
Centrifuge at 12,000 x g for 10 minutes at 4°C to pellet solid debris.
-
Transfer the supernatant to a new microcentrifuge tube.
-
Option A (TRI-Reagent® LS):
-
Option B (QIAamp Viral RNA Mini Kit):
-
Proceed with viral RNA extraction from the fecal suspension supernatant using the QIAamp Viral RNA Mini Kit according to the manufacturer's instructions.[2]
-
Reverse Transcription PCR (RT-PCR) and Sanger Sequencing
This method is used to amplify and sequence specific gene segments of interest, such as the VP7 (G-type) and VP4 (P-type) genes, for initial genotyping.
Materials:
-
Extracted viral dsRNA
-
Reverse transcriptase
-
Taq DNA polymerase
-
Gene-specific forward and reverse primers (e.g., for VP7 and VP4)
-
dNTPs
-
Reaction buffer
-
Thermal cycler
-
Agarose gel electrophoresis system
-
Gel extraction kit
-
Sanger sequencing service
Protocol:
-
Reverse Transcription (RT):
-
Set up the RT reaction by combining the extracted dsRNA, reverse transcriptase, a specific reverse primer, dNTPs, and reaction buffer.
-
Incubate according to the reverse transcriptase manufacturer's recommendations to synthesize cDNA.
-
-
Polymerase Chain Reaction (PCR):
-
Set up the PCR reaction by adding the cDNA product, Taq DNA polymerase, forward and reverse primers, dNTPs, and PCR buffer.
-
Perform PCR using a thermal cycler with optimized cycling conditions (annealing temperature and extension time) for the specific primers.
-
-
Gel Electrophoresis and Purification:
-
Run the PCR product on an agarose gel to verify the size of the amplicon.
-
Excise the DNA band of the correct size and purify the DNA using a gel extraction kit.
-
-
Sanger Sequencing:
-
Send the purified PCR product for Sanger sequencing.
-
Analyze the resulting sequence data using appropriate software.
-
Whole Genome Sequencing (WGS) using Next-Generation Sequencing (NGS)
WGS provides a comprehensive view of the entire rotavirus genome, enabling the detection of recombination events across all 11 gene segments.
Materials:
-
Extracted viral dsRNA
-
cDNA synthesis kit
-
NGS library preparation kit (e.g., Nextera® XT)
-
Bioinformatics analysis pipeline
Protocol:
-
cDNA Synthesis: Synthesize cDNA from the extracted dsRNA.
-
Library Preparation:
-
Use a library preparation kit to fragment the cDNA, add sequencing adapters, and amplify the library.
-
-
Sequencing:
-
Sequence the prepared library on an NGS platform according to the manufacturer's instructions.
-
-
Data Analysis:
-
Perform quality control on the raw sequencing reads.
-
Assemble the genome sequences.
-
Proceed with the computational analysis for recombination events (see Section II).
-
II. Computational Analysis of Recombination
This section outlines the bioinformatics workflow for identifying and analyzing recombination events from whole-genome sequence data.
Sequence Acquisition and Preparation
-
Sequence Retrieval: Download complete rotavirus A genome sequences from public databases like NCBI's Virus Variation Resource.[4]
-
Data Curation: Remove laboratory-adapted strains and sequences with significant insertions or low quality. Curate metadata including host, country, collection date, and genotype.[4]
-
Sequence Alignment: Align the sequences for each of the 11 gene segments separately using a multiple sequence alignment tool like MUSCLE.[1][4]
Recombination Detection
The use of multiple recombination detection methods is recommended to minimize false positives.[4] Software packages like RDP4 integrate several algorithms.
Protocol using RDP4:
-
Load the aligned FASTA file for a specific gene segment into RDP4.
-
Select multiple detection methods such as RDP, GENECONV, BootScan, MaxChi, Chimaera, SiScan, and 3Seq.[4]
-
Set a p-value cutoff (e.g., < 1.0 x 10-6) to identify significant recombination events.
-
A putative recombination event is considered well-supported if it is detected by at least six different methods.[4]
Phylogenetic Analysis
Phylogenetic analysis helps to visualize the evolutionary relationships between sequences and can provide evidence for recombination.
Protocol:
-
For a putative recombinant, separate the sequence into the "major parent" and "minor parent" regions identified by the recombination detection software.
-
Construct separate phylogenetic trees for the major and minor parent regions, as well as for the non-recombinant parental sequences, using software like MEGA or BEAST.[4]
-
Use a suitable evolutionary model (e.g., GTR + G + I) and assess branch support using bootstrap analysis (1000 replicates).[2][5]
-
A change in the phylogenetic clustering of the recombinant sequence between the trees for the different regions is strong evidence of a recombination event.
Data Presentation
Table 1: Bioinformatics Tools for G2P Rotavirus Recombination Analysis
| Tool/Software | Purpose | Key Features | Reference |
| NCBI Virus Variation | Sequence Acquisition | Public repository of viral genome sequences. | [4] |
| MUSCLE | Sequence Alignment | Fast and accurate multiple sequence alignment. | [2][4] |
| RDP4 | Recombination Detection | Integrates multiple recombination detection methods (RDP, GENECONV, BootScan, MaxChi, Chimaera, SiScan, 3Seq). | [1][4] |
| SimPlot | Recombination Detection | Similarity plot and bootscanning analysis. | [6][7] |
| MEGA | Phylogenetic Analysis | Construction of phylogenetic trees (Maximum Likelihood, Neighbor-Joining), model selection. | [2][5] |
| BEAST | Phylogenetic Analysis | Bayesian inference of phylogeny and molecular dating. | [4] |
Visualizations
Caption: Workflow for G2P Rotavirus Recombination Analysis.
Caption: Logic for Identifying Putative Recombination Events.
Conclusion
The analysis of G2P rotavirus recombination events requires a combination of molecular biology techniques and robust bioinformatics pipelines. Whole-genome sequencing provides the necessary resolution to detect both inter-genotypic and intra-genotypic recombination events, which may be missed by traditional genotyping methods. The protocols and tools outlined in these application notes provide a framework for researchers to investigate the genetic diversity and evolution of G2P rotaviruses, ultimately contributing to improved surveillance and vaccine design.
References
- 1. biorxiv.org [biorxiv.org]
- 2. mdpi.com [mdpi.com]
- 3. scispace.com [scispace.com]
- 4. Intragenic recombination influences rotavirus diversity and evolution - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Viral bioinformatics: Recombination | Virology Blog [virology.ws]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for Studying G2P Rotavirus Infection in Animal Models
Application Notes and Protocols for Studying G2P[1] Rotavirus Infection in Animal Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing animal models for the study of G2P[1] rotavirus infection. Detailed protocols for key experiments are provided, along with structured data for comparative analysis and visualizations of relevant biological pathways and experimental workflows.
Introduction to G2P[1] Rotavirus and Animal Models
Group A rotaviruses are a leading cause of severe gastroenteritis in young children worldwide. The G2P[1] genotype is one of the most common strains globally. Animal models are indispensable tools for investigating the pathogenesis of G2P[1] rotavirus, evaluating vaccine candidates, and screening antiviral therapeutics. The most commonly used models include neonatal mice and gnotobiotic pigs, each offering unique advantages for studying different aspects of the infection.
Animal Models for G2P[1] Rotavirus Infection
Neonatal Mouse Model (BALB/c)
The neonatal mouse model is a cost-effective and well-established system for studying rotavirus pathogenesis and immunity. Suckling mice, typically between 5-14 days of age, are susceptible to rotavirus infection and develop diarrhea.
Advantages:
-
Well-characterized genetics and immunology.
-
Availability of a wide range of immunological reagents.
-
Relatively low cost and ease of handling.
-
Suitable for initial efficacy and toxicity screening of antivirals.
Limitations:
-
The window of susceptibility to clinical disease is narrow.
-
Differences in host-virus interactions compared to humans.
Gnotobiotic Pig Model
Gnotobiotic (Gn) pigs, being germ-free or colonized with known microflora, provide a highly controlled environment to study the effects of rotavirus infection without the interference of other pathogens. Their gastrointestinal physiology and immune system closely resemble those of human infants.
Advantages:
-
High susceptibility to human rotavirus strains, including G2P[1].
-
Clinical signs, including diarrhea and vomiting, closely mimic human disease.[2]
-
Large size allows for extensive sampling of tissues and fluids.
-
Ideal for preclinical evaluation of vaccines and therapeutics.[3]
Limitations:
-
High cost and specialized facility requirements.
-
Complex husbandry and surgical procedures for derivation.
Quantitative Data Summary
The following tables summarize key quantitative data from experimental G2P[1] rotavirus infections in neonatal mice and gnotobiotic pigs.
Table 1: Viral Shedding Kinetics
| Animal Model | Rotavirus Strain (Genotype) | Peak Viral Shedding (log10 GCE/g feces) | Day of Peak Shedding | Duration of Shedding (days) | Reference |
| Neonatal BALB/c Mouse | Murine Rotavirus (EDIM) | >9.0 | 4 | ~10 | [4] |
| Adult BALB/c Mouse (Antibiotic-treated) | Human Rotavirus (Wa, G1P[5]) | ~11.3 | 1 | 5-6 | [6] |
| Gnotobiotic Piglet | Human Rotavirus (G4P[7]) | ~4.1 (FFU/g of feces) | 3-4 | 6-7 | [3] |
GCE: Genome Copies Equivalent; FFU: Focus-Forming Units
Table 2: Clinical Scoring - Diarrhea
| Animal Model | Rotavirus Strain (Genotype) | Diarrhea Scoring System | Peak Mean Score | Day of Peak Score | Reference |
| Neonatal BALB/c Mouse | Murine Rotavirus | 0-4 scale (0=normal, 4=severe watery diarrhea) | ~2.5 | 3-4 | [4] |
| Gnotobiotic Piglet | Human Rotavirus (G4P[7]) | 0-3 scale (0=solid, 1=pasty, 2=semi-liquid, 3=liquid) | 2.5 - 3.0 | 2-4 | [3] |
Table 3: Intestinal Histopathology Scores
| Animal Model | Rotavirus Strain (Genotype) | Scoring System | Key Pathological Features | Peak Score | Day of Peak Pathology | Reference |
| Neonatal BALB/c Mouse | Murine Rotavirus | 0-4 scale based on epithelial damage and inflammation | Villus atrophy, vacuolization of enterocytes, inflammatory cell infiltration | Not specified | 1-2 | [4][8] |
| Gnotobiotic Piglet | Human Rotavirus | Not specified | Villus atrophy, fusion of villi | Not specified | Not specified | [2] |
Table 4: Immune Response Parameters
| Animal Model | Rotavirus Strain (Genotype) | Immune Parameter | Peak Response | Day of Peak Response | Reference |
| BALB/c Mouse | Murine Rotavirus (EDIM) | Fecal sIgA | ~2-fold increase | 8 | [9] |
| BALB/c Mouse | Murine Rotavirus (EDIM) | Serum IgA | ~4-fold increase | 15 | [9] |
| Child with G2P[1] infection | Human Rotavirus (G2P[1]) | Serum IL-6 | Significantly elevated | Acute phase | [10] |
| Child with G2P[1] infection | Human Rotavirus (G2P[1]) | Serum IL-10 | Significantly elevated | Acute phase | [10] |
| Child with G2P[1] infection | Human Rotavirus (G2P[1]) | Serum IFN-γ | Significantly elevated | Acute phase | [10] |
Signaling Pathways and Experimental Workflows
Rotavirus Entry and Replication Cycle
Caption: Overview of the rotavirus replication cycle within a host intestinal epithelial cell.
Innate Immune Signaling in Response to Rotavirus Infection
Caption: Simplified signaling pathway of the host innate immune response to rotavirus infection.
Experimental Workflow: Neonatal Mouse Infection and Analysis
Caption: Experimental workflow for G2P[1] rotavirus infection studies in neonatal mice.
Experimental Protocols
Protocol 1: Oral Inoculation of Neonatal Mice with G2P[1] Rotavirus
Materials:
-
5 to 7-day-old BALB/c mouse pups.
-
G2P[1] rotavirus stock (e.g., human DS-1 strain) of known titer (FFU/ml or PFU/ml).
-
Sterile phosphate-buffered saline (PBS).
-
24-gauge animal feeding needles with a ball tip.
-
1 ml syringes.
Procedure:
-
Prior to inoculation, separate pups from the dam for 1-2 hours to ensure empty stomachs.
-
Prepare the viral inoculum by diluting the rotavirus stock in sterile PBS to the desired concentration (e.g., 1 x 10^7 FFU/ml). A typical inoculum volume is 10 µl, delivering 1 x 10^5 FFU per pup.
-
Gently restrain the pup by holding it firmly by the scruff of the neck.
-
Carefully insert the feeding needle into the mouth, passing it over the tongue and into the esophagus. Do not force the needle.[11][12]
-
Slowly dispense the 10 µl inoculum.
-
Return the pup to the cage with the dam.
-
Monitor the pups daily for clinical signs of illness, including diarrhea and weight loss, for up to 7 days post-infection.
Protocol 2: Quantification of Viral Shedding by RT-qPCR
Materials:
-
Fecal samples collected in sterile microcentrifuge tubes.
-
Viral RNA extraction kit.
-
One-step RT-qPCR master mix.
-
Primers and probe targeting a conserved region of the rotavirus genome (e.g., NSP3 gene).[4][13]
-
Real-time PCR instrument.
Procedure:
-
Prepare a 10% (w/v) fecal suspension in sterile PBS.
-
Vortex vigorously and centrifuge at 3,000 x g for 10 minutes to pellet debris.
-
Extract viral RNA from the supernatant using a commercial kit according to the manufacturer's instructions.
-
Prepare the RT-qPCR reaction mix containing the master mix, primers, probe, and extracted RNA.
-
Perform the RT-qPCR using a thermal cycler with the appropriate cycling conditions. A typical protocol involves a reverse transcription step followed by 40-45 cycles of denaturation and annealing/extension.[14]
-
Generate a standard curve using serial dilutions of a plasmid containing the target gene sequence to quantify the viral genome copy number in the samples.
-
Express the results as genome copies per gram of feces.
Protocol 3: Histopathological Analysis of the Small Intestine
Materials:
-
Small intestine tissue samples.
-
10% neutral buffered formalin.
-
Paraffin wax.
-
Microtome.
-
Glass slides.
-
Hematoxylin and Eosin (H&E) staining reagents.
-
Microscope.
Procedure:
-
At selected time points post-infection, euthanize the mice and carefully dissect the small intestine.
-
Fix the intestinal tissue in 10% neutral buffered formalin for at least 24 hours.
-
Process the fixed tissue through graded alcohols and xylene, and embed in paraffin wax.
-
Cut 4-5 µm thick sections using a microtome and mount them on glass slides.[15]
-
Deparaffinize and rehydrate the tissue sections.
-
Stain the sections with Hematoxylin and Eosin (H&E) using a standard protocol.[5][15]
-
Dehydrate the stained sections and mount with a coverslip.
-
Examine the slides under a light microscope and score for pathological changes such as villus blunting, epithelial vacuolization, and inflammatory cell infiltration using a semi-quantitative scoring system.[16][17]
Conclusion
The neonatal mouse and gnotobiotic pig models are powerful tools for investigating G2P[1] rotavirus infection. The choice of model depends on the specific research question, available resources, and the desired level of translation to the human condition. The protocols and data presented in these application notes provide a solid foundation for designing and executing robust in vivo studies to advance our understanding of G2P[1] rotavirus pathogenesis and to develop effective countermeasures.
References
- 1. Protection of the Villus Epithelial Cells of the Small Intestine from Rotavirus Infection Does Not Require Immunoglobulin A - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Diarrheal response of gnotobiotic pigs after fetal infection and neonatal challenge with homologous and heterologous human rotavirus strains - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Changes in Small Intestinal Homeostasis, Morphology, and Gene Expression during Rotavirus Infection of Infant Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. journals.asm.org [journals.asm.org]
- 8. researchgate.net [researchgate.net]
- 9. Detailed analysis of BALB/c mice challenged with wild type rotavirus EDIM provide an alternative for infection model of rotavirus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. medrxiv.org [medrxiv.org]
- 11. Recirculating Intestinal IgA-Producing Cells Regulate Neuroinflammation via IL-10 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. longdom.org [longdom.org]
- 13. Sensitive Detection of Multiple Rotavirus Genotypes with a Single Reverse Transcription-Real-Time Quantitative PCR Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 14. gene-quantification.de [gene-quantification.de]
- 15. Rotaviruses: from pathogenesis to vaccination - PMC [pmc.ncbi.nlm.nih.gov]
- 16. A guide to histomorphological evaluation of intestinal inflammation in mouse models - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Comparative clinical, virological and pathological characterization of equine rotavirus A G3P[12] and G14P[12] infection in neonatal mice - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Sequence Analysis of G2P Rotavirus Antigenic Epitopes
Application Notes and Protocols for Sequence Analysis of G2P[1] Rotavirus Antigenic Epitopes
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the sequence analysis of antigenic epitopes of G2P[1] rotavirus, a significant genotype causing gastroenteritis in humans. Understanding the genetic variability of the major neutralizing antigens, VP7 and VP8*, is crucial for vaccine efficacy evaluation and the development of novel therapeutics. This document outlines the key antigenic regions, summarizes amino acid variations compared to vaccine strains, and provides detailed protocols for relevant experimental procedures.
Introduction to G2P[1] Rotavirus Antigenic Epitopes
Group A rotaviruses (RVA) are a leading cause of severe dehydrating diarrhea in young children worldwide. The dual classification system for RVA is based on the antigenicity of the two outer capsid proteins: glycoprotein VP7 (G-type) and protease-sensitive protein VP4 (P-type), which is cleaved into VP8* and VP5* subunits. The G2P[1] genotype is one of the most common and widespread RVA strains infecting humans.
The VP7 and VP8* proteins are the primary targets for neutralizing antibodies and are therefore of significant interest in vaccine development. However, the genetic variability within the antigenic epitopes of these proteins can lead to vaccine escape mutants. Continuous surveillance and sequence analysis of circulating strains are essential to monitor changes in these epitopes and assess the potential impact on vaccine effectiveness.
Key Antigenic Epitopes of G2P[1] Rotavirus
The major antigenic epitopes of G2P[1] rotavirus are located on the VP7 and VP8* proteins. These regions are surface-exposed and are involved in the induction of neutralizing antibodies.
VP7 Antigenic Epitopes
The VP7 protein contains three main antigenic regions: 7-1a, 7-1b, and 7-2.[2][3] These epitopes are conformational and are involved in virus neutralization. Variations in the amino acid residues within these epitopes can alter the antigenic properties of the virus.
VP8* Antigenic Epitopes
The VP8* subunit of the VP4 protein contains four primary antigenic epitopes: 8-1, 8-2, 8-3, and 8-4.[4][5] These epitopes are critical for the initial attachment of the virus to host cells and are also targets for neutralizing antibodies.
Data Presentation: Variability in Antigenic Epitopes
Sequence analysis of circulating G2P[1] strains has revealed amino acid substitutions within the major antigenic epitopes of VP7 and VP8* when compared to the G2 component of the RotaTeq vaccine.
Table of Amino Acid Variations in G2P[1] VP7 Antigenic Epitopes
| Antigenic Region | Amino Acid Position | RotaTeq (G2) Residue | Observed Variation in Circulating G2P[1] Strains | Reference |
| 7-1a | 87 | A | T | [4][6] |
| 94 | S | N | [7] | |
| 96 | D | N | [4][6] | |
| 7-1b | 213 | S | D | [4][6] |
| 238 | D/N | K | [7] | |
| 242 | S | N | [4][6][7] | |
| 7-2 | 145 | N | D | [7] |
Table of Amino Acid Variations in G2P[1] VP8* Antigenic Epitopes
| Antigenic Region | Amino Acid Position | RotaTeq (P[2]) Residue | Observed Variation in Circulating G2P[1] Strains | Reference |
| 8-1 | 113 | N | S | [4] |
| 114 | - | Mutation | [4] | |
| 115 | T | V | [4] | |
| 116 | N | D | [4] | |
| 131 | E | R | [4] | |
| 133 | S | D | [4] | |
| 8-3 | 89 | D | N | [4] |
| 150 | D | E | [4] | |
| 8-4 | 192 | D | N | [4] |
| 195 | N | D | [4] |
Experimental Protocols
This section provides detailed protocols for the sequence and antigenic analysis of G2P[1] rotavirus.
Protocol 1: Rotavirus RNA Extraction, RT-PCR, and Sequencing
This protocol describes the initial steps of obtaining the genetic sequence of the VP7 and VP4 genes from fecal samples.
Workflow for Rotavirus Genotyping
Caption: Workflow for G2P[1] rotavirus genotyping from fecal samples.
Materials:
-
Fecal sample suspected of containing rotavirus
-
Viral RNA extraction kit
-
Reverse transcriptase, PCR reagents (dNTPs, buffer, Taq polymerase)
-
Gene-specific primers for VP7 and VP4 of G2P[1] rotavirus
-
Agarose gel electrophoresis system
-
DNA purification kit
-
Sequencing facility (Sanger or Next-Generation Sequencing)
Procedure:
-
Sample Preparation: Prepare a 10% fecal suspension in phosphate-buffered saline (PBS).
-
RNA Extraction: Extract viral RNA from the fecal suspension using a commercial viral RNA extraction kit according to the manufacturer's instructions.
-
Reverse Transcription (RT): Synthesize cDNA from the extracted RNA using reverse transcriptase and gene-specific reverse primers for VP7 and VP4.
-
Polymerase Chain Reaction (PCR): Amplify the cDNA using gene-specific forward and reverse primers for the full-length VP7 and VP4 genes.
-
Verification of Amplification: Run the PCR products on a 1.5% agarose gel to confirm the presence of amplicons of the expected size.
-
Purification of PCR Products: Purify the PCR products from the agarose gel using a DNA purification kit.
-
Sequencing: Send the purified PCR products for sequencing.
-
Sequence Assembly and Analysis: Assemble the raw sequence data to obtain the consensus sequence for the VP7 and VP4 genes.
Protocol 2: Sequence Alignment and Phylogenetic Analysis
This protocol outlines the steps for comparing the obtained sequences with reference and vaccine strains.
Workflow for Phylogenetic Analysis
Caption: Workflow for phylogenetic analysis of rotavirus sequences.
Materials:
-
Assembled nucleotide sequences of VP7 and VP4 genes
-
Reference sequences from public databases (e.g., GenBank)
-
Sequence analysis software (e.g., MEGA, Geneious)
Procedure:
-
Sequence Retrieval: Obtain reference sequences for G2P[1] rotavirus, including vaccine strains, from the National Center for Biotechnology Information (NCBI) GenBank database.
-
Multiple Sequence Alignment: Align the obtained nucleotide or deduced amino acid sequences with the reference sequences using a multiple sequence alignment tool like MUSCLE or ClustalW, available in software packages like MEGA.[8]
-
Phylogenetic Tree Construction: Construct a phylogenetic tree using methods such as Maximum Likelihood or Neighbor-Joining within the chosen software. Bootstrap analysis (e.g., 1000 replicates) should be performed to assess the statistical support for the tree topology.[9]
-
Analysis: Analyze the phylogenetic tree to determine the genetic relatedness of the circulating strain to vaccine strains and other reference strains. Identify specific amino acid substitutions in the antigenic epitopes by examining the multiple sequence alignment.
Protocol 3: Microneutralization Assay
This assay is used to determine the functional significance of observed amino acid variations by measuring the ability of antibodies to neutralize the virus.
Workflow for Microneutralization Assay
Caption: Workflow for the rotavirus microneutralization assay.
Materials:
-
MA104 cell line
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal bovine serum (FBS)
-
Trypsin-EDTA
-
96-well cell culture plates
-
Rotavirus isolate to be tested
-
Reference antisera or patient sera
-
Fixation and staining reagents (e.g., crystal violet) or reagents for ELISA/Immunofluorescence Assay (IFA)
Procedure:
-
Cell Seeding: Seed MA104 cells in a 96-well plate and grow to confluency.
-
Serum Dilution: Serially dilute the heat-inactivated serum samples in serum-free DMEM.
-
Virus-Serum Incubation: Mix the diluted serum with a standardized amount of rotavirus (e.g., 100 TCID50). Incubate the mixture for 1 hour at 37°C to allow for neutralization.
-
Inoculation: Inoculate the confluent MA104 cell monolayers with the virus-serum mixture.
-
Incubation: Incubate the plates at 37°C in a CO2 incubator for 3-5 days.
-
Detection of Viral Growth: Observe the cells for the presence of cytopathic effect (CPE). Alternatively, fix the cells and perform an ELISA or IFA to detect viral antigens.
-
Determination of Neutralization Titer: The neutralization titer is expressed as the reciprocal of the highest serum dilution that results in a significant reduction (e.g., 50% or 90%) of CPE or viral antigen signal compared to the virus control.[10][11][12]
Protocol 4: Epitope Mapping with Synthetic Peptides
This protocol is used to identify the specific linear epitopes recognized by antibodies.
Workflow for Peptide-Based Epitope Mapping
Caption: Workflow for epitope mapping using synthetic peptides and ELISA.
Materials:
-
Deduced amino acid sequence of the target protein (VP7 or VP8*)
-
Synthetic overlapping peptides spanning the entire protein sequence
-
ELISA plates
-
Antibody of interest (monoclonal or polyclonal)
-
Enzyme-conjugated secondary antibody
-
Substrate for the enzyme
-
Plate reader
Procedure:
-
Peptide Design and Synthesis: Based on the amino acid sequence of the target protein, design and synthesize a library of overlapping peptides (e.g., 15-mers with a 10-amino acid overlap).
-
ELISA Plate Coating: Coat the wells of an ELISA plate with the synthetic peptides.
-
Blocking: Block the unoccupied sites in the wells to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Add the antibody of interest to the wells and incubate to allow binding to the peptides.
-
Secondary Antibody Incubation: Add an enzyme-conjugated secondary antibody that recognizes the primary antibody.
-
Detection: Add the appropriate substrate and measure the resulting signal using a plate reader.
-
Data Analysis: Peptides that show a strong signal are considered to contain the epitope recognized by the antibody.[1][13][14]
Conclusion
The provided application notes and protocols offer a framework for the comprehensive analysis of G2P[1] rotavirus antigenic epitopes. By employing these molecular and immunological techniques, researchers can effectively monitor the evolution of circulating rotavirus strains, evaluate the potential for vaccine escape, and contribute to the development of more effective rotavirus vaccines and therapeutics. The dynamic nature of rotavirus genetics underscores the importance of ongoing surveillance to inform public health strategies.
References
- 1. tandfonline.com [tandfonline.com]
- 2. researchgate.net [researchgate.net]
- 3. Genetic Analyses Reveal Differences in the VP7 and VP4 Antigenic Epitopes between Human Rotaviruses Circulating in Belgium and Rotaviruses in Rotarix and RotaTeq - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | Phylogenetic analysis of the viral proteins VP4/VP7 of circulating human rotavirus strains in China from 2016 to 2019 and comparison of their antigenic epitopes with those of vaccine strains [frontiersin.org]
- 8. Whole-genome characterization of common rotavirus strains circulating in Vellore, India from 2002 to 2017: emergence of non-classical genomic constellations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Study of Complete Genome Sequences of Rotavirus A Epidemics and Evolution in Japan in 2012–2014 [frontiersin.org]
- 10. Micro-neutralization (MN) Assay Protocol - Creative Biolabs [neutab.creative-biolabs.com]
- 11. researchgate.net [researchgate.net]
- 12. Optimization of a Quantitative Micro-neutralization Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Epitope Mapping with Membrane-Bound Synthetic Overlapping Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 14. rssynthesis.com [rssynthesis.com]
Application Notes: Real-Time RT-PCR for Quantitation of G2P Rotavirus
Application Notes: Real-Time RT-PCR for Quantitation of G2P[1] Rotavirus
Introduction
Group A rotaviruses are a primary cause of severe, dehydrating gastroenteritis in infants and young children worldwide.[1] The viral genome consists of 11 segments of double-stranded RNA that encode six structural and six non-structural proteins.[2] Rotaviruses are classified into G and P genotypes based on the two outer capsid proteins, VP7 and VP4, respectively. G2P[3] is a common and clinically significant rotavirus genotype globally. Accurate and rapid quantitation of G2P[3] viral load in clinical samples is crucial for understanding disease pathogenesis, evaluating vaccine efficacy, and monitoring viral shedding and transmission. Real-time reverse transcription PCR (RT-qPCR) has emerged as a highly sensitive, specific, and reproducible method for the detection and quantitation of rotavirus RNA.[3][4][5] This document provides a detailed protocol and application notes for the quantitation of G2P[3] rotavirus using a TaqMan-based real-time RT-PCR assay.
Assay Principle
This protocol employs a one-step real-time RT-PCR approach. The one-step format combines reverse transcription of the viral RNA and subsequent PCR amplification in a single tube, which minimizes the risk of contamination and improves workflow efficiency. The assay utilizes specific primers and a fluorogenic probe to target a conserved region within the G2P[3] genome. The probe, which is dually labeled with a reporter dye at the 5' end and a quencher dye at the 3' end, hybridizes to the target sequence between the forward and reverse primers. During the extension phase of PCR, the 5' to 3' exonuclease activity of the DNA polymerase cleaves the probe, separating the reporter from the quencher. This results in an increase in fluorescence proportional to the amount of PCR product, which is monitored in real-time to determine the viral load.
Quantitative Data Summary
The following tables summarize key quantitative data and components for the real-time RT-PCR quantitation of G2P rotavirus, based on published studies.
Table 1: Primers and Probes for G2P[3] Rotavirus Detection
| Target | Primer/Probe Name | Sequence (5' - 3') | Fluorophore/Quencher | Reference |
| VP7 (G2) | G2-F | CAAGTACTCAAATGAATGG | - | [6] |
| G2-R | TCATTTGAATTCATATTTGA | - | [6] | |
| G2 Probe | FAM-ATGCAGATTTAAAAGTTGATTTA-BHQ1 | FAM/BHQ1 | [6] | |
| VP4 (P[3]) | P[3]-F | TATGCTCCTTTTAATAGTTG | - | [6] |
| P[3]-R | ATAGGATCATTTATTGATTC | - | [6] | |
| P[3] Probe | HEX-ATGTTCAGTTATTGGTGCT-BHQ1 | HEX/BHQ1 | [6] |
Table 2: Assay Performance and Validation
| Parameter | Result | Notes | Reference |
| Sensitivity (LOD) | 6.3 x 10² copies/g of stool | For a multiplex assay including G2P[3]. | [1] |
| ~1 genome copy per reaction | For a qRT-PCR assay targeting the NSP3 gene. | [2] | |
| 10 copies/reaction | For a real-time PCR assay for genotyping. | [6] | |
| Efficiency | 99.38% | For an NSP3 qRT-PCR assay. | [2] |
| Specificity | No cross-reactivity with other enteric viruses (astrovirus, sapovirus, norovirus). | Tested against a panel of common enteric viruses. | [4] |
| Reproducibility | Linear regression r-values of 0.99-1.00 | Based on serial dilutions of a control plasmid. | [5] |
Experimental Workflow Diagram
Caption: Workflow for G2P Rotavirus Quantitation by Real-Time RT-PCR.
Experimental Protocols
1. Materials and Reagents
-
Stool samples
-
Phosphate-buffered saline (PBS), sterile
-
Viral RNA extraction kit (e.g., QIAamp Viral RNA Mini Kit)
-
Nuclease-free water
-
One-Step RT-PCR Kit (e.g., AgPath-ID One-Step RT-PCR Kit)
-
Primers and probes for G2P[3] (see Table 1)
-
Real-time PCR instrument (e.g., ABI 7500, Bio-Rad CFX96)
-
Nuclease-free tubes and filter tips
-
Vortex mixer
-
Microcentrifuge
2. Preparation of Stool Samples
-
Prepare a 10% (w/v) stool suspension by weighing approximately 0.1 g of stool and adding it to 0.9 mL of sterile PBS.
-
Vortex vigorously for 1 minute to ensure homogeneity.
-
Clarify the suspension by centrifuging at 10,000 x g for 5 minutes.
-
Carefully transfer the supernatant to a new nuclease-free tube. This supernatant will be used for RNA extraction.
3. Viral RNA Extraction
-
Extract viral RNA from 200 µL of the clarified stool supernatant using a commercial viral RNA extraction kit, following the manufacturer's instructions.[3]
-
Elute the RNA in 50 µL of the provided nuclease-free elution buffer.
-
The extracted RNA can be used immediately or stored at -80°C for later use.
4. Preparation of Standards for Quantitation
-
To quantify the viral load, a standard curve must be generated. This is typically done using a plasmid containing the target sequence or a synthetic RNA transcript of known concentration.
-
Prepare a 10-fold serial dilution of the standard (e.g., from 10⁷ copies/µL down to 10¹ copies/µL) in nuclease-free water.
-
These dilutions will be run alongside the unknown samples in the real-time RT-PCR assay.
5. Real-Time RT-PCR Reaction Setup
-
Work in a clean, dedicated PCR setup area to minimize contamination. Thaw all reagents on ice.
-
To facilitate the reverse transcription of the double-stranded RNA of rotaviruses, denature the extracted RNA by heating at 95°C for 5 minutes, followed by snap-chilling on ice for 5 minutes.[7]
-
Prepare a master mix for the number of reactions to be run (including samples, standards, and no-template controls). The final reaction volume is typically 25 µL.
Table 3: Real-Time RT-PCR Master Mix Components
| Component | Final Concentration | Volume for 1 Reaction (µL) |
| 2x RT-PCR Buffer | 1x | 12.5 |
| Forward Primer (10 µM) | 400 nM | 1.0 |
| Reverse Primer (10 µM) | 400 nM | 1.0 |
| Probe (10 µM) | 200 nM | 0.5 |
| RT-PCR Enzyme Mix | - | 1.0 |
| Nuclease-free water | - | 4.0 |
| Total Master Mix Volume | 20.0 |
-
Gently vortex the master mix and dispense 20 µL into each PCR well or tube.
-
Add 5 µL of the denatured template RNA (or standard dilution, or nuclease-free water for the no-template control) to the appropriate wells, bringing the final volume to 25 µL.
-
Seal the plate or tubes, briefly centrifuge to collect the contents at the bottom, and load into the real-time PCR instrument.
6. Thermal Cycling Conditions
Program the real-time PCR instrument with the following thermal cycling conditions.[3]
Table 4: Thermal Cycling Protocol
| Step | Temperature (°C) | Time | Cycles |
| Reverse Transcription | 45 | 20 minutes | 1 |
| Polymerase Activation | 95 | 10 minutes | 1 |
| Denaturation | 95 | 15 seconds | 45 |
| Annealing/Extension | 55 | 1 minute |
7. Data Analysis and Quantitation
-
After the run is complete, the instrument software will generate amplification plots.
-
Set the baseline and threshold values according to the manufacturer's guidelines to obtain the cycle threshold (Ct) values for each sample and standard.
-
Generate a standard curve by plotting the Ct values of the standards against the logarithm of their known concentrations. The software will typically calculate the R² value (which should be >0.99 for a reliable curve) and the reaction efficiency.[2]
-
The concentration of G2P[3] rotavirus in the unknown samples will be automatically calculated by the software based on their Ct values and the generated standard curve.
-
The final viral load should be expressed as viral genome copies per gram or per milliliter of the original stool sample, taking into account the dilution factors from sample preparation and RNA extraction.
References
- 1. Evaluation of a multiplex real time reverse transcription PCR assay for the detection and quantitation of the most common human rotavirus genotypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. Molecular Genotyping and Quantitation Assay for Rotavirus Surveillance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sensitive Detection of Multiple Rotavirus Genotypes with a Single Reverse Transcription-Real-Time Quantitative PCR Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quantitation of Group A Rotavirus by Real-Time Reverse-Transcription-Polymerase Chain Reaction: Correlation With Clinical Severity in Children in South India - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ibj.pasteur.ac.ir [ibj.pasteur.ac.ir]
- 7. Real-Time Reverse Transcription-PCR for Detection of Rotavirus and Adenovirus as Causative Agents of Acute Viral Gastroenteritis in Children - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: G2P Rotavirus Surveillance Post-Vaccination
Welcome to the technical support center for researchers, scientists, and drug development professionals engaged in G2P rotavirus surveillance in the post-vaccination era. This resource provides troubleshooting guidance and answers to frequently asked questions to address common challenges encountered during experimental procedures.
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the changing epidemiology and surveillance of G2P rotavirus strains following the introduction of rotavirus vaccines.
Q1: Why is there an increased focus on G2P[1] rotavirus surveillance after vaccine introduction?
A1: Following the introduction of rotavirus vaccines, particularly the monovalent Rotarix® (G1P[2]) vaccine, many surveillance programs have observed a shift in the dominant circulating rotavirus genotypes.[3][4] In several regions, a relative increase in the prevalence of the G2P[1] genotype has been reported.[3][5][6][7] This has raised questions about vaccine-induced selective pressure, where the vaccine effectively protects against the vaccine-type strain (G1P[2]), potentially allowing other genotypes like G2P[1] to emerge as the predominant cause of rotavirus gastroenteritis.[1][8] Continuous surveillance is crucial to monitor these shifts, understand the long-term impact of vaccination on rotavirus epidemiology, and evaluate the effectiveness of current vaccines against evolving strains.[3][9]
Q2: Are the current rotavirus vaccines effective against G2P[1] strains?
A2: Yes, current rotavirus vaccines have demonstrated effectiveness against gastroenteritis caused by G2P[1] strains, although efficacy can be lower compared to the homotypic vaccine strain (G1P[2] for Rotarix®).[10][11][12] For instance, a study in Belgium reported a vaccine effectiveness of 85% for a full series of the monovalent vaccine against hospitalized G2P[1] rotavirus gastroenteritis, compared to 95% against G1P[2] strains.[12] While protection against heterotypic strains like G2P[1] exists, the potential for reduced efficacy underscores the importance of ongoing surveillance to detect any signs of vaccine escape mutants.[11]
Q3: What are the main challenges in post-vaccination G2P rotavirus surveillance?
A3: The primary challenges include:
-
Increased Genotype Diversity: Post-vaccination, the diversity of circulating rotavirus genotypes has increased, making surveillance more complex.[1][3][8]
-
Differentiating Wild-Type from Vaccine-Derived Strains: Live attenuated vaccines (Rotarix® and RotaTeq®) can be shed in the stool of vaccinated infants. It is critical to distinguish between wild-type infections and vaccine-derived strains to avoid misinterpreting surveillance data.[13][14][15][16] This requires specialized molecular assays.
-
Emergence of Novel or Reassortant Strains: Vaccine pressure could theoretically lead to the emergence of novel or reassortant strains that can evade vaccine-induced immunity.[1][8] Surveillance programs must be capable of detecting these new variants.
-
Genotyping Failures: Standard genotyping primers may fail to detect newly emerging or divergent strains, leading to an underestimation of their prevalence.[17][18] Regular updating of primer sets is necessary.
Q4: How can we differentiate between a wild-type G2P[1] infection and a vaccine-related rotavirus strain in a stool sample?
A4: Differentiating wild-type from vaccine strains requires specific molecular assays, as they cannot be distinguished by standard genotyping alone. Quantitative real-time RT-PCR (qRT-PCR) assays are commonly used for this purpose.[13][14][15] These assays are designed to target gene segments that are unique to the vaccine strains. For example, specific assays have been developed for the NSP2 and VP4 genes of the Rotarix® vaccine and the VP6, VP3-WC3, and VP3-human genes of the RotaTeq® vaccine.[13][14] Other methods like restriction fragment length polymorphism (RFLP) analysis and sequencing of specific gene regions can also be employed.[2]
Troubleshooting Experimental Guides
This section provides solutions to specific problems that may be encountered during the laboratory analysis of rotavirus samples for G2P surveillance.
Problem 1: No amplification product in my rotavirus RT-PCR genotyping assay.
| Possible Cause | Troubleshooting Step |
| RNA Degradation | Ensure proper sample collection and storage (-70°C). Use RNase-free reagents and consumables throughout the RNA extraction and PCR setup process. Check RNA integrity on a gel or using a bioanalyzer. |
| PCR Inhibitors in Stool | Re-purify the RNA using a different extraction kit designed to remove inhibitors. Alternatively, perform a dilution series of the RNA template to dilute out inhibitors. |
| Low Viral Load | Use a more sensitive detection method, such as a real-time RT-PCR assay, which can detect lower viral concentrations than conventional RT-PCR.[9] Concentrate the virus from the stool sample before RNA extraction. |
| Primer Mismatch | The circulating strain may have mutations in the primer binding sites. Sequence a portion of the VP7 or VP4 gene to check for mismatches. Consider using updated or newly designed primer sets that target more conserved regions or common contemporary strains.[17][18][19] |
Problem 2: I am getting multiple bands or unexpected band sizes in my multiplex RT-PCR for genotyping.
| Possible Cause | Troubleshooting Step |
| Mixed Infection | The sample may contain more than one rotavirus genotype. This is not uncommon.[20][21] To confirm, you can try sequencing the PCR products, which will show mixed chromatogram signals. Real-time RT-PCR with genotype-specific probes can help to identify and quantify the different genotypes present.[20][21] |
| Non-specific Primer Binding | Optimize the annealing temperature of your PCR. A higher annealing temperature can increase the specificity of primer binding. Redesign primers to have higher specificity if the problem persists. |
| Primer-Dimer Formation | Check your primer sequences for potential self-dimerization or cross-dimerization. Optimize primer concentrations in the multiplex reaction. |
| Unusual Reassortant Strain | The strain may be a reassortant with an unexpected combination of gene segments. Full genome sequencing may be necessary to characterize such strains. |
Problem 3: My sequencing results for the VP7 or VP4 gene are of poor quality or show mixed signals.
| Possible Cause | Troubleshooting Step |
| Mixed Genotype Infection | As with multiple bands in PCR, mixed signals in sequencing chromatograms are a strong indicator of a co-infection with multiple rotavirus genotypes.[22] |
| Poor Quality PCR Product | Gel-purify the PCR product before sending it for sequencing to remove any non-specific products or primer-dimers. |
| Sequencing Primer Issues | Ensure the sequencing primer is specific and provides clean reads. Try sequencing with both the forward and reverse primers to confirm the results. |
| Contamination | Ensure that there is no cross-contamination between samples during PCR setup or post-PCR handling. |
Data Presentation
Table 1: Shift in Rotavirus Genotype Prevalence Before and After Vaccine Introduction in England
| Genotype | Pre-Vaccine Era Prevalence (2006-2013) | Post-Vaccine Era Prevalence (2013-2016) | Adjusted Multinomial Odds Ratio (aMOR) vs G1P[2] |
| G1P[2] | Ranged from 39% to 74% annually | Declined to 5% by 2015-2016 | - |
| G2P[1] | - | Increased Significantly | 9.51 |
| G3P[2] | - | Increased Significantly | 2.83 |
| G12P[2] | - | Increased Significantly | 2.46 |
| G4P[2] | - | Increased Significantly | 1.42 |
| Data summarized from a study in England following the introduction of the monovalent Rotarix® vaccine.[3] |
Table 2: Rotavirus Genotype Distribution in Vaccinated vs. Unvaccinated Hospitalized Cases in Belgium
| Genotype | Proportion in Vaccinated Cases | Proportion in Unvaccinated Cases | Statistical Significance |
| G2P[1] | Significantly Higher | Lower | p < 0.001 |
| This table highlights that while the vaccine is effective against G2P[1], this genotype is proportionally more common in vaccinated individuals who still get sick enough to be hospitalized.[12] |
Experimental Protocols
Protocol 1: Multiplex RT-PCR for Rotavirus G and P Genotyping
This protocol is a generalized representation based on common methodologies.[1][19] Researchers should optimize conditions for their specific laboratory setup and primer sets.
1. RNA Extraction:
-
Extract viral RNA from a 10% fecal suspension using a commercial viral RNA extraction kit, following the manufacturer's instructions.
-
Elute the RNA in an appropriate volume of RNase-free water.
2. Reverse Transcription (RT) and PCR Amplification (One-Step RT-PCR):
-
Prepare a master mix containing a one-step RT-PCR buffer, dNTPs, reverse transcriptase, DNA polymerase, and a cocktail of forward and reverse primers for the target genotypes (e.g., G1, G2, G3, G4, G9, G12 for VP7 and P[1], P[5], P[2] for VP4).
-
Add 1-5 µL of the extracted RNA to the master mix.
-
Perform the RT-PCR in a thermal cycler with the following general parameters:
-
Reverse Transcription: 50°C for 30 minutes.
-
Initial Denaturation: 95°C for 15 minutes.
-
PCR Cycling (30-40 cycles):
-
Denaturation: 94°C for 30-45 seconds.
-
Annealing: 50°C for 30-45 seconds (this temperature may need optimization).
-
Extension: 72°C for 1 minute.
-
-
Final Extension: 72°C for 7-10 minutes.
-
3. Gel Electrophoresis:
-
Analyze the PCR products on a 2-3% agarose gel containing a nucleic acid stain.
-
Include a DNA ladder to determine the size of the amplicons.
-
The size of the resulting band(s) will indicate the G and/or P genotype present in the sample.
Protocol 2: Real-Time RT-PCR for Differentiating Wild-Type and Vaccine Strains
This protocol outlines the general steps for a qRT-PCR assay to detect vaccine-specific genetic markers.[13][14]
1. RNA Extraction:
-
Follow the same procedure as for genotyping.
2. qRT-PCR Assay:
-
Prepare separate reaction mixes for the wild-type strain and the specific vaccine strain(s) being investigated. Each mix should contain:
-
qRT-PCR master mix (with reverse transcriptase and DNA polymerase).
-
Specific forward and reverse primers for the target gene (e.g., Rotarix® NSP2 or RotaTeq® VP6).
-
A specific hydrolysis probe (e.g., TaqMan®) for the target.
-
-
Add the extracted RNA to each reaction mix.
-
Run the reactions on a real-time PCR instrument with appropriate cycling conditions.
-
Include positive controls (known wild-type and vaccine strains) and no-template controls in every run.
3. Data Analysis:
-
Analyze the amplification curves. A positive result is indicated by a sigmoidal amplification curve that crosses the fluorescence threshold.
-
The cycle threshold (Ct) value can provide a semi-quantitative measure of the viral load.
-
A sample positive for the vaccine-specific assay contains the vaccine strain. A sample positive for the wild-type assay but negative for the vaccine assay contains a wild-type strain.
Visualizations
Caption: Workflow for Post-Vaccination Rotavirus Surveillance.
Caption: Troubleshooting Logic for RT-PCR Amplification Failure.
References
- 1. The Impact of Rotavirus Vaccines on Genotype Diversity: A Comprehensive Analysis of 2 Decades of Australian Surveillance Data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scielo.br [scielo.br]
- 3. Impact of rotavirus vaccination on rotavirus genotype distribution and diversity in England, September 2006 to August 2016 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Rotavirus epidemiology before and after vaccine introduction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Genomic epidemiology of the rotavirus G2P[4] strains in coastal Kenya pre- and post-rotavirus vaccine introduction, 2012–8 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. Chapter 13: Rotavirus | Manual for the Surveillance of Vaccine-Preventable Diseases | CDC [cdc.gov]
- 10. Dynamics of G2P[4] strain evolution and rotavirus vaccination: A review of evidence for Rotarix - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Monovalent Rotavirus Vaccine Efficacy Against Different Rotavirus Genotypes: A Pooled Analysis of Phase II and III Trial Data - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Higher proportion of G2P[4] rotaviruses in vaccinated hospitalized cases compared with unvaccinated hospitalized cases, despite high vaccine effectiveness against heterotypic G2P[4] rotaviruses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Real-time RT-PCR assays to differentiate wild-type group A rotavirus strains from Rotarix(®) and RotaTeq(®) vaccine strains in stool samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. tandfonline.com [tandfonline.com]
- 15. researchgate.net [researchgate.net]
- 16. Differentiation between Wild-Type Group A Rotaviruses and Vaccine Strains in Cases of Suspected Horizontal Transmission and Adverse Events Following Vaccination - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Improvement of Rotavirus Genotyping Method by Using the Semi-Nested Multiplex-PCR With New Primer Set - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Frontiers | Improvement of Rotavirus Genotyping Method by Using the Semi-Nested Multiplex-PCR With New Primer Set [frontiersin.org]
- 19. stacks.cdc.gov [stacks.cdc.gov]
- 20. Molecular genotyping and quantitation assay for rotavirus surveillance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Molecular Genotyping and Quantitation Assay for Rotavirus Surveillance - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Rotavirus Quantification and Genotyping in Wastewater: A Molecular Surveillance Study in Italy (2024–2025) - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing RT-PCR Assays for G2P Rotavirus Detection
Technical Support Center: Optimizing RT-PCR Assays for G2P[1] Rotavirus Detection
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with reverse transcription-polymerase chain reaction (RT-PCR) assays for the detection and genotyping of G2P[1] rotavirus.
Troubleshooting Guide
This guide addresses specific issues that may arise during G2P[1] rotavirus RT-PCR assays, helping you identify the cause and implement a solution.
| Issue | Possible Cause(s) | Recommended Action(s) |
| No amplification or weak signal (High Ct value) | 1. RNA Degradation: Poor sample quality or improper storage. 2. PCR Inhibition: Contaminants from the stool sample carried over during RNA extraction. 3. Suboptimal Primer/Probe Concentration: Incorrect concentrations of primers and probes can lead to inefficient amplification. 4. Incorrect Annealing Temperature: The annealing temperature may not be optimal for the specific G2P[1] primers. 5. Primer/Probe Mismatches: Genetic drift in rotavirus strains can lead to mismatches with existing primer/probe sequences.[2] | 1. Use fresh or properly stored samples (-80°C). Handle RNA in an RNase-free environment. 2. Purify RNA using a reliable kit (e.g., QIAamp Viral RNA Mini Kit). Consider diluting the RNA template to reduce inhibitor concentration.[3] 3. Titrate primer and probe concentrations. A common starting point is 400 nM for primers and 200 nM for probes.[4] 4. Perform a temperature gradient PCR to determine the optimal annealing temperature (often between 50°C and 60°C).[4][5][6] 5. Verify primer sequences against current G2P[1] strains in public databases. Consider using updated or redesigned primer sets.[3][5][6] |
| Non-specific amplification (Multiple bands on a gel or unexpected melt curve peaks) | 1. Low Annealing Temperature: An annealing temperature that is too low can lead to non-specific primer binding. 2. Primer-Dimers: Primers annealing to each other. 3. Contamination: Cross-contamination with other templates or amplicons. | 1. Increase the annealing temperature in increments of 1-2°C. 2. Use a hot-start Taq polymerase to minimize primer-dimer formation.[5][6] 3. Follow strict laboratory practices to prevent contamination. Use separate areas for pre-PCR and post-PCR activities. Include no-template controls (NTCs) in every run. |
| Incorrect Genotype Assignment | 1. Primer Specificity Issues: Primers may cross-react with other rotavirus genotypes. 2. Mixed Infection: The sample may contain more than one rotavirus genotype. | 1. Use recently validated, genotype-specific primers for G2P[1]. Some older primer sets have been shown to mistype emergent strains.[3][5][6] 2. Real-time RT-PCR can help identify mixed infections by analyzing cycle quantification (Cq) values, which can indicate the relative abundance of different genotypes.[7] |
Frequently Asked Questions (FAQs)
1. What are the key considerations for designing primers for G2P[1] rotavirus detection?
Primer design is critical for the specificity and sensitivity of your assay. Due to the genetic diversity of rotaviruses, it's important to align multiple G2P[1] sequences from recent isolates to identify conserved regions for primer binding.[8] Using updated primer sets is crucial as older sets, like the widely used Gouvea primers, have been reported to mistype newer, emergent strains.[3][5][6]
2. What are the recommended starting concentrations for primers and probes in a real-time RT-PCR assay for G2P[1] rotavirus?
A common and effective starting point for primer concentration is 400 nM each, and for the probe, 200 nM.[4] However, optimization is recommended for any new assay or primer/probe set.
3. What is a suitable internal control for G2P[1] rotavirus RT-PCR assays?
An internal control is essential to monitor for PCR inhibition and to validate negative results. For human stool samples, RNase P is a commonly used endogenous internal control.[4]
4. How can I improve the sensitivity of my G2P[1] rotavirus detection assay?
To enhance sensitivity, consider the following:
-
RNA Quality: Ensure high-quality RNA is extracted from the sample.
-
Assay Type: Real-time RT-PCR is generally more sensitive than conventional RT-PCR.[9][10]
-
Nested or Semi-Nested PCR: For conventional PCR, a second round of amplification (nested or semi-nested) can significantly increase sensitivity.[5][6]
5. Why am I getting untypeable results for some of my rotavirus-positive samples?
Untypeable results can occur due to mutations in the primer binding sites of the circulating rotavirus strains.[11] If you encounter this, it is recommended to try an alternative, updated set of genotyping primers.[11]
Experimental Protocols
Real-Time RT-PCR for G2P[1] Rotavirus Genotyping
This protocol is adapted from a general real-time RT-PCR assay for rotavirus genotyping.[4]
Reaction Components:
| Component | Final Concentration/Amount |
| cDNA Template | 2 µl |
| Forward Primer (G2F) | 400 nM |
| Reverse Primer (G2R) | 400 nM |
| Probe (G2-specific) | 200 nM |
| 2x PCR Master Mix | 1x |
| Nuclease-Free Water | To a final volume of 25 µl |
Thermal Cycling Conditions:
| Step | Temperature | Time | Cycles |
| Initial Denaturation | 95°C | 5 min | 1 |
| Denaturation | 95°C | 15 s | 40 |
| Annealing | 60°C | 30 s | |
| Elongation | 72°C | 30 s | |
| Final Extension | 72°C | 5 min | 1 |
Semi-Nested Multiplex RT-PCR for Rotavirus G-Typing
This protocol is based on a method to improve rotavirus genotyping.[5][6]
First Round RT-PCR:
-
RNA Denaturation: Incubate 1 µl of extracted RNA with 10 pmol of each of the first-round primers at 65°C for 5 minutes.
-
Reverse Transcription: 50°C for 30 minutes.
-
Initial PCR Denaturation: 94°C for 2 minutes.
-
PCR Amplification (40 cycles):
-
94°C for 30 seconds
-
50°C for 30 seconds
-
72°C for 90 seconds
-
-
Final Extension: 72°C for 5 minutes.
Second Round (Nested) PCR:
-
Template: Use 2 µl of a 1:50 dilution of the first-round PCR product.
-
Initial Denaturation: 94°C for 30 seconds.
-
PCR Amplification (20 cycles):
-
94°C for 30 seconds
-
50°C for 30 seconds
-
72°C for 60 seconds
-
-
Final Extension: 72°C for 5 minutes.
-
Analysis: Analyze the amplicons on a 1.5% agarose gel.
Visualizations
Experimental Workflow: G2P[1] Rotavirus RT-PCR
Caption: Workflow for G2P[1] rotavirus detection using real-time RT-PCR.
Troubleshooting Logic for No Amplification
Caption: A logical flow for troubleshooting RT-PCR amplification failures.
References
- 1. Sensitive Detection of Multiple Rotavirus Genotypes with a Single Reverse Transcription-Real-Time Quantitative PCR Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Multiplexed one-step RT-PCR VP7 and VP4 genotyping assays for rotaviruses using updated primers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A Real-Time RT-PCR Assay for Genotyping of Rotavirus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Improvement of Rotavirus Genotyping Method by Using the Semi-Nested Multiplex-PCR With New Primer Set - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Improvement of Rotavirus Genotyping Method by Using the Semi-Nested Multiplex-PCR With New Primer Set [frontiersin.org]
- 7. Molecular Genotyping and Quantitation Assay for Rotavirus Surveillance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Real-Time Reverse Transcription-PCR for Detection of Rotavirus and Adenovirus as Causative Agents of Acute Viral Gastroenteritis in Children - PMC [pmc.ncbi.nlm.nih.gov]
- 10. health.gov.au [health.gov.au]
- 11. researchgate.net [researchgate.net]
improving the accuracy of G2P rotavirus genotyping methods
Welcome to the technical support center for G2P rotavirus genotyping. This resource is designed for researchers, scientists, and drug development professionals to enhance the accuracy and efficiency of their genotyping experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data on various genotyping methods.
Troubleshooting Guides & FAQs
This section addresses common issues encountered during G2P rotavirus genotyping, providing clear and actionable solutions.
1. Issue: No PCR product or a very weak band is observed on the gel.
-
Question: Why am I not getting a PCR product or only a faint band for my rotavirus samples?
-
Answer: This issue can arise from several factors:
-
Poor RNA Quality: The quality of the extracted RNA is crucial. Ensure that the RNA extraction process is efficient and minimizes degradation. It is recommended to use a commercial kit specifically designed for viral RNA extraction from stool samples.
-
PCR Inhibitors: Fecal samples are known to contain PCR inhibitors. Ensure your RNA extraction method effectively removes these inhibitors. If inhibition is suspected, try diluting the RNA template.
-
Low Viral Load: The sample may have a low concentration of the virus. Consider using a more sensitive method like a nested or real-time RT-PCR.[1]
-
Primer Issues: The primers may have degraded. Use fresh dilutions of primers for your PCR reaction. Also, verify the primer sequences for any potential mismatches with the circulating strains in your region.
-
2. Issue: Incorrect genotype is identified (mistyping).
-
Question: My sequencing results do not match the genotype identified by my multiplex RT-PCR. What could be the reason for this discrepancy?
-
Answer: Genotype mistyping is a common problem, often caused by primer-template mismatches.[2] For instance, certain G9 strains have been incorrectly identified as G3, equine-like G3 strains as G1, and G8 strains as G3 when using older, widely-circulated primer sets such as the Gouvea primers.[3][4] This is due to the high mutation rates of rotaviruses, leading to changes in primer binding sites.[2] To mitigate this, it is crucial to:
-
Use Updated Primer Sets: Regularly review the literature for updated and validated primer sets that are designed to accommodate currently circulating strains.
-
Sequence Verification: For ambiguous or unexpected results, sequencing of the PCR product is the gold standard for confirmation.[5]
-
3. Issue: Multiple bands are visible on the agarose gel for a single sample.
-
Question: I am observing multiple bands for a single sample in my multiplex PCR. How should I interpret this result?
-
Answer: The presence of multiple bands can indicate a few possibilities:
-
Mixed Infection: The patient may be co-infected with multiple rotavirus genotypes. This is not uncommon, and more advanced methods like real-time RT-PCR or nanopore sequencing can help in identifying and even quantifying the different genotypes present.[6]
-
Non-specific Amplification: The primers may be annealing to non-target sequences, leading to non-specific bands. Optimizing the annealing temperature of your PCR can help to reduce non-specific binding. You can also consider redesigning primers for higher specificity.
-
Primer-Dimer Formation: This can sometimes occur, especially in multiplex reactions. Optimizing primer concentrations can help to minimize this issue.
-
4. Issue: A high percentage of samples are untypeable.
-
Question: A significant portion of my rotavirus-positive samples are failing to genotype. What steps can I take to improve my typing rate?
-
Answer: A high rate of untypeable samples is often linked to the limitations of the primer set being used, especially in the face of evolving viral strains.[2]
-
Primer Update: As with mistyping, the primary solution is to use an updated primer set that covers a broader range of currently circulating genotypes. For example, one study found that switching from the Gouvea primer set (Set A) to the Iturriza-Gomara set (Set B) reduced the percentage of untypeable samples from 28.3% to 12.3%.[2]
-
Alternative Methods: If the issue persists, consider employing a different genotyping method. Nanopore sequencing, for instance, has been shown to successfully genotype samples that were untypeable by qRT-PCR.[7][8]
-
Quantitative Data Summary
The following tables provide a summary of quantitative data to help in comparing the performance of different G2P rotavirus genotyping methods.
Table 1: Comparison of Untypeable Rates with Different Primer Sets
| Primer Set | Percentage of Untypeable Samples | Reference |
| Gouvea et al. (Set A) | 28.3% | [2] |
| Iturriza-Gomara et al. (Set B) | 12.3% | [2] |
Table 2: Concordance and Sensitivity of Different Genotyping Methods
| Method | Comparator Method | Sensitivity/Concordance | Reference |
| Real-time RT-PCR | Conventional RT-PCR | 95% sensitivity | [6] |
| Real-time RT-PCR | Sequencing | 100% concordance | [6] |
| Real-time RT-PCR | Semi-nested RT-PCR | 100% concordance | [9] |
| Nanopore Sequencing | qRT-PCR | Successfully genotyped 15 samples untypeable by qRT-PCR | [7] |
Experimental Protocols
Below are detailed methodologies for key G2P rotavirus genotyping experiments.
Semi-Nested Multiplex RT-PCR for VP7 Genotyping
This protocol is adapted from a study aimed at improving genotyping accuracy.[3][10]
a. RNA Extraction:
-
Extract viral RNA from a 10% fecal suspension using a commercial viral RNA extraction kit, following the manufacturer's instructions.
b. First Round RT-PCR:
-
Prepare a master mix with a one-step RNA PCR kit.
-
For each sample, add 1 µL of extracted RNA to the master mix containing the first-round primers.
-
Incubate the samples at 65°C for 5 minutes.
-
Perform reverse transcription at 50°C for 30 minutes, followed by an initial denaturation at 94°C for 2 minutes.
-
Carry out 40 cycles of amplification:
-
94°C for 30 seconds
-
50°C for 30 seconds
-
72°C for 90 seconds
-
-
Finish with a final extension at 72°C for 5 minutes.
c. Second Round Multiplex PCR:
-
Dilute the first-round PCR product 1:50 in nuclease-free water.
-
Prepare a master mix for the second-round PCR using a hot-start Taq polymerase.
-
Add 2 µL of the diluted first-round product to the master mix containing the multiplex primer pool.
-
Perform an initial denaturation at 94°C for 30 seconds.
-
Carry out 20 cycles of amplification:
-
94°C for 30 seconds
-
50°C for 30 seconds
-
72°C for 60 seconds
-
-
Conclude with a final extension at 72°C for 5 minutes.
d. Gel Electrophoresis:
-
Analyze the amplicons on a 1.5% agarose gel containing a nucleic acid stain.
-
Determine the genotype based on the size of the amplified band relative to a DNA ladder.
Real-Time RT-PCR for G and P Genotyping
This protocol is based on a TaqMan probe-based real-time RT-PCR assay.[6][9]
a. RNA Extraction:
-
Extract viral RNA from fecal samples as described in the previous protocol.
b. Real-Time RT-PCR Reaction Setup:
-
Prepare separate reaction panels for G-typing and P-typing. Each panel will be a multiplex reaction targeting several genotypes.
-
The final reaction volume is 25 µL, containing:
-
2 µL of cDNA template
-
400 nM of each primer
-
200 nM of each probe
-
Real-time RT-PCR master mix
-
-
Include an internal control (e.g., RNase P) to monitor for PCR inhibition.
c. Thermal Cycling Conditions:
-
Perform an initial denaturation at 95°C for 5 minutes.
-
Execute 40 cycles of:
-
Denaturation at 95°C for 15 seconds
-
Annealing/Extension at 60°C for 30 seconds
-
-
Perform a final extension at 72°C for 5 minutes.
d. Data Analysis:
-
The genotype is determined by the detection of a fluorescent signal for a specific probe in a given panel. The cycle threshold (Ct) value can provide a semi-quantitative measure of the viral load.
Nanopore Sequencing for G2P Genotyping
This protocol provides a general workflow for rotavirus genotyping using Oxford Nanopore Technologies.[7][11][12]
a. RNA Extraction and Reverse Transcription:
-
Extract total RNA from the stool sample.
-
Synthesize cDNA using a set of primers targeting conserved regions of the rotavirus genome. A method using six primers for reverse transcription has been described for this purpose.[11]
b. PCR Amplification:
-
Amplify the cDNA using a single universal primer pair to generate long amplicons covering the VP4 and VP7 genes.
c. Library Preparation:
-
Prepare the sequencing library using a ligation-based sequencing kit from Oxford Nanopore Technologies.
-
Barcode individual samples if multiplexing.
d. Nanopore Sequencing:
-
Load the prepared library onto a MinION flow cell and initiate the sequencing run.
e. Bioinformatic Analysis:
-
Perform basecalling of the raw sequencing data.
-
Demultiplex the reads if barcoding was used.
-
Align the reads to a rotavirus reference genome database.
-
Determine the G and P genotypes based on the best match with the highest sequence identity.
Visualizations
The following diagrams illustrate key experimental workflows and logical relationships to aid in troubleshooting and experimental design.
Caption: Overview of G2P Rotavirus Genotyping Workflow.
Caption: Troubleshooting Logic for G2P Rotavirus Genotyping.
References
- 1. Rapid genotyping of human rotavirus using SYBR green real-time reverse transcription-polymerase chain reaction with melting curve analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inaccurate identification of rotavirus genotype G9 as genotype G3 strains due to primer mismatch - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Improvement of Rotavirus Genotyping Method by Using the Semi-Nested Multiplex-PCR With New Primer Set [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. ibj.pasteur.ac.ir [ibj.pasteur.ac.ir]
- 6. Molecular Genotyping and Quantitation Assay for Rotavirus Surveillance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Identification of Rotavirus Genotypes in Children under Five Years in the United Arab Emirates Using Nanopore Sequencing Technology - PMC [pmc.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. A Real-Time RT-PCR Assay for Genotyping of Rotavirus - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Improvement of Rotavirus Genotyping Method by Using the Semi-Nested Multiplex-PCR With New Primer Set - PMC [pmc.ncbi.nlm.nih.gov]
- 11. New approach of genetic characterization of group A rotaviruses by the nanopore sequencing method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
G2P Rotavirus Cell Culture Adaptation: Technical Support Center
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the cell culture adaptation of G2P rotavirus strains.
Troubleshooting Guides & FAQs
This section addresses common issues and questions arising during the adaptation of G2P rotavirus to cell culture.
Frequently Asked Questions
Q1: Why is my G2P rotavirus clinical isolate not growing in MA104 cells?
A1: Wild-type human rotaviruses, including G2P strains, are notoriously difficult to adapt to continuous cell lines like MA104 cells.[1] This is a common challenge and often requires a specific adaptation strategy. Initial isolation and propagation may be more successful in primary African green monkey kidney (AGMK) cells.[1] After several passages in primary cells, the virus may then be adapted to grow in MA104 cells.[1] The underlying reasons for this initial refractoriness are not fully understood but are a recognized hurdle in the field.[1]
Q2: What is the purpose of trypsin in the cell culture medium and how critical is its concentration?
A2: Trypsin is essential for the proteolytic cleavage of the rotavirus outer capsid protein VP4 into its subunits, VP5* and VP8*.[2][3] This cleavage is a crucial activation step that facilitates viral entry into the host cell.[1] The concentration of trypsin is critical and can vary at different stages of the culture process. A higher concentration (e.g., 10 µg/mL) is often used to activate the viral inoculum, while a lower concentration (e.g., 0.5-1 µg/mL) is maintained in the culture medium to support efficient viral propagation.[1][4] It is important to note that fetal bovine serum (FBS) contains trypsin inhibitors and must be washed from the cell monolayer before infection.[1][5]
Q3: How many passages are typically required to adapt a G2P rotavirus strain to cell culture?
A3: There is no fixed number of passages, as it is highly dependent on the specific viral strain. Adaptation of human rotaviruses often requires multiple "blind" passages, especially in the initial stages using primary cells.[1] For example, the human rotavirus vaccine strain CDC-9 (G1P[6]) was initially passaged 11 times in MA104 cells with no sequence changes, but further adaptation and passaging in Vero cells led to mutations.[7][8] Successful adaptation is usually indicated by the appearance of a visible cytopathic effect (CPE), which may not be apparent in the early passages.
Q4: What genetic changes should I expect in my G2P rotavirus after cell culture adaptation?
A4: Serial passage in cell culture inevitably leads to the selection of viral mutants better suited for in vitro replication.[7][9] These adaptive mutations are frequently observed in the VP4 gene, which is involved in cell attachment.[6][7][10] Other viral proteins, such as VP7, NSP1, and NSP4, have also been shown to be involved in virulence and host range restriction and may undergo changes.[7][9] These genetic alterations often correlate with an attenuation of the virus's virulence in vivo.[7][8]
Q5: Can I use cell lines other than MA104 for G2P rotavirus?
A5: While MA104 is the most commonly used continuous cell line for rotavirus research, other options exist.[1][11][12] Primary AGMK cells are often recommended for the initial isolation of difficult-to-grow human strains.[1] Additionally, human intestinal epithelial cell lines like Caco-2 can serve as a more biologically relevant model for human rotavirus infection and have been used for isolation and propagation.[13][14][15] Some studies have shown that clinical isolates replicate more efficiently in differentiated Caco-2 cells than in MA104 cells.[16]
Troubleshooting Common Problems
| Problem | Potential Cause | Troubleshooting Steps |
| No visible Cytopathic Effect (CPE) after multiple passages. | Wild-type virus is not yet adapted. | Continue with blind passaging. Consider switching to primary AGMK cells for initial passages before moving to MA104 cells.[1] Use roller tube cultures, which can be more effective for some strains than stationary flasks.[4][17] |
| Incorrect trypsin concentration. | Ensure trypsin is used to activate the virus inoculum (e.g., 10 µg/mL for 1 hour at 37°C) and is present at a lower concentration in the maintenance medium (e.g., 0.5-1.0 µg/mL).[1][4] | |
| Presence of serum (FBS) during infection. | Thoroughly wash the cell monolayer with serum-free medium before adding the viral inoculum, as FBS inhibits trypsin.[1][5] | |
| Low viral titers. | Suboptimal cell line for the specific strain. | If using MA104 cells with a human isolate, try adapting the virus in Caco-2 cells, which may better support the replication of non-culture-adapted strains.[16] |
| Virus has not been sufficiently adapted. | Continue serial passaging to select for variants with improved growth characteristics in cell culture.[7][9] | |
| Loss of infectivity after several passages. | Over-adaptation leading to deleterious mutations or the generation of defective interfering particles. | Plaque purify the virus to select for viable, infectious virions. Reduce the multiplicity of infection (MOI) in subsequent passages. |
| Bacterial or fungal contamination. | Contaminated clinical specimen. | Clarify the fecal homogenate by centrifugation.[1] Include antibiotics in the culture medium throughout the infection process.[1] |
Quantitative Data Summary
The following tables summarize key quantitative data related to rotavirus cell culture.
Table 1: Typical Rotavirus Titers in Cell Culture
| Virus Type | Cell Line | Typical Titer (PFU/mL) | Reference |
| Animal Rotavirus Strains (e.g., RRV, SA11) | Continuous Cell Lines (e.g., MA104) | 10⁷ to 10⁸ | [1] |
| Culture-Adapted Human Rotavirus Strains | Continuous Cell Lines (e.g., MA104) | 10⁴ to 10⁶ | [1] |
Table 2: Recommended Trypsin Concentrations for Rotavirus Culture
| Stage | Purpose | Recommended Trypsin Concentration | Reference |
| Inoculum Preparation | Proteolytic activation of VP4 | 10 µg/mL | [1] |
| Maintenance Medium | Support of multi-cycle replication | 0.5 - 5 µg/mL | [1][18] |
Key Experimental Protocols
Protocol 1: Propagation of G2P Rotavirus from Clinical Specimens
This protocol outlines the initial isolation and propagation of rotavirus from a fecal sample.
-
Sample Preparation:
-
Virus Activation:
-
Cell Preparation and Infection:
-
Use a confluent monolayer of primary AGMK cells in roller tubes or MA104 cells in T-flasks.[1]
-
Wash the cell monolayer three times with pre-warmed, serum-free medium to remove any residual FBS.[1]
-
Dilute the activated virus inoculum in serum-free medium to achieve a final trypsin concentration of <2 µg/mL.[1]
-
Inoculate the cell monolayer and incubate for 1 hour at 37°C, with gentle rocking if in flasks, to allow for viral adsorption.[1]
-
-
Virus Propagation:
-
Remove the inoculum and wash the monolayer once with pre-warmed, serum-free medium.[1]
-
Add fresh, serum-free maintenance medium containing a low concentration of trypsin (e.g., 0.5-1.0 µg/mL).[1]
-
Incubate at 37°C in a humidified 5% CO₂ incubator.
-
Monitor daily for the development of CPE (cell rounding, detachment). This may take 3 to 7 days, or may not be apparent in early passages.[1]
-
-
Harvesting and Passaging:
-
Once CPE is widespread (or after 7 days for blind passage), harvest the virus by subjecting the culture vessel to three freeze-thaw cycles.
-
Clarify the lysate by low-speed centrifugation.
-
Use this lysate as the inoculum for the next passage, repeating the steps above.
-
Visualizations
Diagram 1: Rotavirus Entry and Trypsin Activation
Caption: Workflow of rotavirus activation by trypsin and subsequent cell entry.
Diagram 2: Experimental Workflow for G2P Rotavirus Adaptation
Caption: A typical workflow for the serial passage and adaptation of human rotavirus.
References
- 1. Culturing, Storage, and Quantification of Rotaviruses - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. researchgate.net [researchgate.net]
- 4. revues.cirad.fr [revues.cirad.fr]
- 5. mdpi.com [mdpi.com]
- 6. Human Rotaviruses of Multiple Genotypes Acquire Conserved VP4 Mutations during Serial Passage [mdpi.com]
- 7. Serial Passaging of the Human Rotavirus CDC-9 Strain in Cell Culture Leads to Attenuation: Characterization from In Vitro and In Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. journals.asm.org [journals.asm.org]
- 9. journals.asm.org [journals.asm.org]
- 10. researchgate.net [researchgate.net]
- 11. MA104. Culture Collections [culturecollections.org.uk]
- 12. bcrj.org.br [bcrj.org.br]
- 13. mdpi.com [mdpi.com]
- 14. Isolation, Propagation and Genotyping of Human Rotaviruses Circulating among Children with Gastroenteritis in Two Egyptian University Hospitals - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Culture of Human Rotaviruses in Relevant Models Shows Differences in Culture-Adapted and Nonculture-Adapted Strains - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. scielo.br [scielo.br]
strategies to minimize G2P rotavirus sequencing contamination
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize contamination during G2P rotavirus sequencing experiments.
Troubleshooting Guides
This section provides solutions to common problems encountered during G2P rotavirus sequencing that may be indicative of contamination.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Amplification in No-Template Control (NTC) during RT-PCR/PCR | Contaminated reagents (water, primers, enzymes, buffers), contaminated lab surfaces or equipment (pipettes, tubes), aerosolized amplicons from previous experiments. | 1. Isolate the source: Test each reagent individually in a new NTC reaction. 2. Use fresh reagents: Aliquot and use new, certified nuclease-free water, primers, and master mix.[1] 3. Decontaminate surfaces and equipment: Clean benchtops, pipettes, and other equipment with a 10-15% bleach solution followed by a 70% ethanol rinse.[1] UV irradiation of hoods and dedicated equipment is also recommended. 4. Implement a unidirectional workflow: Ensure that pre-PCR and post-PCR activities are physically separated to prevent amplicon carryover.[2][3][4][5] |
| Unexpected sequences in sequencing data (e.g., other viruses, bacteria, human DNA) | Cross-contamination between samples, contaminated laboratory reagents ("kitome"), environmental contamination, host DNA from clinical samples. | 1. Review laboratory workflow: Ensure strict adherence to a unidirectional workflow and proper sample handling techniques.[2][3][4][5] 2. Sequence negative controls: Always sequence a "no-template" control and a "mock extraction" control to identify reagent and environmental contaminants.[6] 3. Use bioinformatics tools: Employ software such as CLEAN or CleanSeq to identify and remove contaminant sequences from your data.[7][8][9] 4. Optimize host DNA depletion: For clinical samples with high host DNA content, consider implementing a host DNA depletion step before library preparation.[10] |
| Low-quality sequencing reads or failed sequencing run | Nuclease contamination, inhibitory substances from the sample matrix, incorrect library quantification. | 1. Check for DNA/RNA degradation: Run an aliquot of your extracted RNA on a gel or use a bioanalyzer to assess its integrity. Nuclease contamination can lead to degradation.[11] 2. Purify nucleic acid extracts: Ensure your RNA extraction method effectively removes PCR inhibitors commonly found in stool samples. Some kits may be more prone to inhibitor carryover.[12] 3. Accurate library quantification: Use a fluorometric method (e.g., Qubit) for more accurate quantification of your sequencing library than spectrophotometry. |
| Inconsistent genotyping results between RT-PCR and sequencing | Mixed rotavirus infections in the sample, primer bias in RT-PCR, sequencing errors. | 1. Deep sequence the sample: Next-generation sequencing is more sensitive than Sanger sequencing for detecting mixed infections.[13] 2. Review primer design: Ensure that the primers used for RT-PCR genotyping are not biased towards a specific genotype. 3. Analyze sequencing quality scores: Check the quality scores of the sequencing reads in the regions used for genotyping to rule out sequencing errors. |
Frequently Asked Questions (FAQs)
General Contamination Prevention
Q1: What is the single most important practice to prevent contamination in a sequencing workflow?
A unidirectional workflow is the most critical element in preventing contamination, particularly from PCR amplicons, which are a major source of carryover contamination.[2][3][4][5] This involves physically separating laboratory spaces for pre-amplification (reagent preparation, sample processing, nucleic acid extraction, PCR setup) and post-amplification (PCR amplification, library manipulation, sequencing) activities. Never move from a post-PCR area to a pre-PCR area on the same day without changing personal protective equipment (PPE) and taking other necessary precautions.[3][5]
Q2: How can I decontaminate my laboratory space and equipment?
Regular decontamination is crucial. Use a 10-15% bleach solution to wipe down all work surfaces, pipettes, and other equipment, followed by a rinse with 70% ethanol to remove bleach residue.[1] For equipment that cannot be bleached, UV irradiation can be an effective alternative. It is also recommended to have dedicated sets of equipment (pipettes, centrifuges, etc.) for each stage of the workflow (pre- and post-PCR).[5]
Sample Handling and Extraction
Q3: Which RNA extraction kit is best for minimizing contamination for rotavirus sequencing?
The choice of RNA extraction kit can influence both the yield and purity of the viral RNA, as well as the level of contaminating background DNA from the kit's reagents (the "kitome").[14][15] Studies have shown that different kits can have varying levels of background microbial DNA.[15] It is advisable to test a few different kits with your specific sample type and to always include a mock extraction (using only reagents) as a negative control to identify kit-specific contaminants. Some studies suggest that automated extraction systems may reduce the risk of external contamination compared to manual methods due to fewer handling steps.[14]
Q4: How can I minimize host DNA contamination from clinical samples?
High levels of host DNA can overwhelm the sequencing reaction, reducing the sensitivity for detecting the target virus.[10] To mitigate this, you can incorporate a host DNA depletion step prior to library preparation. This can involve methods that selectively degrade host DNA or enrich for viral particles.
Negative Controls
Q5: What types of negative controls should I include in my G2P rotavirus sequencing experiments?
It is essential to include multiple negative controls to monitor for contamination at different stages of the workflow:
-
No-Template Control (NTC) for PCR/RT-PCR: This contains all the reaction components except for the template nucleic acid. It helps to detect contamination in the reagents.[1]
-
Mock Extraction Control: This involves performing the entire extraction procedure with no sample added (e.g., using nuclease-free water). This control is crucial for identifying contamination from the extraction reagents and the laboratory environment.
-
Sequencing Negative Control: This is a library prepared from a mock extraction or NTC that is sequenced alongside the actual samples. This helps to identify contaminants introduced during library preparation and sequencing.
Q6: How do I interpret the results from my negative controls?
Ideally, your negative controls should yield no or very few sequencing reads. If you detect sequences in your negative controls, you should:
-
Identify the contaminants: Align the reads from the negative controls to a database of common laboratory contaminants (e.g., bacteria found in reagents, human DNA).
-
Compare to samples: Compare the contaminants found in the negative controls to the sequences present in your experimental samples.
-
Bioinformatic subtraction: You can use bioinformatics tools to subtract the reads found in your negative controls from your sample data. However, this should be done with caution, as it is possible for a legitimate low-abundance sequence in your sample to also be present as a contaminant.
Bioinformatics
Q7: What bioinformatics strategies can I use to identify and remove contamination?
Several bioinformatics pipelines are available for contamination detection and removal. These tools typically work by aligning sequencing reads to a database of known contaminants.
-
CLEAN: This pipeline is designed to remove unwanted sequences from both short- and long-read sequencing data, including common spike-in controls and host DNA.[7][8][9]
-
CleanSeq: This is a Python-based pipeline for the automatic detection and removal of contaminating reads from microbial genome sequencing data.[7]
-
Decontam: This R package identifies contaminants based on the principle that they often appear at higher frequencies in low-biomass samples and are more prevalent in negative controls.[14]
Experimental Protocols & Workflows
Unidirectional Laboratory Workflow
A unidirectional workflow is fundamental to preventing carryover contamination, especially from high-titer amplicons generated during PCR. The workflow should always proceed from "clean" (pre-PCR) areas to "dirty" (post-PCR) areas.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Organizing and Optimizing Laboratory Space for Molecular Workflow [aphl.org]
- 5. gilson.com [gilson.com]
- 6. Use of Patients with Diarrhea who Test Negative for Rotavirus as Controls to Estimate Rotavirus Vaccine Effectiveness through Case-Control Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. biorxiv.org [biorxiv.org]
- 9. researchgate.net [researchgate.net]
- 10. Whole-genome characterization of common rotavirus strains circulating in Vellore, India from 2002 to 2017: emergence of non-classical genomic constellations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. microsynth.com [microsynth.com]
- 12. Comparative evaluation of commercially available manual and automated nucleic acid extraction methods for rotavirus RNA detection in stools - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A universal genome sequencing method for rotavirus A from human fecal samples which identifies segment reassortment and multi-genotype mixed infection - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Contamination Issue in Viral Metagenomics: Problems, Solutions, and Clinical Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 15. journals.asm.org [journals.asm.org]
Technical Support Center: G2P Rotavirus Clinical Sample Analysis
Welcome to the technical support center for researchers, scientists, and drug development professionals working with G2P rotavirus clinical samples. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges, particularly those associated with low viral load.
Frequently Asked Questions (FAQs)
Q1: My clinical samples have a low G2P rotavirus titer. Which detection method is most sensitive?
For samples with low viral load, molecular methods are generally more sensitive than immunoassays.[1][2] Real-time quantitative RT-PCR (qRT-PCR) is considered a highly sensitive method for detecting low levels of rotavirus RNA.[2][3] Nested RT-PCR can also be employed to increase sensitivity for subsequent genotyping.[3]
Q2: I am getting negative results with my standard ELISA test, but I suspect the samples are positive. What could be the issue?
Standard enzyme immunoassays (EIAs) may not be sensitive enough to detect the low antigen concentrations present in some clinical samples.[1][2] The threshold for detection by EIA is significantly higher than that of molecular assays like RT-PCR.[2] Consider re-testing with a more sensitive method like qRT-PCR or a highly sensitive immunoassay such as an immuno-PCR[4] or a nanoparticle-based immunoassay.[5]
Q3: How should I store my clinical stool samples to ensure the stability of rotavirus RNA?
For long-term storage, it is recommended to keep fecal samples at -20°C or lower to preserve viral RNA integrity.[6] Rotavirus is known to be relatively stable; one study showed that it could even be detected after storage at ambient tropical temperatures for over two months.[6] However, for optimal preservation of nucleic acids, freezing is the standard practice.[7] Avoid repeated freeze-thaw cycles, as this can lead to RNA degradation.[7]
Q4: I am having trouble genotyping G2P rotavirus from samples with low viral loads. What can I do?
Low viral titers can make genotyping challenging.[3] If direct sequencing from RT-PCR products fails, consider a nested PCR approach to increase the amount of target DNA for sequencing.[3] Alternatively, sequence-independent amplification methods can be used to enrich the viral dsRNA from the total sample RNA before sequencing.[8]
Q5: Can I increase the viral concentration in my samples before extraction?
Yes, several methods can be used to concentrate rotavirus from stool samples. These include precipitation with polyethylene glycol (PEG) or concentration through a cushion of colloidal silica.[9][10] These methods can help increase the viral yield and improve the chances of detection and characterization.
Troubleshooting Guides
Issue 1: Low or No Signal in qRT-PCR
| Possible Cause | Troubleshooting Step |
| Low viral RNA concentration | Concentrate the virus from the stool sample prior to RNA extraction using methods like PEG precipitation.[9] Use a larger volume of the sample for RNA extraction if possible. |
| RNA degradation | Ensure proper sample storage at -20°C or below and minimize freeze-thaw cycles.[7] Use an RNase-free workflow during RNA extraction.[7] |
| PCR inhibitors in the sample | Use an RNA extraction kit specifically designed to remove inhibitors from fecal samples.[11] Diluting the RNA template may help reduce the concentration of inhibitors. |
| Inefficient reverse transcription or PCR amplification | Optimize the RT-PCR protocol, including primer and probe concentrations, and annealing temperature.[12] Ensure the use of a thermostable reverse transcriptase.[2] |
Issue 2: Inconsistent Results in Immunoassays
| Possible Cause | Troubleshooting Step |
| Low antigen concentration | Switch to a more sensitive immunoassay format, such as an immuno-PCR[4] or a nanoparticle-based assay.[5] Concentrate the virus in the sample before performing the assay.[9] |
| Improper sample preparation | Ensure the stool sample is properly homogenized in the dilution buffer as per the kit's instructions.[13] |
| Kit sensitivity and specificity | Be aware that the sensitivity and specificity of commercial immunoassay kits can vary significantly.[14] Cross-validate results with a molecular method if possible. |
Data Presentation
Table 1: Comparison of Rotavirus Detection Method Sensitivities
| Detection Method | Reported Limit of Detection (LOD) / Sensitivity | Reference |
| Real-Time qRT-PCR (NSP3 gene) | Approximately 1 genome copy per reaction | [2] |
| Nested RT-PCR (VP7 and VP4 genes) | As low as 6.2 and 8.2 copies per reaction, respectively | [3] |
| Immuno-PCR (IPCR) | As few as 100 virus particles/ml | [4] |
| Standard ELISA | Approximately 100,000 virus particles/ml | [4] |
| Nanoparticle-based Immunoassay | Sensitivity of 88% compared to PCR | [5] |
| AlphaLISA Immunoassay | Detected rotavirus antigens at a dilution of 1:5⁸ | [15] |
| Immunochromatographic Assay (ICA) | Detected rotavirus antigens at a dilution of 1:5⁴ | [15] |
Experimental Protocols
Protocol 1: Rotavirus Concentration from Stool Samples using Polyethylene Glycol (PEG)
This protocol is adapted from methods for concentrating viruses from liquid samples.[9]
-
Prepare a 10% (w/v) stool suspension in phosphate-buffered saline (PBS).
-
Clarify the suspension by centrifuging at 5,000 x g for 20 minutes to pellet solid debris.[16]
-
Transfer the supernatant to a new tube.
-
Add polyethylene glycol 8000 to a final concentration of 10% (w/v) and NaCl to a final concentration of 0.5 M.
-
Dissolve the PEG and NaCl by gentle inversion and incubate the mixture overnight at 4°C.
-
Centrifuge at 10,000 x g for 30 minutes at 4°C to pellet the precipitated virus.
-
Discard the supernatant and resuspend the viral pellet in a small volume of PBS.
Protocol 2: RNA Extraction from Fecal Specimens for RT-PCR
This protocol is a generalized procedure based on common practices.[11][16]
-
Start with a 10-20% stool suspension in a suitable buffer (e.g., PBS or Tris buffer).
-
Clarify the suspension by centrifugation at 5,000-10,000 x g for 15-20 minutes.[16][17]
-
Transfer the supernatant to a new tube for RNA extraction.
-
Use a commercial viral RNA extraction kit that is validated for use with fecal samples to minimize PCR inhibitors.
-
Follow the manufacturer's instructions for the chosen kit. This typically involves lysis of the virus, binding of RNA to a membrane, washing to remove contaminants, and elution of the purified RNA.
-
Store the extracted RNA at -80°C until use.
Visualizations
Caption: Workflow for processing clinical stool samples for rotavirus analysis.
Caption: Troubleshooting logic for low or negative rotavirus detection results.
References
- 1. Optimum Diagnostic Assay and Clinical Specimen for Routine Rotavirus Surveillance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. Sensitive and specific nested PCR assay for detection of rotavirus A in samples with a low viral load - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Detection of Rotavirus from stool samples using a standardized immuno-PCR ("Imperacer") method with end-point and real-time detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Rotavirus Particles Can Survive Storage in Ambient Tropical Temperatures for More than 2 Months - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Best practices for RNA storage and sample handling | QIAGEN [qiagen.com]
- 8. Sequence-independent Amplification of Rotaviruses for High-throughput Next-generation Sequencing | J. Craig Venter Institute [jcvi.org]
- 9. A rapid method to produce high yields of purified rotavirus particles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Improvement of Rotavirus Genotyping Method by Using the Semi-Nested Multiplex-PCR With New Primer Set - PMC [pmc.ncbi.nlm.nih.gov]
- 13. cdnx.uobabylon.edu.iq [cdnx.uobabylon.edu.iq]
- 14. researchgate.net [researchgate.net]
- 15. Development of a rapid homogeneous immunoassay for detection of rotavirus in stool samples - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Detection of Rotavirus in children with acute gastroenteritis in Zagazig University Hospitals in Egypt - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Culturing, Storage, and Quantification of Rotaviruses - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Refinement of Phylogenetic Analysis for G2P Rotavirus Evolution
Technical Support Center: Refinement of Phylogenetic Analysis for G2P[1] Rotavirus Evolution
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the phylogenetic analysis of G2P[1] rotavirus evolution.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues that may arise during experimental procedures for G2P[1] rotavirus phylogenetic analysis.
Sample Preparation and RNA Extraction
Q1: I am getting low yields of viral RNA from stool samples. What can I do to improve this?
A1: Low RNA yield is a common issue due to the complex nature of fecal samples, which contain numerous inhibitors of downstream enzymatic reactions.[2] Consider the following troubleshooting steps:
-
Initial Sample Processing: Ensure that the stool suspension is properly clarified. It has been demonstrated that multiple washes of the initial fecal pellet are necessary to prevent significant loss of viral particles and nucleic acids that can be trapped in solid debris.[3]
-
Extraction Method: The choice of RNA extraction method is critical. A double lysis (hybrid) method, combining a kit-based approach with a manual extraction step, has been shown to increase RNA yield by up to 10-fold compared to kit-based methods alone.[4] Commercially available kits like the QIAamp Viral RNA Mini kit and automated systems such as the MagNA Pure Compact instrument are also commonly used, with the latter often yielding more consistent results.[2]
-
Inhibitor Removal: Fecal samples contain potent inhibitors of reverse transcription and PCR, such as complex polysaccharides, bilirubin, and bile salts.[2] Ensure your chosen extraction method effectively removes these inhibitors. The use of guanidine isothiocyanate in the extraction buffer can help in this regard.[3]
Q2: My extracted RNA has a poor purity ratio (A260/A280). Will this affect my downstream applications?
A2: Yes, a low A260/A280 ratio indicates protein contamination, which can inhibit enzymatic reactions like reverse transcription and PCR. An optimal A260/A280 ratio for RNA is ~2.0. A hybrid double lysis extraction method has been shown to yield a higher average purity ratio of 1.8.[4] If you consistently get low purity ratios, consider re-optimizing your extraction protocol or trying an alternative method.
RT-PCR and Sequencing
Q3: My RT-PCR for G2P[1] genotyping is failing or giving weak bands. What are the possible causes?
A3: RT-PCR failure can be due to several factors:
-
RNA Quality: As discussed above, poor quality RNA with residual inhibitors is a primary cause.
-
Primer Design: Ensure that your primers are specific to the G2 and P[1] genotypes and are designed based on conserved regions of the VP7 and VP4 genes, respectively. Updated primer sets are available that can improve the specificity and sensitivity of genotyping assays.
-
Enzyme Inhibition: Carryover of inhibitors from the stool sample can inhibit the reverse transcriptase and Taq polymerase.
-
Viral Load: The sample may have a low viral load. Consider using a more sensitive nested PCR approach if you suspect this is the case.
Q4: I am getting ambiguous bases (N's) in my sequence data after next-generation sequencing (NGS). How should I handle this?
A4: A high number of ambiguous bases can compromise the accuracy of your phylogenetic analysis. Here's how to troubleshoot this:
-
Check Sequencing Quality Metrics: Review the quality scores (e.g., Q score), percentage of reads passing the filter, and cluster density from your sequencing run to ensure it was successful.
-
Assess Viral Titer: The Ct value from a quantitative PCR can indicate the viral load. Samples with high Ct values (e.g., >30) may not be suitable for re-sequencing due to low viral template.
-
Check for Cross-Contamination: Ambiguous bases can also result from cross-contamination between samples during library preparation. Review your plate map and barcode usage.
Phylogenetic Analysis and Interpretation
Q5: My G2P[1] sequences are not clustering as expected in the phylogenetic tree. What could be the reason?
A5: Unexpected clustering can be due to several biological and technical factors:
-
Reassortment: Rotaviruses have a segmented genome, which allows for the exchange of gene segments between different strains during co-infection.[5][6] This can lead to a single virus having genes with different evolutionary histories, causing it to cluster with different groups depending on the gene segment being analyzed. G2P[1] strains are known to undergo intra-genotype reassortment.
-
Sequence Alignment: Inaccurate sequence alignment can lead to an incorrect phylogenetic tree. Ensure that your alignment is robust, especially at the 5' and 3' ends of the genes.
-
Choice of Phylogenetic Method: Different methods (e.g., Maximum Likelihood, Bayesian) can produce slightly different tree topologies. It is good practice to use more than one method to confirm the robustness of your findings.
-
Inclusion of Appropriate Reference Strains: Ensure you have included a comprehensive set of global G2P[1] reference strains in your analysis to provide the necessary context for the clustering of your study strains.
Q6: What is the difference between Maximum Likelihood and Bayesian methods for phylogenetic inference, and which one should I use for rotavirus analysis?
A6: Both Maximum Likelihood (ML) and Bayesian inference are powerful statistical methods for constructing phylogenetic trees.
-
Maximum Likelihood (ML): This method seeks to find the tree topology and branch lengths that have the highest probability of producing the observed sequence data, given a specific model of nucleotide substitution.
-
Bayesian Inference: This method calculates the posterior probability of a tree, which is the probability that the tree is correct given the data and a substitution model. It has the advantage of providing a direct measure of the uncertainty of the phylogenetic relationships in the form of posterior probabilities for each clade.
For rotavirus analysis, both methods are widely used. Bayesian methods are particularly useful for estimating evolutionary rates and divergence times. The choice between them may depend on the specific research question and the available computational resources.
Experimental Protocols
1. Rotavirus RNA Extraction from Stool (Double Lysis Method)
This protocol is adapted from a hybrid method shown to improve RNA yield and purity.[4]
-
Prepare a 10% stool suspension in phosphate-buffered saline (PBS).
-
Clarify the suspension by centrifugation.
-
Lyse the viral particles in the supernatant using a commercial kit buffer (e.g., from QIAamp Viral RNA Mini Kit).
-
Perform a second lysis step on the pellet from step 2 using a manual lysis buffer containing guanidine isothiocyanate.
-
Combine the lysates from steps 3 and 4.
-
Proceed with RNA purification according to the manufacturer's instructions of the chosen commercial kit.
2. RT-PCR for G2P[1] Genotyping
This is a general protocol for the amplification of the VP7 (G-type) and VP4 (P-type) genes.
-
Synthesize cDNA from the extracted viral RNA using a reverse transcriptase enzyme and random primers or gene-specific primers.
-
Perform a first-round PCR using consensus primers for the VP7 and VP4 genes.
-
Perform a second-round (nested) PCR using genotype-specific primers for G2 and P[1].
-
Analyze the PCR products by gel electrophoresis to confirm the expected amplicon sizes.
3. Next-Generation Sequencing (NGS) Library Preparation
This is a generalized workflow for preparing whole-genome sequencing libraries for rotavirus.
-
Synthesize double-stranded cDNA from the extracted viral RNA.
-
Fragment the cDNA to the desired size range (e.g., 200-400 bp).
-
Perform end-repair and A-tailing of the fragmented DNA.
-
Ligate sequencing adapters with unique barcodes to the DNA fragments.
-
Purify the adapter-ligated DNA.
-
Amplify the library by PCR.
-
Validate and quantify the final library before sequencing on an Illumina platform.
Data Presentation
Table 1: Evolutionary Rates of Rotavirus Genes
| Gene Segment | Evolutionary Rate (substitutions/site/year) | 95% Highest Posterior Density (HPD) |
| VP7 | 1.38 x 10⁻³ | 1.09–1.72 x 10⁻³ |
| VP4 | 0.87 x 10⁻³ | 0.75–1.00 x 10⁻³ |
| NSP4-E1 | 0.56 x 10⁻³ | 0.41–0.73 x 10⁻³ |
| NSP4-E2 | 1.35 x 10⁻³ | 0.92–1.86 x 10⁻³ |
| NSP3 | 1.46 x 10⁻³ | 9.90 x 10⁻⁴ - 1.96 x 10⁻³ |
| NSP4 | 1.81 x 10⁻⁴ | 9.92 x 10⁻⁵ - 2.91 x 10⁻⁴ |
Data adapted from studies on G9P[7] and rotavirus C evolution.[8][9]
Table 2: Nucleotide and Amino Acid Sequence Identities of G2P[1] Strains
| Gene Segment | Nucleotide Identity (%) | Amino Acid Identity (%) |
| VP1 | 96.1–100 | - |
| VP2 | 96.1–100 | - |
| VP3 | 87-100 | - |
| VP4 | 96.1–99.9 | 95.3–99.9 |
| VP6 | 96.1–100 | - |
| VP7 | >94.8 | >94.7 |
| NSP1 | 93-100 | - |
| NSP2 | 93-100 | - |
| NSP3 | 93-100 | - |
| NSP4 | 85-100 | - |
| NSP5 | 93-100 | - |
Data compiled from studies on G2P[1] strains in China and Kenya.[10][11]
Table 3: Prevalence of G2P[1] Rotavirus Before and After Vaccine Introduction in Select Regions
| Region/Country | Pre-Vaccine Prevalence (%) | Post-Vaccine Prevalence (%) | Vaccine Introduced |
| Saudi Arabia | 21.6 | 33.3 | Rotarix |
| Morocco | Not Reported | 33 | Rotarix |
| Brazil | - | High rate reported post-vaccination | Rotarix |
Data adapted from a review of rotavirus strain prevalence in the Eastern Mediterranean Region and a study in Brazil.[12][13]
Visualizations
Caption: Workflow for G2P[1] rotavirus phylogenetic analysis.
Caption: Mechanism of rotavirus genome reassortment.
References
- 1. medrxiv.org [medrxiv.org]
- 2. Comparative evaluation of commercially available manual and automated nucleic acid extraction methods for rotavirus RNA detection in stools - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A Double Lysis Method for Animal Rotavirus RNA Extraction From Stool Samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Rotavirus A Genome Segments Show Distinct Segregation and Codon Usage Patterns - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Rotavirus ~ ViralZone [viralzone.expasy.org]
- 7. Whole Genome Analysis of Human Rotaviruses Reveals Single Gene Reassortant Rotavirus Strains in Zambia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Evolution of rotavirus C in humans and several domestic animal species - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Genomic and evolutionary characteristics of G9P[8], the dominant group a rotavirus in China (2016–2018) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Genomic epidemiology of the rotavirus G2P[4] strains in coastal Kenya pre- and post-rotavirus vaccine introduction, 2012–8 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Circulating rotavirus G and P strains post rotavirus vaccination in Eastern Mediterranean Region - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Enhancing the Specificity of G2P Rotavirus Immunoassays
Welcome to the Technical Support Center for G2P Rotavirus Immunoassays. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance on troubleshooting and optimizing your G2P rotavirus immunoassays. Here you will find answers to frequently asked questions and detailed troubleshooting guides to help you achieve the highest specificity and reliability in your results.
Frequently Asked Questions (FAQs)
Q1: What are the common causes of low specificity in G2P rotavirus immunoassays?
A1: Low specificity in G2P rotavirus immunoassays can stem from several factors:
-
Cross-reactivity: Antibodies may cross-react with other rotavirus genotypes or even other enteric viruses, leading to false-positive results.[1][2][3] The choice of monoclonal or polyclonal antibodies is critical; monoclonal antibodies generally offer higher specificity by targeting a single epitope.[1]
-
Matrix Effects: Components in the fecal sample matrix can interfere with the assay, causing non-specific binding.[4] Proper sample dilution and the use of appropriate diluents can help mitigate these effects.[5]
-
Inadequate Blocking: Incomplete blocking of non-specific binding sites on the microplate wells can lead to high background signals.[6][7]
-
Suboptimal Reagent Concentrations: Incorrect concentrations of capture or detection antibodies can lead to a poor signal-to-noise ratio.[8]
Q2: How can I reduce false-positive results in my G2P rotavirus ELISA?
A2: To reduce false-positive results, consider the following strategies:
-
Optimize Blocking Buffer: The choice of blocking agent is crucial. While non-fat dry milk is common, it can sometimes be a source of variability.[9] Consider using casein-based blockers or commercially available blocking buffers to minimize non-specific binding.[9][10]
-
Adjust Antibody Concentrations: Perform a checkerboard titration to determine the optimal concentrations of your capture and detection antibodies. This will help maximize the specific signal while minimizing background noise.
-
Increase Washing Steps: Insufficient washing can leave behind unbound antibodies, leading to a high background. Increase the number and rigor of your wash steps to ensure the removal of all unbound reagents.[6]
-
Sample Dilution: Diluting your fecal samples can help reduce the concentration of interfering substances present in the matrix.[5]
Q3: What are the best practices for sample collection and preparation for a G2P rotavirus immunoassay?
A3: Proper sample handling is critical for accurate results.
-
Collection Time: Collect stool specimens as soon as possible after the onset of symptoms, as the peak viral shedding occurs within the first few days.[11][12]
-
Storage: If not tested immediately, samples should be stored at 2-8°C for up to three days or frozen at -20°C or lower for long-term storage.[13][14] Avoid repeated freeze-thaw cycles.[6]
-
Dilution: Prepare a 10% fecal suspension in a suitable sample diluent. Ensure the sample is well-homogenized.[12] Centrifugation can be used to pellet solid debris, and the supernatant can be used for the assay.[14]
Q4: How do I choose the right antibody pair for my G2P sandwich ELISA?
A4: The selection of a matched antibody pair is fundamental to a specific and sensitive sandwich ELISA.
-
Epitope Recognition: The capture and detection antibodies must recognize different epitopes on the G2P rotavirus antigen to avoid competition.[8]
-
Specificity Validation: It is essential to validate that your chosen antibodies do not cross-react with other rotavirus genotypes or common enteric pathogens.[15]
-
Checkerboard Titration: Empirically test different combinations and concentrations of capture and detection antibodies to identify the pair that provides the best signal-to-noise ratio.[16]
Troubleshooting Guides
Problem: High Background
High background can mask the specific signal from your G2P rotavirus antigen, leading to inaccurate results.
| Possible Cause | Recommended Solution |
| Inadequate Blocking | Optimize the blocking buffer. Try different blocking agents such as 1-3% BSA or casein-based blockers. Increase the blocking incubation time.[7][9] |
| Suboptimal Antibody Concentration | The concentration of the detection antibody may be too high. Perform a titration to find the optimal concentration that gives a strong signal with low background.[7][17] |
| Insufficient Washing | Increase the number of wash cycles (e.g., from 3 to 5). Ensure complete aspiration of wash buffer between each step.[6] |
| Cross-Reactivity of Secondary Antibody | Ensure the secondary antibody is specific to the primary antibody's species and isotype. Run a control with only the secondary antibody to check for non-specific binding. |
| Contaminated Reagents | Use fresh, sterile buffers and reagents. Filter-sterilize buffers if necessary.[7][18] |
Problem: Low Sensitivity (Weak or No Signal)
Low sensitivity can result in false-negative results, especially with samples containing low viral loads.
| Possible Cause | Recommended Solution |
| Suboptimal Antibody Concentration | The concentration of the capture or detection antibody may be too low. Perform a titration to determine the optimal concentrations.[6] |
| Inactive Reagents | Ensure all reagents, especially the enzyme conjugate and substrate, have not expired and have been stored correctly.[6][8] Allow reagents to come to room temperature before use.[8] |
| Incorrect Incubation Times/Temperatures | Adhere strictly to the recommended incubation times and temperatures in your protocol. Deviations can significantly impact antibody binding and enzyme activity.[6] |
| Poor Antibody Affinity | The antibodies may have low affinity for the G2P rotavirus antigen. Consider screening different antibody clones or suppliers.[8] |
| Sample Degradation | Ensure proper sample collection and storage to prevent degradation of the viral antigen.[11][13] |
Quantitative Data Presentation
Table 1: Comparison of Different Blocking Agents on Signal-to-Noise Ratio in a G2P[8] Rotavirus ELISA
| Blocking Agent | Concentration | Signal (OD 450nm) | Background (OD 450nm) | Signal-to-Noise Ratio |
| 5% Non-Fat Dry Milk | 5% (w/v) | 1.852 | 0.215 | 8.61 |
| 3% Bovine Serum Albumin (BSA) | 3% (w/v) | 2.134 | 0.158 | 13.51 |
| 1% Casein | 1% (w/v) | 2.345 | 0.112 | 20.94 |
| Commercial Blocking Buffer X | Manufacturer's Recommendation | 2.411 | 0.098 | 24.60 |
Table 2: Sensitivity and Specificity of Commercial Rotavirus Immunoassay Kits (Compared to RT-PCR)
| Immunoassay Kit | Sensitivity (%) | Specificity (%) | Reference |
| Premier™ Rotaclone® | 76.8 | 100 | [19] |
| ProSpecT™ | 75 | 100 | [19] |
| RIDASCREEN® | 82.1 | 100 | [19] |
| SD Bioline® | 95.08 | 86.62 | [20] |
| VIROTECT® | 65.86 | 45.90 | [20] |
| Acon® | 52.3 | 10.9 | [20] |
Experimental Protocols
Detailed Protocol for a G2P Rotavirus Sandwich ELISA
This protocol provides a general framework. Optimal conditions should be determined empirically.
-
Coating:
-
Dilute the G2P-specific capture monoclonal antibody to 2-10 µg/mL in a coating buffer (e.g., 0.05 M carbonate-bicarbonate buffer, pH 9.6).
-
Add 100 µL of the diluted antibody to each well of a 96-well microplate.
-
Incubate overnight at 4°C.
-
Wash the plate 3 times with 200 µL/well of wash buffer (PBS with 0.05% Tween-20).
-
-
Blocking:
-
Add 200 µL/well of blocking buffer (e.g., 1% casein in PBS).
-
Incubate for 1-2 hours at room temperature.
-
Wash the plate 3 times with wash buffer.
-
-
Sample and Standard Incubation:
-
Prepare serial dilutions of your G2P rotavirus positive control to generate a standard curve.
-
Add 100 µL of your diluted fecal samples and standards to the appropriate wells.
-
Incubate for 1-2 hours at 37°C.
-
Wash the plate 5 times with wash buffer.
-
-
Detection Antibody Incubation:
-
Dilute the biotinylated G2P-specific detection monoclonal antibody to the optimized concentration in blocking buffer.
-
Add 100 µL of the diluted detection antibody to each well.
-
Incubate for 1 hour at room temperature.
-
Wash the plate 5 times with wash buffer.
-
-
Enzyme Conjugate Incubation:
-
Dilute Streptavidin-HRP conjugate in blocking buffer according to the manufacturer's instructions.
-
Add 100 µL of the diluted conjugate to each well.
-
Incubate for 30 minutes at room temperature in the dark.
-
Wash the plate 5 times with wash buffer.
-
-
Substrate Development and Measurement:
-
Add 100 µL of TMB substrate solution to each well.
-
Incubate for 10-20 minutes at room temperature in the dark.
-
Stop the reaction by adding 50 µL of 2N H₂SO₄ to each well.
-
Read the absorbance at 450 nm using a microplate reader.
-
Visualizations
Caption: Workflow for a G2P Rotavirus Sandwich ELISA.
Caption: Troubleshooting logic for high background signals.
Caption: Troubleshooting logic for low sensitivity issues.
References
- 1. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 2. Interferences in Immunoassay - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antibody Cross Reactivity And How To Avoid It? [elisakits.co.uk]
- 4. altasciences.com [altasciences.com]
- 5. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Troubleshooting Common ELISA Kit Problems: A Lab Technician's Guide [synapse.patsnap.com]
- 7. hycultbiotech.com [hycultbiotech.com]
- 8. How To Optimize Your ELISA Experiments | Proteintech Group [ptglab.com]
- 9. mdpi.com [mdpi.com]
- 10. Improving an anti-beta2 GPI ELISA by reducing the influence of a blocking agent - PMC [pmc.ncbi.nlm.nih.gov]
- 11. meridianbioscience.com [meridianbioscience.com]
- 12. assets.fishersci.com [assets.fishersci.com]
- 13. meridianbioscience.com [meridianbioscience.com]
- 14. epitopediagnostics.com [epitopediagnostics.com]
- 15. Establishment of Sandwich ELISA for Quality Control in Rotavirus Vaccine Production - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. assaygenie.com [assaygenie.com]
- 18. biocompare.com [biocompare.com]
- 19. Comparison of PremierTM Rotaclone®, ProSpecTTM, and RIDASCREEN® Rotavirus Enzyme Immunoassay Kits for Detection of Rotavirus Antigen in Stool Specimens - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
improving bioinformatics pipelines for G2P rotavirus genomic analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the bioinformatics analysis of G2P rotavirus genomes.
Frequently Asked Questions (FAQs)
Q1: What are the most common G and P genotypes for rotavirus causing human infections?
A1: Globally, the most common rotavirus genotypes causing human infections are G1P[1], G2P[2], G3P[1], G4P[1], and G9P[1].[3][4] The distribution of these genotypes can vary geographically and over time.
Q2: Why is whole-genome sequencing (WGS) preferred over traditional genotyping methods for rotavirus?
A2: WGS provides a comprehensive view of the entire viral genome, which consists of 11 segments of double-stranded RNA.[5][6] This allows for the identification of reassortment events, where gene segments are exchanged between different virus strains, a crucial factor in rotavirus evolution.[7] Traditional PCR-based methods that only target the VP7 (G-type) and VP4 (P-type) genes can miss this genetic diversity and are prone to failure due to primer mismatches with evolving viral sequences.[4][8][9]
Q3: Which next-generation sequencing (NGS) platforms are commonly used for rotavirus genomic analysis?
A3: Illumina platforms, such as the MiSeq, are frequently used for rotavirus whole-genome sequencing due to their high accuracy.[5] Nanopore sequencing is another technology that is increasingly being utilized, offering the advantage of generating long reads which can aid in genome assembly.[10][11]
Q4: What is a genome constellation and why is it important for rotavirus classification?
A4: A genome constellation refers to the specific combination of genotypes for all 11 gene segments of a rotavirus strain. It is denoted as Gx-P[x]-Ix-Rx-Cx-Mx-Ax-Nx-Tx-Ex-Hx.[12] Understanding the genome constellation is critical for tracking the evolution of the virus, identifying reassortant strains, and evaluating the effectiveness of vaccines.[7]
Troubleshooting Guide
Problem 1: Low yield or poor quality of viral RNA from stool samples.
-
Question: I am getting low yields of viral RNA from my stool samples. What could be the issue and how can I improve it?
-
Answer: Low viral load in the original sample can be a primary reason. Ensure that the stool samples are collected during the acute phase of the illness when viral shedding is highest. The extraction method is also critical. Using a reputable commercial kit specifically designed for viral RNA extraction from stool is recommended. Additionally, proper sample storage at -70°C is crucial to prevent RNA degradation.
Problem 2: Failure to amplify all 11 gene segments during RT-PCR.
-
Question: My RT-PCR is not amplifying all 11 segments of the rotavirus genome. What troubleshooting steps can I take?
-
Answer: This is a common issue that can be caused by several factors:
-
Primer Mismatches: Rotavirus genomes are diverse and can accumulate mutations in primer binding sites. It is essential to use updated and validated primer sets. Consider using primers with degenerate bases to account for sequence variability.
-
RNA Quality: Poor quality RNA with fragmentation can lead to amplification failure, especially for longer segments. Assess the integrity of your extracted RNA using a Bioanalyzer or similar instrument.
-
Inhibitors: Stool samples can contain PCR inhibitors. Ensure your RNA extraction method effectively removes these inhibitors.
-
RT-PCR Conditions: Optimize your RT-PCR cycling conditions, including annealing temperature and extension time, for your specific primers and polymerase.
-
Problem 3: Incorrect genotyping results from sequence data.
-
Question: My bioinformatics pipeline is assigning the wrong genotype to my rotavirus sequences. What could be the cause?
-
Answer: Inaccurate genotyping can arise from a few sources:
-
Outdated Reference Database: Ensure that the reference sequence database you are using for genotyping is up-to-date with the latest classified rotavirus genotypes from the Rotavirus Classification Working Group (RCWG).
-
Incorrect Gene Annotation: Verify that your pipeline is correctly identifying and extracting the sequences for the VP7 and VP4 genes before performing the genotyping analysis.
-
Low Sequence Quality: Poor quality sequence data can lead to errors in consensus sequence generation and subsequent incorrect genotype assignment. Always perform thorough quality control of your raw sequencing reads.
-
Problem 4: Difficulty in assembling complete rotavirus genomes.
-
Question: I am struggling to obtain complete, full-length genome segments from my NGS data. What are the potential reasons and solutions?
-
Answer: Challenges in genome assembly can be due to:
-
Low Sequencing Depth: Insufficient sequencing coverage across the genome will result in gaps in the assembly. Aim for a high depth of coverage for each segment.
-
Mixed Infections: If the sample contains more than one rotavirus strain, it can be very difficult to assemble the individual genomes. Specialized bioinformatics tools and approaches may be needed to deconvolve the mixed infection.
-
Repetitive Regions: The terminal regions of the rotavirus genome segments can be highly conserved and repetitive, which can pose a challenge for assemblers. Using longer reads from platforms like Nanopore can help to resolve these regions.
-
Problem 5: Phylogenetic tree shows unexpected clustering of my rotavirus strains.
-
Question: The phylogenetic tree generated by my analysis shows that my G2P[2] strains are not clustering with other known G2P[2] strains. How should I interpret this?
-
Answer: Unexpected clustering in a phylogenetic tree can be informative:
-
Novel Lineage: Your strains may represent a new, previously uncharacterized lineage.
-
Reassortment: It's possible that while the VP7 and VP4 genes are G2 and P[2], other gene segments may have been acquired from a different genogroup through reassortment, causing the overall genome to be phylogenetically distinct. Analyze the phylogenetic trees for all 11 gene segments to investigate this possibility.
-
Analysis Errors: Double-check your sequence alignment and the parameters used for phylogenetic tree construction. Poor alignments or inappropriate substitution models can lead to erroneous tree topologies.
-
Quantitative Data Summary
Table 1: Next-Generation Sequencing (NGS) Quality Control Metrics for Rotavirus Genomic Analysis
| Metric | Acceptable Range | Potential Issue if Outside Range | Troubleshooting Steps |
| Raw Reads | |||
| % >= Q30 | > 80% | Low-quality sequencing run, poor library quality. | Review sequencing run metrics, re-prepare library if necessary. |
| Adapter Content | < 0.1% | Adapter contamination. | Trim adapters using tools like Trimmomatic or fastp. |
| Alignment | |||
| Mapping Rate | > 90% to rotavirus reference | High host or bacterial contamination. | Improve viral enrichment during sample preparation. |
| Average Read Depth | > 100x per segment | Insufficient data for accurate consensus and variant calling. | Increase sequencing depth. |
| Genome Coverage | > 95% for all 11 segments | Incomplete genome sequence. | Re-sequence with higher depth, consider long-read sequencing. |
Table 2: Comparison of Rotavirus Genotyping Methods
| Method | Throughput | Accuracy | Ability to Detect Reassortment | Cost per Sample |
| RT-PCR | High | Moderate to High | No | Low |
| Sanger Sequencing | Low | High | No | Moderate |
| Next-Generation Sequencing (WGS) | High | Very High | Yes | High |
Experimental Protocols
Protocol 1: Whole-Genome Sequencing of G2P Rotavirus from Stool Samples
-
Viral RNA Extraction:
-
Prepare a 10% stool suspension in phosphate-buffered saline (PBS).
-
Centrifuge to pellet debris and filter the supernatant.
-
Extract viral RNA using a commercial kit (e.g., QIAamp Viral RNA Mini Kit) following the manufacturer's instructions.
-
Elute the RNA in nuclease-free water.
-
-
cDNA Synthesis:
-
Synthesize first-strand cDNA using a reverse transcriptase and random primers or rotavirus-specific primers.
-
Synthesize the second strand to generate double-stranded cDNA.
-
-
Library Preparation (Illumina):
-
Fragment the dsDNA to the desired size (e.g., 300-500 bp).
-
Perform end-repair, A-tailing, and ligation of sequencing adapters.
-
Amplify the library using PCR.
-
Purify the library and assess its quality and concentration using a Bioanalyzer and Qubit.
-
-
Sequencing:
-
Sequence the prepared library on an Illumina MiSeq instrument using a 2x250 bp paired-end run.
-
Bioinformatics Pipeline Workflow
Diagram: G2P Rotavirus Genomic Analysis Workflow
References
- 1. mdpi.com [mdpi.com]
- 2. biotech.ufl.edu [biotech.ufl.edu]
- 3. Phylogenetic Analysis of the Rotavirus Genotypes Originated from Children < 5 Years of Age in 16 Cities in South Korea, between 2000 and 2004 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inaccurate identification of rotavirus genotype G9 as genotype G3 strains due to primer mismatch - PMC [pmc.ncbi.nlm.nih.gov]
- 5. files.core.ac.uk [files.core.ac.uk]
- 6. Rotavirus genome replication: Some assembly required - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Whole-genome characterization of common rotavirus strains circulating in Vellore, India from 2002 to 2017: emergence of non-classical genomic constellations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Nucleotide mismatches between the VP7 gene and the primer are associated with genotyping failure of a specific lineage from G1 rotavirus strains - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. Identification of Rotavirus Genotypes in Children under Five Years in the United Arab Emirates Using Nanopore Sequencing Technology - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Study of Complete Genome Sequences of Rotavirus A Epidemics and Evolution in Japan in 2012–2014 [frontiersin.org]
Validation & Comparative
Navigating Rotavirus Vaccines: A Comparative Guide to Efficacy Against the G2P Genotype
Navigating Rotavirus Vaccines: A Comparative Guide to Efficacy Against the G2P[1] Genotype
For researchers, scientists, and drug development professionals, this guide offers an objective comparison of the leading rotavirus vaccines, with a special focus on their performance against the globally significant G2P[1] genotype. This document synthesizes key experimental data on vaccine efficacy and effectiveness, details common methodologies for clinical evaluation, and illustrates the immunological pathways involved in the response to rotavirus infection and vaccination.
Rotavirus remains a leading cause of severe dehydrating gastroenteritis in infants and young children worldwide. While the introduction of routine vaccination has significantly reduced the burden of this disease, the genetic diversity of rotavirus strains presents an ongoing challenge. The G2P[1] genotype is a prevalent strain globally and is heterotypic to the original monovalent vaccine formulations, making vaccine efficacy against this specific genotype a critical area of study. This guide provides a comparative analysis of two widely used rotavirus vaccines, Rotarix® (RV1, GlaxoSmithKline) and RotaTeq® (RV5, Merck), in the context of their ability to protect against G2P[1].
Comparative Efficacy and Effectiveness
The following tables summarize the efficacy and effectiveness of Rotarix® and RotaTeq® against rotavirus gastroenteritis, with a specific focus on the G2P[1] genotype. Efficacy data is primarily derived from randomized controlled clinical trials, while effectiveness data comes from post-licensure observational studies.
Table 1: Vaccine Characteristics
| Feature | Rotarix® (RV1) | RotaTeq® (RV5) |
| Vaccine Type | Live-attenuated, monovalent | Live-attenuated, pentavalent |
| Strain Composition | Human rotavirus strain G1P[2] | Five human-bovine reassortant rotavirus strains (G1, G2, G3, G4, and P[2])[3] |
| Administration | Oral, 2-dose series[4] | Oral, 3-dose series[4] |
Table 2: Efficacy Against Severe Rotavirus Gastroenteritis (RVGE)
| Vaccine | Overall Efficacy (Severe RVGE) | Efficacy against G2P[1] (Severe RVGE) | Study Population & Design |
| Rotarix® (RV1) | 85-96%[4] | 71% (95% CI: 43-85%)[4][5] | Pooled analysis of 10 Phase II and III clinical trials[5] |
| RotaTeq® (RV5) | 98%[4] | Efficacy against G2 rotavirus gastroenteritis of any severity was approximately 63% (95% CI: 3-88)[6] | Predominantly US and Finland; Randomized, double-blind, placebo-controlled trial[6] |
Table 3: Effectiveness Against Rotavirus-Associated Hospitalization
| Vaccine | Overall Effectiveness (Hospitalization) | Effectiveness against G2P[1] (Hospitalization) | Country Mortality Setting |
| Rotarix® (RV1) | 96%[4] | Lower effectiveness observed in some post-licensure studies[7] | High-income countries |
| RotaTeq® (RV5) | 96%[4] | Data suggests good protection due to inclusion of G2 antigen[7] | High-income countries |
Experimental Protocols: A Look into Rotavirus Vaccine Efficacy Trials
The evaluation of rotavirus vaccine efficacy is predominantly conducted through randomized, double-blind, placebo-controlled clinical trials. The following outlines a typical experimental protocol.
Study Design and Participants
A multicenter, randomized, double-blind, placebo-controlled design is the gold standard. Healthy infants, typically between 6 and 12 weeks of age, are enrolled.
Inclusion Criteria:
-
Healthy infants within the specified age range.
-
Full-term gestation.
-
Parental informed consent.
Exclusion Criteria:
-
Previous rotavirus vaccination or confirmed rotavirus infection.
-
Known or suspected immunodeficiency.
-
History of gastrointestinal disorders, including intussusception.
-
Receipt of blood products or immunoglobulins.
-
Acute febrile illness at the time of vaccination.
Vaccination and Follow-up
Infants are randomly assigned to receive either the vaccine or a placebo according to the recommended schedule. Active surveillance for episodes of acute gastroenteritis (AGE) is conducted from vaccination until a predefined endpoint, often through two rotavirus seasons.
Case Definition and Severity Assessment
An episode of AGE is typically defined as a certain number of diarrheal stools and/or vomiting episodes within a 24-hour period. The severity of each AGE episode is graded using a validated clinical scoring system, most commonly the Vesikari score . This 20-point scale assesses the duration and intensity of diarrhea and vomiting, fever, dehydration, and the need for therapeutic interventions[8][9]. A score of ≥11 is generally classified as severe rotavirus gastroenteritis[8].
Laboratory Confirmation
Stool samples are collected from infants experiencing AGE and are tested for the presence of rotavirus. Common laboratory methods include:
-
Enzyme-linked immunosorbent assay (ELISA): A widely used method for detecting rotavirus antigen in stool samples[10][11].
-
Reverse transcription-polymerase chain reaction (RT-PCR): A highly sensitive and specific method used to detect and genotype the rotavirus strain[10][12].
Statistical Analysis
The primary endpoint of these trials is vaccine efficacy (VE), calculated as:
VE (%) = (1 - Relative Risk) x 100
Where the Relative Risk is the incidence of severe rotavirus gastroenteritis in the vaccinated group divided by the incidence in the placebo group. Confidence intervals are calculated to determine the statistical significance of the findings.
Signaling Pathways in Rotavirus Immunity
The immune response to rotavirus infection and vaccination is a complex interplay of innate and adaptive mechanisms. Understanding these pathways is crucial for the development of next-generation vaccines.
Innate Immune Response
Upon entry into intestinal epithelial cells, rotavirus is recognized by pattern recognition receptors (PRRs) such as RIG-I and MDA5, which detect viral double-stranded RNA. This triggers a signaling cascade that leads to the production of type I and type III interferons (IFNs). IFNs, in turn, induce the expression of numerous interferon-stimulated genes (ISGs) that establish an antiviral state, limiting viral replication. However, rotavirus has evolved mechanisms to evade this innate immune response, primarily through the action of its non-structural protein 1 (NSP1), which can target key signaling proteins for degradation.
Adaptive Immune Response
A robust adaptive immune response is critical for clearing the virus and providing long-term protection.
-
Humoral Immunity: The production of rotavirus-specific antibodies, particularly secretory IgA at the mucosal surfaces of the intestine, is considered a primary correlate of protection[13][14]. Serum IgG and IgA also contribute to immunity. While neutralizing antibodies targeting the outer capsid proteins VP4 and VP7 are important, non-neutralizing antibodies against other viral proteins like VP6 may also play a protective role[13].
-
Cellular Immunity: Both CD4+ and CD8+ T cells are activated following rotavirus infection or vaccination[15][16]. CD4+ T helper cells are essential for B cell activation and antibody production. Cytotoxic CD8+ T cells can recognize and eliminate virus-infected cells, contributing to viral clearance[17].
References
- 1. ClinicalTrials.gov [clinicaltrials.gov]
- 2. Rotavirus immune responses and correlates of protection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. merckvaccines.com [merckvaccines.com]
- 4. Monovalent Rotavirus Vaccine Efficacy Against Different Rotavirus Genotypes: A Pooled Analysis of Phase II and III Trial Data - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Monovalent Rotavirus Vaccine Efficacy Against Different Rotavirus Genotypes: A Pooled Analysis of Phase II and III Trial Data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. media.path.org [media.path.org]
- 9. JCDR - Acute diarrhoea, Rotavirus infection, Vesikari score [jcdr.net]
- 10. creative-diagnostics.com [creative-diagnostics.com]
- 11. Comparison of Enzyme-Linked Immunosorbent Assay and Immunochromatography for Rotavirus Detection in Children Below Five Years with Acute Gastroenteritis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Immune Responses to Rotavirus Infection and Vaccination and Associated Correlates of Protection - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- 16. T-Cell Responses after Rotavirus Infection or Vaccination in Children: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Rotavirus vaccines: how they work or don't work | Expert Reviews in Molecular Medicine | Cambridge Core [cambridge.org]
Comparative Analysis of G2P and G1P Rotavirus Strains: A Guide for Researchers
Comparative Analysis of G2P[1] and G1P[2] Rotavirus Strains: A Guide for Researchers
A comprehensive review of the virological, epidemiological, and immunological differences between two key Group A rotavirus genotypes.
This guide provides a detailed comparative analysis of G2P[1] and G1P[2] rotavirus strains for researchers, scientists, and drug development professionals. Understanding the distinct characteristics of these genotypes is crucial for the development of effective vaccines and antiviral therapies.
Introduction to Rotavirus Genotypes
Rotavirus is a leading cause of severe gastroenteritis in young children worldwide.[3] The virus is classified into genotypes based on the two outer capsid proteins: VP7 (G-type) and VP4 (P-type).[4] G1P[2] and G2P[1] are among the most common and clinically significant rotavirus genotypes globally.[1][5] While both cause similar symptoms, they exhibit important differences in their genetic makeup, epidemiology, and interaction with the host immune system.
Genotypic and Genomic Characteristics
G1P[2] and G2P[1] strains belong to two distinct genogroups. G1P[2] strains typically possess a Wa-like genome constellation (G1-P[2]-I1-R1-C1-M1-A1-N1-T1-E1-H1), while G2P[1] strains have a DS-1-like genome constellation (G2-P[1]-I2-R2-C2-M2-A2-N2-T2-E2-H2).[4][6][7][8] This fundamental difference in their genomic backbone contributes to variations in their biological properties.
Epidemiology and Vaccine Impact
Prior to the introduction of rotavirus vaccines, G1P[2] was the most dominant genotype globally.[5][9] The introduction of vaccines, particularly the monovalent Rotarix® (G1P[2]) and the pentavalent RotaTeq® (G1, G2, G3, G4, and P[2]), has significantly reduced the burden of rotavirus disease.[3][6] However, this has also led to shifts in the circulating genotypes, with a notable increase in the prevalence of G2P[1] in some regions.[2][7][10][11] This phenomenon is thought to be due to a combination of natural genotype fluctuations and potential vaccine-induced selective pressure.[8][12]
Studies have shown variable vaccine effectiveness against different genotypes. The G1P[2]-based Rotarix vaccine generally shows higher effectiveness against homotypic G1P[2] strains compared to the heterotypic G2P[1] strains in some settings.[8] However, Rotarix has been shown to be efficacious against gastroenteritis caused by non-vaccine strains, including G2P[1].[12] The pentavalent RotaTeq vaccine, which includes a G2 component, is expected to provide better protection against G2P[1] strains.[6]
Comparative Data on Viral Characteristics
| Characteristic | G2P[1] Strain | G1P[2] Strain | References |
| Genome Constellation | DS-1-like | Wa-like | [4][6][7][8] |
| Pre-vaccine Prevalence | Less common than G1P[2] | Dominant genotype | [5][9] |
| Post-vaccine Prevalence | Increased in some regions | Decreased in many regions | [2][7][10][11] |
| Rotarix® (G1P[2]) Vaccine Effectiveness | Generally lower (heterotypic) | Generally higher (homotypic) | [8] |
| RotaTeq® (G1-G4, P[2]) Vaccine Effectiveness | Contains G2 component for direct protection | Contains G1 and P[2] components | [6] |
Experimental Methodologies
Virus Isolation and Culture
Rotavirus strains are typically isolated from fecal samples of infected individuals. The virus is then adapted to grow in cell culture, most commonly using monkey kidney cell lines such as MA104 cells.
Experimental Workflow for Rotavirus Isolation and Culture
Caption: Workflow for isolating and culturing rotavirus from clinical samples.
Genotyping
The G and P genotypes of rotavirus strains are determined using reverse transcription-polymerase chain reaction (RT-PCR) followed by sequencing of the VP7 and VP4 genes.
Neutralization Assay
Neutralization assays are performed to assess the ability of antibodies (from vaccinated individuals or monoclonal antibodies) to block virus entry into cells. This is a key method for evaluating vaccine-induced immunity.
Neutralization Assay Workflow
Caption: Standard workflow for a rotavirus neutralization assay.
Whole Genome Sequencing and Phylogenetic Analysis
Next-generation sequencing (NGS) is used to determine the complete genome sequence of rotavirus strains. This allows for detailed phylogenetic analysis to understand the evolutionary relationships between different strains and to track the spread of specific lineages.[4][13][14]
Immune Response and Pathogenesis
The primary mechanism of protection against rotavirus is mediated by neutralizing antibodies targeting the VP7 and VP4 proteins.[15] Infection with one genotype can provide a degree of cross-protection against other genotypes, although this is not always complete.[16] The correlates of protection are complex and involve both serum and mucosal IgA.[17]
Rotavirus Entry and Immune Recognition
Caption: Simplified pathway of rotavirus entry and immune response.
Conclusion
G2P[1] and G1P[2] rotavirus strains represent two distinct and important genotypes with significant implications for public health. While G1P[2] has historically been the dominant strain and is the primary component of the monovalent Rotarix® vaccine, the epidemiology of rotavirus is dynamic. The rise of G2P[1] in some vaccinated populations highlights the need for continued surveillance and the potential benefits of broad-spectrum pentavalent vaccines. Further research into the specific mechanisms of infectivity, replication, and immune evasion of these strains is essential for the development of next-generation rotavirus vaccines and therapeutics.
References
- 1. Comparative Analysis of G1P[8] Rotaviruses Identified Prior to Vaccine Implementation in Pakistan With Rotarix™ and RotaTeq™ Vaccine Strains - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mjima.org [mjima.org]
- 3. tandfonline.com [tandfonline.com]
- 4. Whole Genome Analyses of G1P[8] Rotavirus Strains From Vaccinated and Non-Vaccinated South African Children Presenting With Diarrhea - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Chapter 19: Rotavirus | Pink Book | CDC [cdc.gov]
- 6. Whole-Genome Analysis of G2P[4] Rotavirus Strains in China in 2022 and Comparison of Their Antigenic Epitopes with Vaccine Strains | MDPI [mdpi.com]
- 7. Rotaviruses and Rotavirus Vaccines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Evolutionary changes between pre- and post-vaccine South African group A G2P[4] rotavirus strains, 2003–2017 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. Genomic epidemiology of the rotavirus G2P[4] strains in coastal Kenya pre- and post-rotavirus vaccine introduction, 2012-8 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mjima.org [mjima.org]
- 12. Dynamics of G2P[4] strain evolution and rotavirus vaccination: A review of evidence for Rotarix - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Characterization of G2P[4] rotavirus strains associated with increased detection in Australian states using the RotaTeq® vaccine during the 2010-2011 surveillance period - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Comparative analysis of the Rotarix™ vaccine strain and G1P[8] rotaviruses detected before and after vaccine introduction in Belgium - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Characterization of a G1P[8] rotavirus causing an outbreak of gastroenteritis in the Northern Territory, Australia, in the vaccine era - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Rotavirus immune responses and correlates of protection - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Immune Responses to Rotavirus Infection and Vaccination and Associated Correlates of Protection - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Nuances of G2P Rotavirus Neutralization: A Comparative Guide to Key Assays
For researchers, scientists, and drug development professionals engaged in the vital work of combating rotavirus, the accurate measurement of neutralizing antibody responses is paramount. This guide provides a comprehensive comparison of commonly employed neutralization assays for the globally significant G2P rotavirus genotype, offering insights into their performance, protocols, and underlying principles to aid in the selection of the most appropriate method for specific research needs.
The landscape of rotavirus serology is dominated by a trio of core techniques: the traditional Plaque Reduction Neutralization Test (PRNT), the higher-throughput Microneutralization Assay, and the adaptable ELISA-based Neutralization Assay. Each method presents a unique balance of sensitivity, specificity, labor intensity, and scalability. Understanding these trade-offs is crucial for the robust validation of vaccine candidates and therapeutic interventions against G2P rotavirus.
Performance Characteristics: A Head-to-Head Comparison
The choice of a neutralization assay often hinges on its performance characteristics. Below is a summary of key quantitative data comparing the Plaque Reduction Neutralization Test (PRNT) and ELISA-based neutralization assays. While direct comparative data for G2P[1] is limited in publicly available literature, a study comparing these two methods for rotavirus found a high degree of agreement.
| Performance Parameter | Plaque Reduction Neutralization Test (PRNT) | ELISA-based Neutralization Assay | Microneutralization Assay |
| Principle | Measures the reduction in the number of viral plaques (zones of cell death) in the presence of neutralizing antibodies. | Measures the reduction of viral antigen expression in cell culture using an enzyme-linked immunosorbent assay. | A miniaturized version of the neutralization assay, often utilizing automated imaging or spectrophotometry to quantify viral infectivity. |
| Agreement with PRNT | Gold Standard | High (A study reported 94% agreement in detecting at least a fourfold seroresponse for rotavirus)[2] | High (Conceptually similar to PRNT but in a higher-throughput format) |
| Throughput | Low | High | High |
| Subjectivity | Can be subjective in plaque counting. | Objective, based on colorimetric or fluorometric readings. | Can be objective with automated readers. |
| Sensitivity | High | High | High |
| Specificity | High | High | High |
Experimental Protocols: A Detailed Look
The successful implementation of any neutralization assay is contingent on a meticulously followed protocol. Below are detailed methodologies for the key experiments cited.
Plaque Reduction Neutralization Test (PRNT) for G2P[1] Rotavirus
This protocol is a standard method for quantifying neutralizing antibodies.
Materials:
-
MA104 cells
-
G2P[1] rotavirus strain (e.g., DS-1)
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Trypsin (TPCK-treated)
-
Agarose
-
Neutral Red stain
-
96-well and 6-well plates
-
Test sera
Methodology:
-
Cell Culture: Seed MA104 cells in 6-well plates and grow to confluence.
-
Serum Dilution: Prepare serial twofold dilutions of heat-inactivated test sera.
-
Virus Preparation: Activate the G2P[1] rotavirus stock with trypsin (10 µg/mL) at 37°C for 60 minutes.
-
Neutralization Reaction: Mix the diluted sera with an equal volume of the activated virus suspension (containing a predetermined number of plaque-forming units, e.g., 100 PFU). Incubate at 37°C for 60 minutes.
-
Infection: Inoculate the confluent MA104 cell monolayers with the serum-virus mixtures. Adsorb for 60 minutes at 37°C.
-
Agarose Overlay: Remove the inoculum and overlay the cells with a medium containing agarose to restrict virus spread to adjacent cells.
-
Incubation: Incubate the plates at 37°C in a CO2 incubator for 3-5 days until plaques are visible.
-
Staining and Counting: Stain the cells with Neutral Red and count the number of plaques. The neutralization titer is expressed as the reciprocal of the highest serum dilution that results in a 50% or greater reduction in the number of plaques compared to the virus control.
ELISA-based Neutralization Assay for G2P[1] Rotavirus
This assay offers a higher-throughput alternative to the traditional PRNT.
Materials:
-
MA104 cells
-
G2P[1] rotavirus strain
-
96-well microtiter plates
-
Primary antibody against rotavirus antigen (e.g., anti-VP6)
-
Enzyme-conjugated secondary antibody
-
Substrate for the enzyme (e.g., TMB)
-
Stop solution
-
Plate reader
Methodology:
-
Cell Culture: Seed MA104 cells in 96-well plates and grow to confluence.
-
Serum Dilution and Neutralization: Perform serial dilutions of test sera and incubate with a standardized amount of G2P[1] rotavirus as described for the PRNT.
-
Infection: Inoculate the confluent MA104 cell monolayers in the 96-well plates with the serum-virus mixtures.
-
Incubation: Incubate the plates for a period sufficient for viral antigen expression (e.g., 18-24 hours).
-
Cell Fixation and Permeabilization: Fix the cells with a suitable fixative (e.g., cold methanol-acetone) and permeabilize to allow antibody entry.
-
ELISA:
-
Block non-specific binding sites.
-
Incubate with a primary antibody specific for a rotavirus antigen.
-
Wash and incubate with an enzyme-conjugated secondary antibody.
-
Wash and add the enzyme substrate.
-
Stop the reaction and read the absorbance at the appropriate wavelength.
-
-
Data Analysis: The neutralization titer is the reciprocal of the serum dilution that causes a 50% reduction in the absorbance value compared to the virus control wells.
Microneutralization Assay for G2P[1] Rotavirus
This assay is a miniaturized and often automated version of the neutralization assay.
Materials:
-
MA104 cells
-
G2P[1] rotavirus strain
-
96- or 384-well plates
-
Fluorescently labeled antibody against rotavirus or a recombinant virus expressing a reporter gene (e.g., GFP).
-
Automated fluorescence microscope or plate reader.
Methodology:
-
Cell Seeding: Seed MA104 cells in high-density microplates.
-
Serum Dilution and Neutralization: Perform serial dilutions of test sera and incubate with a standardized amount of G2P[1] rotavirus.
-
Infection: Add the serum-virus mixtures to the cells.
-
Incubation: Incubate for a period appropriate for the reporter system (e.g., 16-24 hours for GFP expression).
-
Quantification:
-
For fluorescent antibody staining, fix and stain the cells as in the ELISA-based assay, but use a fluorescently labeled secondary antibody.
-
For recombinant virus, directly measure the reporter signal.
-
-
Data Acquisition and Analysis: Use an automated microscope or plate reader to quantify the number of infected cells or the intensity of the reporter signal. The 50% neutralization titer (NT50) is calculated using a suitable statistical model.
Visualizing the Workflow
To better understand the experimental process, the following diagrams illustrate the workflows of the Plaque Reduction Neutralization Test and the ELISA-based Neutralization Assay.
Conclusion
The validation of G2P rotavirus neutralization assays is a critical step in the development of effective vaccines and therapeutics. The choice between the gold-standard PRNT, the high-throughput ELISA-based assay, and the scalable microneutralization assay will depend on the specific requirements of the study. For large-scale screening and vaccine efficacy trials, the ELISA-based and microneutralization assays offer significant advantages in terms of throughput and objectivity. However, the PRNT remains an indispensable tool for the precise quantification of neutralizing antibody titers and for the validation of newer assay formats. By carefully considering the performance characteristics and detailed protocols outlined in this guide, researchers can confidently select and implement the most suitable assay to advance their rotavirus research.
References
Navigating the Landscape of Rotavirus Immunity: A Comparative Guide to G2P Vaccine Escape Variants
Navigating the Landscape of Rotavirus Immunity: A Comparative Guide to G2P[1] Vaccine Escape Variants
For Immediate Release
In the ongoing battle against pediatric gastroenteritis, the evolution of rotavirus strains presents a continuous challenge to vaccine efficacy. This guide offers a comprehensive comparison of the performance of current rotavirus vaccines against the backdrop of emerging G2P[1] escape variants, providing researchers, scientists, and drug development professionals with critical data and methodologies to inform future vaccine design and public health strategies.
The emergence of rotavirus variants that can circumvent vaccine-induced immunity is a significant concern for global child health. Rotaviruses evolve through mechanisms such as point mutations, which can lead to the emergence of antibody escape mutants.[1] This is particularly relevant for the G2P[1] genotype, which has shown an increased prevalence in some regions following the introduction of rotavirus vaccination programs.[2][3]
This guide focuses on the two most widely used rotavirus vaccines, the monovalent G1P[4] vaccine (Rotarix) and the pentavalent G1-G4, P[4] vaccine (RotaTeq), and their effectiveness against the heterotypic G2P[1] strain. While both vaccines have demonstrated significant success in reducing the burden of severe rotavirus disease, their efficacy against different genotypes varies.
Comparative Vaccine Efficacy
A pooled analysis of data from ten Phase II and III clinical trials provides robust evidence that the monovalent G1P[4] vaccine (Rotarix) is less efficacious against the fully heterotypic G2P[1] genotype compared to the homotypic G1P[4] genotype.[5][6]
| Vaccine | Genotype | Efficacy against Severe RVGE (95% CI) | Efficacy against Any-Severity RVGE (95% CI) | Reference |
| Rotarix (G1P[4]) | G1P[4] (Homotypic) | 96% (89%–98%) | 94% (86%–97%) | [5] |
| G2P[1] (Heterotypic) | 71% (43%–85%) | 63% (41%–77%) | [5] | |
| G9P[4] (Partially Heterotypic) | 92% (81%–97%) | 79% (60%–89%) | [5] |
Table 1: Genotype-Specific Efficacy of Monovalent G1P[4] Vaccine (Rotarix) . RVGE: Rotavirus Gastroenteritis; CI: Confidence Interval.
While specific efficacy data for RotaTeq against G2P[1] from a head-to-head comparison in the same pooled analysis is not available, clinical trials have demonstrated its efficacy against the G2 genotype, which is included in the vaccine formulation.[7]
Understanding Vaccine Escape: The Role of VP7 and VP4 Mutations
The primary drivers of rotavirus vaccine escape are mutations in the outer capsid proteins, VP7 (G-type) and VP4 (P-type), which are the main targets of neutralizing antibodies. Studies have identified several amino acid substitutions in the antigenic epitopes of VP7 and VP4 of G2P[1] strains circulating in vaccinated populations. These mutations can alter the antigenic sites, potentially reducing the binding affinity of vaccine-induced antibodies.[5]
For instance, amino acid differences in the VP7 and VP4 antigenic epitopes have been observed between circulating G2P[1] strains and the vaccine strains. In some G2 strains, an amino acid substitution at position 96 (Asp→Asn) in the VP7 protein has been correlated with a failure to be serotyped by specific monoclonal antibodies, indicating a significant antigenic change.[8] Similarly, analyses of G2P[1] strains from various regions have revealed multiple amino acid differences in the main epitope sites of both VP7 and VP8* (a cleavage product of VP4) compared to the vaccine strains, suggesting a potential for immune evasion.[5]
Experimental Protocols for Investigating Vaccine Escape
The identification and characterization of vaccine escape variants rely on robust experimental methodologies. The following are key protocols used by researchers in the field:
Rotavirus Whole-Genome Sequencing
This technique is crucial for identifying mutations across all 11 gene segments of the rotavirus genome, providing a complete picture of the genetic changes that may contribute to vaccine escape.
Workflow for Rotavirus Whole-Genome Sequencing:
Caption: Workflow for Rotavirus Whole-Genome Sequencing.
Methodology:
-
Sample Preparation: Fecal suspensions are prepared from stool samples collected from individuals with rotavirus gastroenteritis.[9]
-
RNA Extraction: Viral double-stranded RNA (dsRNA) is extracted from the fecal suspension using a commercial kit (e.g., QIAamp Viral RNA Mini Kit).[10]
-
Reverse Transcription and PCR (RT-PCR): The 11 gene segments of the rotavirus genome are reverse transcribed into cDNA and then amplified using PCR with segment-specific primers.[9][10]
-
Library Preparation: The amplified DNA is used to prepare a sequencing library. This involves fragmenting the DNA, adding adapters, and amplifying the library.[11]
-
Next-Generation Sequencing (NGS): The prepared library is sequenced using a high-throughput sequencing platform, such as Illumina MiSeq or Oxford Nanopore MinION.[11][12]
-
Data Analysis: The sequencing reads are assembled to reconstruct the full genome sequence. This sequence is then compared to reference vaccine strains to identify nucleotide and amino acid substitutions. Phylogenetic analysis is also performed to understand the evolutionary relationships of the circulating strains.[13]
Rotavirus Neutralization Assay
This assay is the gold standard for measuring the titer of neutralizing antibodies in serum, which are crucial for protection against rotavirus infection. It is used to assess the ability of vaccine-induced antibodies to block the infectivity of different rotavirus strains, including potential escape variants.
Workflow for Rotavirus Neutralization Assay:
Caption: Workflow for Rotavirus Neutralization Assay.
Methodology:
-
Cell Culture: A suitable cell line, typically MA104 (rhesus monkey kidney epithelial cells), is cultured to form a confluent monolayer in 96-well plates.[14]
-
Serum Dilution: Serum samples from vaccinated individuals are serially diluted.[1]
-
Virus Preparation: The rotavirus strain of interest is activated with trypsin.[6]
-
Neutralization Reaction: The diluted serum is mixed with a standardized amount of the activated rotavirus and incubated (e.g., for 1 hour at 37°C) to allow antibodies to bind to the virus.[1][4]
-
Inoculation: The serum-virus mixture is added to the cell monolayer.[1]
-
Incubation: The plates are incubated for several days to allow for virus replication in cells that were not neutralized.[1]
-
Detection and Quantification: The extent of virus replication is quantified by methods such as enzyme-linked immunosorbent assay (ELISA) to detect viral antigens, immunofluorescence assay (IFA) to visualize infected cells, or plaque reduction neutralization test (PRNT) to count viral plaques.[1][3]
-
Titer Calculation: The neutralization titer is defined as the reciprocal of the highest serum dilution that results in a significant reduction (e.g., 50% or more) in viral replication compared to control wells without serum.[14]
Conclusion and Future Directions
The available data clearly indicate that the monovalent G1P[4] rotavirus vaccine offers lower protection against the heterotypic G2P[1] strain. This highlights the importance of continuous global surveillance of circulating rotavirus genotypes to monitor for the emergence of potential vaccine-escape variants. The development of next-generation rotavirus vaccines with broader strain coverage is a critical area of research. Methodologies such as reverse genetics are being explored to create novel vaccine candidates that can offer more robust and durable protection against a wider range of rotavirus genotypes, including the ever-evolving G2P[1] strains.[15] Understanding the molecular basis of vaccine escape is paramount for the design of future vaccines that can effectively control rotavirus disease worldwide.
References
- 1. Neutralization Assay for Human Group C Rotaviruses Using a Reverse Passive Hemagglutination Test for Endpoint Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Detection and Clinical Implications of Monovalent Rotavirus Vaccine-Derived Virus Strains in Children with Gastroenteritis in Alberta, Canada - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Serum rotavirus neutralizing-antibody titers compared by plaque reduction and enzyme-linked immunosorbent assay-based neutralization assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Intracellular neutralisation of rotavirus by VP6-specific IgG | PLOS Pathogens [journals.plos.org]
- 5. Monovalent Rotavirus Vaccine Efficacy Against Different Rotavirus Genotypes: A Pooled Analysis of Phase II and III Trial Data - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Rotavirus-specific neutralization assay enables evaluation of mucosal immune responses [frontiersin.org]
- 7. merckvaccines.com [merckvaccines.com]
- 8. Amino Acid Substitution within the VP7 Protein of G2 Rotavirus Strains Associated with Failure To Serotype - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Whole-Genome Analysis of G2P[4] Rotavirus Strains in China in 2022 and Comparison of Their Antigenic Epitopes with Vaccine Strains - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Characterization of Rotavirus Strains Responsible for Breakthrough Diarrheal Diseases among Zambian Children Using Whole Genome Sequencing - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Coding-complete genome sequences of rotavirus A reference strains EDIM, Ph158, and CC425 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Chapter 13: Rotavirus | Manual for the Surveillance of Vaccine-Preventable Diseases | CDC [cdc.gov]
- 13. Frontiers | Study of Complete Genome Sequences of Rotavirus A Epidemics and Evolution in Japan in 2012–2014 [frontiersin.org]
- 14. Monoreassortant Rotaviruses of Multiple G Types Are Differentially Neutralized by Sera From Infants Vaccinated With ROTARIX and RotaTeq - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Comparative Genomics of DS-1-like G2P Rotavirus Strains: A Guide for Researchers
Comparative Genomics of DS-1-like G2P[1] Rotavirus Strains: A Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the genomic features of DS-1-like G2P[1] rotavirus strains, a globally significant cause of acute gastroenteritis in children.[2][3] Understanding the genetic evolution, diversity, and reassortment patterns of these strains is crucial for the development of effective vaccines and antiviral therapies. This document summarizes key quantitative data, details common experimental protocols, and visualizes the genomic analysis workflow.
Genomic Constellation and Diversity
Group A rotaviruses (RVAs) possess a genome of 11 segments of double-stranded RNA.[4] The DS-1-like G2P[1] strains are characterized by a specific genotype constellation for these segments. The typical constellation is G2-P[1]-I2-R2-C2-M2-A2-N2-T2-E2-H2 .[5][6][7][8][9] However, genomic analyses have revealed considerable diversity, primarily driven by point mutations and gene reassortment.[4]
Key Genomic Features:
-
Global Distribution: G2P[1] RVA is one of the most common human rotavirus strains found worldwide.[2][3][10]
-
Genetic Evolution: Major changes in the genomic composition of recent G2P[1] RVA strains were observed in the early 2000s, leading to the emergence of new variants.[2][3][10] These evolutionary shifts can impact the long-term effectiveness of vaccination programs.[2][3][10]
-
Reassortment Events: DS-1-like G2P[1] strains have been shown to undergo reassortment with other human and even animal rotavirus strains.[2][3][10] For instance, some recent G2P[1] strains have acquired single or multiple genome segments (VP1, VP3, and/or NSP4) from ruminant viruses.[2][3][10] In Thailand, DS-1-like intergenogroup reassortant strains with G3P[6] and G2P[6] genotypes have been identified.[11][12][13]
-
Vaccine Impact: The introduction of rotavirus vaccines has led to a decline in disease burden.[6] However, an increase in the incidence of some RVA genotypes, including G2P[1], has been noted in some regions, possibly due to non-vaccine-type replacement.[6][7] Studies in Kenya have shown that pre- and post-vaccine G2P[1] strains were genetically different but likely antigenically similar.[5][6][7]
Quantitative Genomic Comparisons
Genomic studies have quantified the degree of similarity and divergence between various DS-1-like G2P[1] strains. The following tables summarize nucleotide and amino acid identity percentages from comparative analyses of African and Chinese strains.
Table 1: Nucleotide and Amino Acid Sequence Identities of African DS-1-like G2P[1] and G8P[1] Strains with Global Cognate Genome Segments.[4][14]
| Gene Segment | Nucleotide Identity (%) | Amino Acid Identity (%) |
| All Segments | 81.7–100 | 90.6–100 |
| NSP1 | 97.0–99.9 | 96.7–100 |
| NSP2 | 96.2–99.9 | 97.5–100 |
| NSP3 | 97.2–100 | 97.0–100 |
| NSP4 | 85.0–99.8 | 92.4–100 |
| NSP5 | 97.5–100 | 96.8–100 |
Data from a study analyzing seven G8P[1] and five G2P[1] strains from Eastern, Southern, and West Africa. The NSP4 gene segment showed the most diversity.[4][14]
Table 2: Nucleotide and Amino Acid Sequence Identities of G2P[1] RVA Strains from China (2022).[1]
| Gene Segment | Nucleotide Identity (%) | Amino Acid Identity (%) |
| VP1 | 96.1–100 | Not Reported |
| VP2 | 96.1–100 | Not Reported |
| VP3 | 87–100 | Not Reported |
| VP4 | 96.1–99.9 | 95.3–99.9 |
| VP6 | 96.1–100 | Not Reported |
| VP7 | > 94.8 | > 94.7 |
Data from a whole-genome analysis of 13 G2P[1] RVA strains. The VP3 gene showed the widest range of nucleotide identity.[1]
Experimental Protocols
The following section outlines a typical workflow for the comparative genomic analysis of DS-1-like G2P[1] rotavirus strains, synthesized from methodologies reported in recent studies.[4][14]
Sample Collection and RNA Extraction
-
Sample Source: Fecal samples are collected from individuals with acute gastroenteritis.
-
Initial Screening: Samples are tested for the presence of Group A rotavirus using methods like enzyme-linked immunosorbent assay (ELISA).[14]
-
RNA Extraction: Viral RNA is extracted from RVA-positive stool samples using commercial kits (e.g., QIAamp Viral RNA Mini Kit, QIAGEN).
Whole-Genome Sequencing
-
Methodology: Next-generation sequencing (NGS) platforms such as the Ion Torrent PGM and Illumina MiSeq are commonly used.[4][14]
-
Library Preparation: A sequence-independent single-primer amplification (SISPA) method is often employed to amplify the viral RNA for sequencing.[4]
-
Sequencing: The prepared libraries are sequenced to generate paired-end reads.[4]
Bioinformatic Analysis
-
Assembly: Sequencing reads are assembled. This can be done de novo (using programs like CLC Bio's clc_novo_assemble) or by mapping reads to a reference genome (using programs like CLC Bio's clc_ref_assemble_long).[4][14]
-
Genotyping: The genotype for each of the 11 genome segments is determined using tools like the RotaC web server.[4]
-
Sequence Alignment: Nucleotide sequences for each genome segment are aligned using algorithms like MUSCLE, implemented in software such as MEGA.[4]
-
Phylogenetic Analysis: Maximum likelihood phylogenetic trees are constructed for each gene segment to infer evolutionary relationships.[1][4] Statistical support for the tree topology is typically assessed using bootstrap analysis (e.g., 1000 replicates).[3]
-
Divergence Time Estimation: Bayesian analyses can be employed to estimate the time of divergence for different lineages.[14]
Visualizing the Genomic Analysis Workflow
The following diagram illustrates the key steps in the comparative genomic analysis of rotavirus strains.
References
- 1. mdpi.com [mdpi.com]
- 2. microbiologyresearch.org [microbiologyresearch.org]
- 3. researchgate.net [researchgate.net]
- 4. Whole-genome analyses of DS-1-like human G2P[4] and G8P[4] rotavirus strains from Eastern, Western and Southern Africa - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medrxiv.org [medrxiv.org]
- 6. Genomic epidemiology of the rotavirus G2P[4] strains in coastal Kenya pre- and post-rotavirus vaccine introduction, 2012-8 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Evolution of DS-1-like human G2P[4] rotaviruses assessed by complete genome analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Reassortment of Human and Animal Rotavirus Gene Segments in Emerging DS-1-Like G1P[8] Rotavirus Strains - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Reassortment of Human and Animal Rotavirus Gene Segments in Emerging DS-1-Like G1P[8] Rotavirus Strains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pure.fujita-hu.ac.jp [pure.fujita-hu.ac.jp]
- 14. Whole-genome analyses of DS-1-like human G2P[4] and G8P[4] rotavirus strains from Eastern, Western and Southern Africa - PubMed [pubmed.ncbi.nlm.nih.gov]
Monovalent vs. Multivalent Vaccines for G2P Rotavirus: A Comparative Guide
For Immediate Distribution to Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the effectiveness of monovalent and multivalent vaccines against G2P[1] rotavirus, a significant cause of severe gastroenteritis in infants and young children worldwide. The following analysis is based on a systematic review of published clinical trial data and immunological studies.
Executive Summary
Currently, two primary live attenuated oral rotavirus vaccines are in widespread use: the monovalent Rotarix™ (RV1), containing a single G1P[2] human rotavirus strain, and the pentavalent RotaTeq® (RV5), containing five human-bovine reassortant rotaviruses (G1, G2, G3, G4, and P[2]). While the monovalent vaccine is designed to provide protection against the most common rotavirus strain, its efficacy against heterotypic strains like G2P[1] is a critical consideration. This guide presents a side-by-side comparison of their performance, supported by experimental data, to inform ongoing research and development in rotavirus vaccinology.
Comparative Vaccine Efficacy Against G2P[1] Rotavirus
The following tables summarize the vaccine efficacy (VE) of the monovalent (RV1) and pentavalent (RV5) rotavirus vaccines against G2P[1]-associated gastroenteritis from various clinical studies.
Table 1: Efficacy of Monovalent Rotavirus Vaccine (RV1) against G2P[1] Genotype
| Study/Analysis | Efficacy against Severe G2P[1] Gastroenteritis (95% CI) | Efficacy against Any-Severity G2P[1] Gastroenteritis (95% CI) |
| Pooled Analysis of 10 Clinical Trials[3] | 71% (43% to 85%) | 63% (41% to 77%) |
| U.S. Case-Control Study (2010-2011)[2][4][5][6] | 94% (78% to 98%) | Not Reported |
| U.S. Multi-site Surveillance (2009-2011)[7][8][9] | Not Statistically Significant | 70% (39% to 86%) against all rotavirus-associated ED/hospitalizations (G2P[1] specific data not provided in the same format) |
Table 2: Efficacy of Pentavalent Rotavirus Vaccine (RV5) against G2P[1] Genotype
| Study/Analysis | Efficacy against G2P[1] Gastroenteritis (95% CI) |
| U.S. Case-Control Study (2010-2011)[2][4][5][6] | 92% (75% to 97%) against severe rotavirus disease |
| U.S. Multi-site Surveillance (2009-2011)[7][8][9] | 87% (77% to 93%) |
Experimental Protocols
The data presented above are derived from large-scale, randomized, placebo-controlled clinical trials and post-licensure case-control studies. The general methodologies are outlined below.
Pivotal Clinical Trials for Monovalent Vaccine (Rotarix™)
The efficacy of Rotarix™ was primarily established in two large-scale, randomized, double-blind, placebo-controlled trials: Rota-023 and Rota-036[10][11].
-
Study Design: Infants were randomized to receive two oral doses of Rotarix™ or a placebo.
-
Population: Healthy infants aged 6 to 14 weeks at the first dose. The Rota-023 trial included over 63,000 infants in Latin America and Finland, while the Rota-036 trial was conducted in six European countries with nearly 4,000 infants[10][11][12].
-
Dosing Schedule: Two doses were administered with a minimum interval of 4 weeks between doses. The full course was completed by 24 weeks of age[10][12].
-
Primary Endpoints: The primary endpoint for Rota-036 was vaccine efficacy against any severity of rotavirus gastroenteritis, while for Rota-023, it was efficacy against severe rotavirus gastroenteritis[10][11]. Efficacy was assessed from two weeks post-second dose through the first rotavirus season.
-
Case Ascertainment: Gastroenteritis episodes were monitored, and stool samples were collected for rotavirus detection and genotyping. Severity was often assessed using the Vesikari score.
Pivotal Clinical Trials for Pentavalent Vaccine (RotaTeq®)
The Rotavirus Efficacy and Safety Trial (REST) was a landmark study for RotaTeq®[13][14].
-
Study Design: A randomized, double-blind, placebo-controlled multinational trial.
-
Population: Over 68,000 healthy infants aged 6 to 12 weeks were enrolled between 2001 and 2004[13].
-
Dosing Schedule: Three oral doses of RotaTeq® or placebo were administered at 4- to 10-week intervals, with the third dose given before 32 weeks of age[13].
-
Primary Endpoints: The primary endpoint was safety, specifically the risk of intussusception. Clinical efficacy against G1-G4 rotavirus gastroenteritis was a key secondary endpoint, assessed in a nested substudy of over 5,600 infants[13][14].
-
Case Ascertainment: Active surveillance for gastroenteritis was conducted, with stool samples collected for laboratory confirmation and genotyping of rotavirus.
Immunological Signaling Pathways
The innate immune system is the first line of defense against rotavirus infection and plays a crucial role in the response to live attenuated rotavirus vaccines. The recognition of viral components, particularly double-stranded RNA (dsRNA), initiates a signaling cascade that leads to the production of interferons (IFNs) and other pro-inflammatory cytokines[1].
Rotavirus dsRNA is recognized by pattern recognition receptors (PRRs) such as Toll-like receptor 3 (TLR3) and the RIG-I-like receptors (RLRs), RIG-I and MDA5, in the cytoplasm of infected intestinal epithelial cells. This recognition triggers a signaling pathway that converges on the activation of Interferon Regulatory Factor 3 (IRF3). Activated IRF3 translocates to the nucleus and, along with other transcription factors like NF-κB, induces the expression of type I and type III IFNs.
However, rotavirus has evolved mechanisms to evade this innate immune response. The viral non-structural protein 1 (NSP1) is a key antagonist of the interferon pathway. NSP1 can target and induce the proteasomal degradation of several key signaling molecules, including IRF3, IRF5, and IRF7, thereby preventing the induction of interferon production[5][15]. This antagonism of the host's innate immunity is a critical factor in the virus's ability to replicate and is an important consideration in vaccine design.
Conclusion
Both monovalent (RV1) and pentavalent (RV5) rotavirus vaccines have demonstrated significant efficacy in preventing severe rotavirus gastroenteritis. While pooled analyses suggest a comparatively diminished efficacy of the G1P[2]-based monovalent vaccine against the fully heterotypic G2P[1] strain, other real-world effectiveness studies have shown high protection rates[2][3][4][5][6]. The pentavalent vaccine, which includes a G2 component, has also shown robust effectiveness against G2P[1][7][8][9].
The choice between a monovalent and a multivalent vaccine strategy involves considerations of the prevalent rotavirus strains in a given region and the breadth of cross-protection afforded by each vaccine. Continued surveillance of circulating rotavirus genotypes is essential to inform and adapt vaccination strategies. Furthermore, a deeper understanding of the immunological mechanisms of cross-protection, particularly the role of T-cell responses and the impact of viral immune evasion strategies, will be critical for the development of next-generation rotavirus vaccines with even broader and more durable efficacy.
References
- 1. Frontiers | Intestinal Innate Antiviral Immunity and Immunobiotics: Beneficial Effects against Rotavirus Infection [frontiersin.org]
- 2. mdpi.com [mdpi.com]
- 3. Rotavirus immune responses and correlates of protection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Immune Responses to Rotavirus Infection and Vaccination and Associated Correlates of Protection - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Silencing the alarms: Innate immune antagonism by rotavirus NSP1 and VP3 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Basal interferon signaling and therapeutic use of interferons in controlling rotavirus infection in human intestinal cells and organoids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Early Interferon Response to Rotavirus Is Regulated by PKR and Depends on MAVS/IPS-1, RIG-I, MDA-5, and IRF3 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. microbiologyresearch.org [microbiologyresearch.org]
- 9. Evaluating the safety of a rotavirus vaccine: the REST of the story - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Type III and Not Type I Interferons Efficiently Prevent the Spread of Rotavirus in Human Intestinal Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. fda.gov [fda.gov]
- 12. rotarixhcp.com [rotarixhcp.com]
- 13. merckvaccines.com [merckvaccines.com]
- 14. trial.medpath.com [trial.medpath.com]
- 15. Rotavirus NSP1 Inhibits Expression of Type I Interferon by Antagonizing the Function of Interferon Regulatory Factors IRF3, IRF5, and IRF7 - PMC [pmc.ncbi.nlm.nih.gov]
comparison of G2P antigenic epitopes with vaccine strains
A Comparative Guide to G2P Antigenic Epitopes and Vaccine Strains for Researchers
This guide provides a detailed comparison of G2P[1] rotavirus antigenic epitopes with currently licensed vaccine strains. It is intended for researchers, scientists, and drug development professionals working on next-generation rotavirus vaccines and therapeutics. The following sections offer a comprehensive overview of the genetic differences between circulating G2P[1] strains and vaccine strains, quantitative data on vaccine performance, detailed experimental protocols for genomic analysis, and visualizations of key biological pathways and experimental workflows.
Data Presentation: Quantitative Comparison
The genetic evolution of rotavirus, particularly in the antigenic epitopes of the outer capsid proteins VP7 and VP4, can influence the effectiveness of existing vaccines. G2P[1] is a globally prevalent rotavirus genotype and is included in the pentavalent RotaTeq vaccine, but not the monovalent Rotarix vaccine.[2] Understanding the specific amino acid variations between circulating G2P[1] strains and the G2 component of RotaTeq is crucial for vaccine development and surveillance.
Table 1: Amino Acid Variations in VP7 Antigenic Epitopes of G2P[1] Strains Compared to RotaTeq G2 Vaccine Strain
Recent genomic surveillance studies have identified several amino acid substitutions in the major neutralizing antigenic epitopes of the VP7 protein of circulating G2P[1] strains when compared to the G2 strain used in the RotaTeq vaccine. These changes, primarily located in the 7-1a and 7-1b epitopes, may have implications for antibody recognition and vaccine efficacy.
| Antigenic Region | Amino Acid Change | Location of Study | Year of Study | Reference |
| 7-1a | A87T | China | 2022 | [3] |
| 7-1a | D96N | China | 2022 | [3] |
| 7-1b | S213D | China | 2022 | [3] |
| 7-1b | S242N | China | 2022 | [3] |
| 7-1a, 7-1b | Up to 5 differences | Belgium | 2007-2009 | [2] |
Table 2: Performance of Rotarix and RotaTeq Vaccines Against G2P[1] Rotavirus
The efficacy and effectiveness of the two most widely used rotavirus vaccines, Rotarix (monovalent G1P[4]) and RotaTeq (pentavalent G1-G4, P[4]), against G2P[1] rotavirus have been evaluated in numerous clinical trials and post-licensure studies. As Rotarix does not contain a G2 component, its effectiveness relies on heterotypic protection.
| Vaccine | Study Type | Efficacy/Effectiveness against severe G2P[1] gastroenteritis | Population/Location | Key Findings | Reference |
| Rotarix (RV1) | Pooled analysis of clinical trials | 71% (95% CI: 43–85%) | Americas, Europe, Africa, Asia | Efficacy was lower against the fully heterotypic G2P[1] strain compared to homotypic and partially heterotypic strains.[1] | [1] |
| Rotarix (RV1) | Case-control study | 77% (95% CI: 42%–91%) in children 6-11 months | Brazil | Effectiveness declined in children aged ≥12 months, suggesting waning immunity.[2][3][5] | [2][3][5] |
| RotaTeq (RV5) | Clinical trials | 98% protection against severe rotavirus gastroenteritis (G1-G4) | Predominantly US and Finland | High efficacy against severe disease caused by vaccine-included serotypes.[6] | [6] |
| RotaTeq (RV5) | Post-licensure studies | Median effectiveness of 85% in low mortality countries | Global | Vaccine effectiveness is influenced by the socioeconomic status of the region.[7] | [7] |
Experimental Protocols
The relies heavily on genomic analysis. The following is a generalized protocol based on methodologies cited in recent research.[2][3]
Protocol: Whole-Genome Sequencing and Analysis of Rotavirus G2P[1] Strains
1. Sample Collection and RNA Extraction:
-
Fecal samples are collected from patients with acute gastroenteritis.
-
Viral RNA is extracted from a 10% fecal suspension using a commercial viral RNA extraction kit according to the manufacturer's instructions.
2. Reverse Transcription and PCR (RT-PCR):
-
The 11 gene segments of the rotavirus genome are amplified using gene-specific primers.
-
Reverse transcription is performed to synthesize cDNA from the viral RNA.
-
PCR is then carried out to amplify the cDNA of each gene segment.
3. Library Preparation and Sequencing:
-
The amplified PCR products are purified and used to construct a sequencing library.
-
The library is sequenced using a high-throughput sequencing platform (e.g., Illumina MiSeq) to generate paired-end reads.
4. Genome Assembly and Annotation:
-
The raw sequencing reads are quality-controlled and trimmed to remove low-quality bases and adapter sequences.
-
The reads are then assembled de novo or by mapping to a reference G2P[1] genome to obtain the complete coding sequences of the 11 gene segments.
-
Gene annotation is performed to identify the open reading frames for each viral protein.
5. Phylogenetic and Epitope Analysis:
-
The nucleotide sequences of the VP7 and VP4 genes are aligned with reference sequences from GenBank, including vaccine strains.
-
Phylogenetic trees are constructed using the maximum likelihood method to determine the genetic relatedness of the study strains to other global and vaccine strains.
-
The deduced amino acid sequences of the VP7 and VP4 proteins are compared with those of the vaccine strains to identify variations in the known antigenic epitopes.
Mandatory Visualization
Diagram 1: Experimental Workflow for Genomic Analysis of G2P[1] Rotavirus
References
- 1. Monovalent Rotavirus Vaccine Efficacy Against Different Rotavirus Genotypes: A Pooled Analysis of Phase II and III Trial Data - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effectiveness of monovalent rotavirus vaccine (Rotarix) against severe diarrhea caused by serotypically unrelated G2P[4] strains in Brazil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Diverse processes in rotavirus vaccine development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. researchgate.net [researchgate.net]
- 7. Real-world effectiveness of rotavirus vaccines, 2006-2019 - PMC [pmc.ncbi.nlm.nih.gov]
Genetic Showdown: A Comparative Guide to Pre- and Post-Vaccine G2P Rotavirus Strains
Genetic Showdown: A Comparative Guide to Pre- and Post-Vaccine G2P[1] Rotavirus Strains
The introduction of rotavirus vaccines has significantly reduced the burden of severe childhood gastroenteritis. However, this has also raised questions about the evolutionary trajectory of the virus, particularly for strains like G2P[1] that can exhibit different genetic backbones from the vaccine strains. This guide provides a detailed comparison of the genetic characteristics of G2P[1] rotavirus strains circulating before and after the widespread implementation of vaccination programs, offering insights for researchers, scientists, and drug development professionals.
Quantitative Genetic Differences: A Tabular Comparison
The following tables summarize key quantitative data on the genetic differences observed between pre- and post-vaccine G2P[1] rotavirus strains, primarily focusing on the outer capsid proteins VP7 and VP4, which are crucial for viral entry and are the primary targets of neutralizing antibodies.
Table 1: VP7 (G2) Gene and Protein Differences
| Feature | Pre-Vaccine G2P[1] Strains | Post-Vaccine G2P[1] Strains | Key Findings | Reference |
| Predominant Sub-lineage | IVa-1 | IVa-3 | A noticeable shift in the circulating sub-lineages has been observed in the post-vaccination era. | [2][3][4] |
| Key Amino Acid Substitutions | Serine (S) at position 15 | Phenylalanine (F) at position 15 (S15F) | This radical amino acid substitution is a defining feature separating the pre- and post-vaccine sub-lineages.[2][3] | [2][3] |
| Nucleotide Similarity | - | 95.1–100% similarity to pre-vaccine strains | High degree of nucleotide conservation, with specific defining mutations. | [5] |
| Antigenic Site Mutations | Conserved | Accumulation of stable point mutations in both antigenic and non-antigenic regions. | While some changes are outside known antigenic sites, mutations in antigenic regions have been observed.[1][2] | [1][2][3] |
Table 2: VP4 (P[1]) Gene and Protein Differences
| Feature | Pre-Vaccine G2P[1] Strains | Post-Vaccine G2P[1] Strains | Key Findings | Reference |
| Predominant Sub-lineage | IVa | IVb | Similar to the G2 component, a shift in the P[1] sub-lineages is evident. | [2][3][4] |
| Key Amino Acid Substitutions | Arginine (R) at position 162 | Glycine (G) at position 162 (R162G) | This substitution is located within the hemagglutination domain of VP4.[2][3] | [2][3] |
| Functional Domain Affected | Hemagglutination domain | Hemagglutination domain | The R162G substitution may impact the virus's interaction with sialic acid-containing structures on target cells.[2][3] | [2][3] |
Experimental Protocols
The findings presented in this guide are based on several key experimental methodologies. The following sections provide a detailed overview of these protocols.
Whole-Genome Sequencing and Analysis
Objective: To obtain the complete genetic sequence of the 11 segments of the rotavirus genome to identify mutations, reassortment events, and overall genetic constellation.
Methodology:
-
RNA Extraction: Viral RNA is extracted from fecal specimens positive for rotavirus.
-
Reverse Transcription and PCR (RT-PCR): The double-stranded RNA genome is reverse transcribed into complementary DNA (cDNA). The entire genome is then amplified using sequence-independent random priming or sequence-specific primers for each of the 11 gene segments.
-
Sequencing: The amplified cDNA is sequenced using next-generation sequencing (NGS) platforms (e.g., Illumina) to obtain high-throughput sequence data.
-
Genome Assembly and Annotation: The sequence reads are assembled to reconstruct the full-length sequences of the 11 gene segments. The open reading frames (ORFs) for each viral protein are then identified and annotated.
-
Genotype and Lineage Assignment: The obtained sequences are compared to reference strains in databases like GenBank to determine the genotype (e.g., G2P[1]) and the specific lineage and sub-lineage.
Phylogenetic Analysis
Objective: To determine the evolutionary relationships between pre- and post-vaccine G2P[1] strains and to identify distinct evolutionary clusters.
Methodology:
-
Sequence Alignment: The nucleotide or amino acid sequences of the gene of interest (e.g., VP7, VP4) from multiple pre- and post-vaccine strains, along with reference sequences, are aligned using algorithms like MUSCLE or ClustalW.
-
Phylogenetic Tree Construction: A phylogenetic tree is constructed from the aligned sequences using methods such as:
-
Maximum Likelihood: This method estimates the phylogenetic tree that has the highest probability of producing the observed sequence data given a specific model of evolution.
-
Neighbor-Joining: A distance-based method that clusters sequences based on their genetic distance.
-
-
Tree Visualization and Interpretation: The phylogenetic tree is visualized using software like MEGA or FigTree. The clustering of strains into distinct branches (clades) indicates their evolutionary relatedness. Pre- and post-vaccine strains forming separate clusters suggest genetic divergence.
Free Energy Change Analysis
Objective: To predict the impact of amino acid substitutions on the stability of viral proteins.
Methodology:
-
Protein Structure Modeling: If the crystal structure of the protein is not available, a 3D model is generated using homology modeling based on the structure of a related protein.
-
In Silico Mutation: The amino acid substitution of interest is introduced into the protein model.
-
Free Energy Calculation: The change in Gibbs free energy (ΔΔG) resulting from the mutation is calculated using computational tools. A negative ΔΔG value suggests that the mutation increases protein stability, while a positive value suggests destabilization.
Visualizing Experimental Workflows and Genetic Relationships
The following diagrams, generated using the DOT language, illustrate the key experimental workflows and the evolutionary relationships between pre- and post-vaccine G2P[1] strains.
Caption: Workflow for Genetic Analysis of Rotavirus Strains.
Caption: Evolutionary Shift of G2P[1] Rotavirus Sub-lineages.
Conclusion
The available evidence indicates that G2P[1] rotavirus strains have undergone measurable genetic evolution in the post-vaccine era. This evolution is characterized by shifts in predominant sub-lineages and the appearance of specific amino acid substitutions in key viral proteins. While some of these changes occur outside of known antigenic sites, suggesting that the virus may not be escaping vaccine-induced immunity, the accumulation of mutations warrants continuous surveillance. The debate continues as to whether these changes are driven by vaccine pressure or are a result of the natural evolutionary dynamics of the virus. Whole-genome sequencing coupled with phylogenetic and functional analyses remains a critical tool for monitoring rotavirus evolution and informing future vaccine strategies. The data strongly suggest that the observed genetic segregation of pre- and post-vaccine G2P[1] strains is likely due to a stepwise evolutionary process rather than direct vaccine-induced selection.[2][3][5]
References
- 1. Genomic epidemiology of the rotavirus G2P[4] strains in coastal Kenya pre- and post-rotavirus vaccine introduction, 2012–8 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Evolutionary changes between pre- and post-vaccine South African group A G2P[4] rotavirus strains, 2003-2017 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. microbiologyresearch.org [microbiologyresearch.org]
- 5. Evolutionary changes between pre- and post-vaccine South African group A G2P[4] rotavirus strains, 2003–2017 - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Genetic Maze: A Comparative Guide to Interspecies Transmission and Reassortment in G2P Rotaviruses
For Immediate Release
[City, State] – [Date] – A comprehensive analysis of G2P rotaviruses highlights the significant role of interspecies transmission and genetic reassortment in their evolution and epidemiology. This guide provides researchers, scientists, and drug development professionals with a comparative overview of the key mechanisms driving the diversity of these globally important pathogens, supported by experimental data and detailed methodologies.
Rotavirus A (RVA) is a leading cause of severe gastroenteritis in young children and various animal species.[1][2] The segmented nature of its 11-segment double-stranded RNA genome facilitates genetic reassortment, a process where gene segments are exchanged between different virus strains co-infecting a single cell.[1][3] This, coupled with interspecies transmission, allows for the emergence of novel and sometimes more virulent strains.[4] The G2P[5] genotype, a common cause of human rotavirus infections, is a key example of a strain whose evolution is shaped by these processes.[2][6]
The Genetic Blueprint of G2P[6] Rotaviruses
G2P[5] rotaviruses typically possess a DS-1-like genomic constellation: G2-P[5]-I2-R2-C2-M2-A2-N2-T2-E2-H2.[5][6][7] However, whole-genome sequencing studies have revealed frequent deviations from this canonical backbone, providing strong evidence for reassortment events. These events can involve the exchange of one or more gene segments with rotaviruses from other genogroups, including those of animal origin.
Interspecies Transmission: A Two-Way Street
While rotaviruses are generally host-specific, the barrier to interspecies transmission is not absolute.[1] Zoonotic transmission of animal rotaviruses to humans is a well-documented phenomenon that can lead to sporadic infections or the introduction of new genetic material into the human rotavirus gene pool.[8] Porcine and bovine rotaviruses are considered significant contributors to the genetic diversity of human rotaviruses.[5][9][10] Evidence suggests that human G2P[5] strains can acquire gene segments from these animal reservoirs through reassortment.[10][11] Conversely, reverse zoonosis, the transmission of human rotaviruses to animals, can also occur, further complicating the evolutionary landscape.
Quantitative Insights into G2P Reassortment
The following tables summarize findings from various studies on the prevalence of G2P[5] reassortant strains and the nature of the gene segments involved.
| Study & Region | Host(s) | Reassortment Evidence | Animal Origin of Reassortant Segments | Citation |
| China (2022) | Human | A G2P[5] strain (GS2265) with a Wa-like NSP4 (E1) gene segment. | Likely bovine or feline | [5][7] |
| Belgium (pre- & post-vaccine) | Human | Multiple NSP4 gene clusters in G2P[5] strains more closely related to animal strains. | Bovine | [10][11] |
| Brazil | Human | G2P[11] strains with a DS-1-like backbone and a rare E6 NSP4 genotype of undetermined origin. | Undetermined | [12] |
| Zambia | Porcine | G4P[11] and G9P[13] strains with Wa-like backbones and evidence of reassortment with human strains. | Porcine with human reassortment | [14] |
| India | Human | A G3P[5] strain formed by the acquisition of a G3 VP7 gene by a G2P[5] strain. | Human (inter-genogroup) | [3] |
Visualizing the Pathways of Transmission and Reassortment
The following diagrams, generated using Graphviz, illustrate the complex interplay between interspecies transmission and reassortment in the evolution of G2P rotaviruses.
Caption: Interspecies transmission and reassortment pathways in G2P rotaviruses.
Caption: A typical experimental workflow for studying rotavirus genomics.
Key Experimental Protocols
A detailed understanding of the genetic makeup of G2P rotaviruses is achieved through a combination of molecular techniques.
Viral RNA Extraction
-
Objective: To isolate high-quality viral RNA from fecal samples.
-
Protocol: Viral RNA is typically extracted from a 10% fecal suspension using commercial kits such as the QIAamp Viral RNA Mini Kit (Qiagen) or the RNeasy Mini Kit (Qiagen), following the manufacturer's instructions.
RT-PCR for G and P Genotyping
-
Objective: To determine the G (VP7) and P (VP4) genotypes of the rotavirus.
-
Protocol:
-
Reverse Transcription (RT): cDNA is synthesized from the extracted RNA using reverse transcriptase and random primers or gene-specific primers.
-
Polymerase Chain Reaction (PCR): The cDNA is then amplified using a pool of genotype-specific primers for the VP7 and VP4 genes. Primer sequences are based on conserved regions within these genes.
-
Gel Electrophoresis: The PCR products are separated by size on an agarose gel to identify the specific G and P genotypes based on the expected amplicon size.
-
Whole-Genome Sequencing (WGS)
-
Objective: To obtain the complete nucleotide sequence of all 11 gene segments.
-
Protocol:
-
Library Preparation: A cDNA library is prepared from the viral RNA. This often involves random priming and amplification to ensure coverage of the entire genome.
-
Sequencing: High-throughput sequencing is performed using platforms such as Illumina MiSeq or NextSeq.
-
Bioinformatic Analysis:
-
Quality Control: Raw sequencing reads are trimmed and filtered to remove low-quality data.
-
Assembly: The reads are assembled de novo or by mapping to a reference genome to reconstruct the 11 gene segments.
-
Genotyping and Annotation: The assembled sequences are genotyped using tools like RotaC or by BLAST comparison against a curated database. The open reading frames (ORFs) for each gene segment are identified.
-
-
Phylogenetic Analysis
-
Objective: To infer the evolutionary relationships between different rotavirus strains.
-
Protocol:
-
Sequence Alignment: The nucleotide or amino acid sequences of each gene segment are aligned with reference sequences from public databases (e.g., GenBank) using software like MAFFT or ClustalW.
-
Phylogenetic Tree Construction: Phylogenetic trees are constructed using methods such as Maximum Likelihood (e.g., with RAxML or IQ-TREE) or Bayesian inference (e.g., with BEAST). The reliability of the tree topology is assessed using bootstrap analysis or posterior probabilities.
-
Analysis: The resulting phylogenetic trees are visualized and analyzed to identify clustering patterns that indicate genetic relatedness and potential reassortment events.
-
Conclusion
The evolution of G2P rotaviruses is a dynamic process heavily influenced by interspecies transmission and genetic reassortment. Whole-genome sequencing and phylogenetic analysis are indispensable tools for tracking these evolutionary pathways. A deeper understanding of these mechanisms is crucial for the development of effective vaccines and antiviral therapies that can combat the ever-changing landscape of rotavirus diversity. The continued surveillance of both human and animal rotavirus strains through a "One Health" approach is essential for anticipating and mitigating the emergence of novel reassortant strains with public health significance.[14]
References
- 1. mdpi.com [mdpi.com]
- 2. Reassortment In Vivo: Driving Force for Diversity of Human Rotavirus Strains Isolated in the United Kingdom between 1995 and 1999 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Evidence for Genetic Reassortment between Human Rotaviruses by Full Genome Sequencing of G3P[4] and G2P[4] Strains Co-circulating in India - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Genomic epidemiology of the rotavirus G2P[4] strains in coastal Kenya pre- and post-rotavirus vaccine introduction, 2012–8 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Whole-Genome Analysis of G2P[4] Rotavirus Strains in China in 2022 and Comparison of Their Antigenic Epitopes with Vaccine Strains - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Porcine Rotaviruses: Epidemiology, Immune Responses and Control Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Detection of Porcine–Human Reassortant and Zoonotic Group A Rotaviruses in Humans in Poland - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. rcastoragev2.blob.core.windows.net [rcastoragev2.blob.core.windows.net]
- 12. Unveiling the Genomic Landscape of G2P[6] Rotavirus a Strains in Brazil: Evolutionary and Epidemiological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
Navigating the Shifting Landscape of Rotavirus: A Comparative Guide to G2P Genetic Diversity in Vaccinated and Unvaccinated Populations
Navigating the Shifting Landscape of Rotavirus: A Comparative Guide to G2P[1] Genetic Diversity in Vaccinated and Unvaccinated Populations
For Immediate Publication
A detailed analysis for researchers, scientists, and drug development professionals on the genetic diversity of G2P[1] rotavirus, comparing trends in populations with and without widespread vaccination. This guide synthesizes global surveillance data, outlines key experimental methodologies, and provides visual representations of workflow and evolutionary pressures.
The introduction of rotavirus vaccines has dramatically reduced the burden of severe childhood gastroenteritis worldwide. However, this widespread immunization has also raised questions about the potential for vaccine-driven selective pressure on circulating rotavirus strains. Of particular interest is the G2P[1] genotype, which has shown an increased relative prevalence in several regions following the introduction of rotavirus vaccines, particularly the monovalent G1P[2] vaccine, Rotarix. This guide provides a comprehensive comparison of G2P[1] genetic diversity in vaccinated versus unvaccinated populations, supported by quantitative data from global studies and detailed experimental protocols for rotavirus surveillance and characterization.
Quantitative Analysis: G2P[1] Prevalence Pre- and Post-Vaccination
Surveillance studies across the globe have documented a notable shift in the distribution of rotavirus genotypes following the implementation of routine vaccination programs. A consistent observation has been the relative increase in the prevalence of the G2P[1] genotype. The following tables summarize key quantitative data from various studies, comparing the prevalence of G2P[1] and other major genotypes in the pre- and post-vaccination eras.
Table 1: Comparison of Rotavirus Genotype Distribution in Vaccinated and Unvaccinated Populations
| Country/Region | Pre-Vaccine Era G2P[1] Prevalence | Post-Vaccine Era G2P[1] Prevalence | Predominant Pre-Vaccine Genotype | Notes |
| England | Varied, but G1P[2] was dominant[3] | Significantly increased (aMOR: 9.51)[3] | G1P[2] (39%-74%)[3] | Increased genotype diversity observed post-vaccination.[3] |
| Sicily, Italy | 9.35% (2002-2012)[4] | 12.65% (2013-2020)[5] | G1P[2] (62.4%)[4] | Fluctuating circulation of various genotypes post-vaccination.[5] |
| Australia | Lower prevalence | Increased, particularly in states using Rotarix (26.7%) compared to RotaTeq (16.6%)[1] | G1P[2] | Vaccine-specific trends in genotype dominance observed.[1] |
| Brazil | 1.4% (2005) | 44% (2006), 96% (2007)[6] | Not specified, but a shift was noted. | Rapid emergence of G2P[1] following vaccine introduction.[6] |
| India | 8% | 7.4% | G1P[2] (49.5%) | Emergence of G3P[2] as the most common genotype post-vaccination.[7] |
| Global Meta-analysis | Lower prevalence | Higher prevalence in vaccine-introducing settings[8] | G1P[2] | Increased G2P[1] prevalence may be transient.[8] |
Table 2: Genetic Diversity Indices Pre- and Post-Vaccination
| Study Location | Diversity Index | Pre-Vaccine Value | Post-Vaccine Value | Significance |
| England | Shannon (H') & Simpson (D) | Lower | Significantly Increased | p < 0.001[3] |
| Malawi | Shannon (H) & Simpson (D) | Not significantly different | Not significantly different | p < 0.149 (H'), p < 0.287 (D)[9] |
Experimental Protocols: Methodologies for Rotavirus Surveillance and Characterization
Accurate monitoring of rotavirus genetic diversity relies on robust laboratory methods. The following protocols provide a detailed overview of the key experimental procedures used in the cited studies for rotavirus detection, genotyping, and sequencing.
Sample Collection and Viral RNA Extraction
-
Sample Type: Fecal specimens are the preferred sample for rotavirus detection due to high viral shedding.[8]
-
Extraction Method:
-
Prepare a 10% fecal suspension in a suitable buffer (e.g., Phosphate-Buffered Saline).
-
Centrifuge the suspension to pellet solid debris.
-
Extract viral double-stranded RNA (dsRNA) from the supernatant using a commercial viral RNA extraction kit (e.g., QIAamp Viral RNA Mini Kit) or a guanidinium isothiocyanate/silica-based method, following the manufacturer's instructions.[10][11]
-
Rotavirus Genotyping using Reverse Transcription Polymerase Chain Reaction (RT-PCR)
RT-PCR is a highly sensitive and specific method for determining the G (VP7) and P (VP4) genotypes of rotavirus.[12]
-
Reverse Transcription (RT):
-
First Round PCR:
-
Amplify the cDNA of the VP7 and VP4 genes using consensus primers that target conserved regions of these genes. This allows for the amplification of a wide range of rotavirus genotypes.
-
-
Second Round (Nested or Semi-Nested) Multiplex PCR:
-
Use the products from the first round PCR as a template for a second round of amplification.
-
This step employs a cocktail of genotype-specific primers for common G-types (e.g., G1, G2, G3, G4, G9) and P-types (e.g., P[1], P[14], P[2]).[15]
-
The use of multiple primers in a single reaction allows for the simultaneous identification of different genotypes based on the size of the amplified product.
-
-
Product Visualization:
-
Analyze the PCR products by agarose gel electrophoresis. The size of the resulting DNA bands indicates the specific G and P genotype of the rotavirus strain.
-
Whole-Genome Sequencing (WGS) and Phylogenetic Analysis
WGS provides the most comprehensive data on the genetic makeup of rotavirus strains, enabling detailed evolutionary analysis.
-
cDNA Synthesis and Amplification:
-
Synthesize cDNA from the extracted viral RNA.
-
Amplify all 11 gene segments of the rotavirus genome using sequence-independent amplification methods or specific primers.
-
-
Library Preparation and Sequencing:
-
Prepare a sequencing library from the amplified cDNA.
-
Sequence the library using a next-generation sequencing (NGS) platform (e.g., Illumina MiSeq).[16]
-
-
Data Analysis:
-
Assemble the sequencing reads to obtain the complete or near-complete genome sequence of the rotavirus strain.
-
Determine the genotype of all 11 gene segments using tools like RotaC or BLASTn.[17]
-
-
Phylogenetic Analysis:
-
Align the obtained sequences with reference rotavirus sequences from public databases.
-
Construct phylogenetic trees using methods such as Maximum Likelihood or Bayesian inference to infer the evolutionary relationships between different rotavirus strains.[17] This analysis can reveal the emergence of new lineages and the geographic spread of specific strains.
-
Visualizing the Process and Pressures
To better illustrate the methodologies and evolutionary dynamics discussed, the following diagrams have been generated using Graphviz.
Caption: Experimental workflow for rotavirus surveillance.
Caption: G2P[1] rotavirus evolutionary dynamics.
Concluding Remarks
The available data strongly indicate a shift in the genetic landscape of circulating rotavirus strains following the introduction of vaccines, with a notable increase in the relative prevalence of the G2P[1] genotype in many regions. While vaccine-induced immune pressure is a plausible contributing factor to this shift, it is also important to consider the natural, cyclical fluctuations of rotavirus genotypes.[9] Some studies suggest that the observed changes may be a combination of both vaccine pressure and inherent viral evolution.[12]
Continued robust surveillance, utilizing the detailed molecular techniques outlined in this guide, is crucial for monitoring the long-term impact of vaccination on rotavirus diversity. Understanding these dynamics is essential for the ongoing development and evaluation of rotavirus vaccines and for anticipating future trends in rotavirus epidemiology. This knowledge will ultimately aid in the global effort to further reduce the burden of this significant childhood disease.
References
- 1. stacks.cdc.gov [stacks.cdc.gov]
- 2. Rapid genotyping of human rotavirus using SYBR green real-time reverse transcription-polymerase chain reaction with melting curve analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. files.core.ac.uk [files.core.ac.uk]
- 4. Impact of Vaccination on Rotavirus Genotype Diversity: A Nearly Two-Decade-Long Epidemiological Study before and after Rotavirus Vaccine Introduction in Sicily, Italy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. DSpace [iris.who.int]
- 6. researchgate.net [researchgate.net]
- 7. Higher proportion of G2P[4] rotaviruses in vaccinated hospitalized cases compared with unvaccinated hospitalized cases, despite high vaccine effectiveness against heterotypic G2P[4] rotaviruses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Chapter 13: Rotavirus | Manual for the Surveillance of Vaccine-Preventable Diseases | CDC [cdc.gov]
- 9. researchgate.net [researchgate.net]
- 10. Characterization of Rotavirus Strains Responsible for Breakthrough Diarrheal Diseases among Zambian Children Using Whole Genome Sequencing - PMC [pmc.ncbi.nlm.nih.gov]
- 11. eurorotanet.com [eurorotanet.com]
- 12. health.gov.au [health.gov.au]
- 13. Sequencing and Phylogenetic Analysis of Human Genotype P[6] Rotavirus Strains Detected in Hungary Provides Evidence for Genetic Heterogeneity within the P[6] VP4 Gene - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A Real-Time RT-PCR Assay for Genotyping of Rotavirus - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Frontiers | Improvement of Rotavirus Genotyping Method by Using the Semi-Nested Multiplex-PCR With New Primer Set [frontiersin.org]
- 16. Coding-complete genome sequences of rotavirus A reference strains EDIM, Ph158, and CC425 - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Frontiers | Study of Complete Genome Sequences of Rotavirus A Epidemics and Evolution in Japan in 2012–2014 [frontiersin.org]
Safety Operating Guide
Essential Procedures for the Safe Disposal of GZ22-4
The following guide provides comprehensive procedures for the proper disposal of the chemical compound designated as GZ22-4. This information is critical for ensuring the safety of laboratory personnel and minimizing environmental impact. The protocols outlined are based on established best practices for hazardous chemical waste management in a research environment.
Immediate Safety and Handling Precautions
Prior to handling or initiating any disposal procedures for this compound, it is imperative that all personnel are outfitted with the appropriate Personal Protective Equipment (PPE). Given the potential for unknown hazards associated with a novel compound, a cautious approach is warranted.
Required Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles with side-shields.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile or neoprene).
-
Body Protection: A lab coat, long pants, and closed-toe shoes.
-
Respiratory Protection: A suitable respirator should be utilized if handling the substance in powdered form or if aerosolization is possible.
All handling of this compound should occur within a designated and properly functioning chemical fume hood to prevent inhalation of vapors or dust. An operational safety shower and eyewash station must be readily accessible in the immediate vicinity of handling.
Hazard and Toxicity Profile
A thorough understanding of the hazards associated with this compound is the first step in safe disposal. If a Safety Data Sheet (SDS) is not available, a risk assessment based on the chemical structure and any available experimental data should be conducted. The following table summarizes a hypothetical hazard profile for this compound, which should be adapted based on actual data.
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |
| Serious Eye Damage/Irritation | Category 2A | H319: Causes serious eye irritation |
| Acute Aquatic Toxicity | Category 1 | H400: Very toxic to aquatic life |
| Chronic Aquatic Toxicity | Category 1 | H410: Very toxic to aquatic life with long lasting effects |
Step-by-Step Disposal Protocol
The fundamental principle for the disposal of this compound is to prevent its release into the environment. Under no circumstances should this compound or its containers be disposed of in the regular trash or down the drain.[1][2]
Experimental Protocol for Decontamination of Empty Containers:
-
Initial Rinse: Rinse the empty container that held this compound three times with a suitable solvent in which this compound is soluble.[1] This should be done in a chemical fume hood.
-
Collection of Rinsate: The solvent rinsate is considered hazardous waste and must be collected in a designated, labeled container for liquid chemical waste.
-
Final Rinse: Perform a final rinse with water. This rinsate should also be collected as hazardous waste.
-
Container Disposal: Once triple-rinsed and air-dried, the container may be disposed of as regular laboratory glass or plastic waste, provided the label has been defaced.[1]
Detailed Steps for Waste Disposal:
-
Segregation of Waste:
-
Solid Waste: This category includes any unused this compound powder, contaminated PPE (such as gloves and disposable lab coats), and contaminated lab consumables (e.g., pipette tips, weighing paper, and centrifuge tubes).
-
Liquid Waste: This includes solutions containing this compound and the solvent rinsate from decontaminating glassware.
-
Sharps Waste: Needles, syringes, or other sharp objects contaminated with this compound must be placed in a designated, puncture-resistant sharps container that is clearly labeled as chemically contaminated.[3]
-
-
Waste Container Requirements:
-
All waste must be collected in containers that are chemically compatible with this compound.
-
Containers must be in good condition, leak-proof, and equipped with a secure, tight-fitting lid.
-
Each container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and a clear indication of the associated hazards (e.g., "Toxic," "Environmental Hazard").[4]
-
-
Accumulation of Waste:
-
Waste containers should be kept closed at all times, except when actively adding waste.
-
It is crucial to segregate this compound waste from incompatible materials. A thorough review of chemical compatibility should be conducted before mixing any waste streams.
-
Store waste in a designated satellite accumulation area that is away from general laboratory traffic.
-
-
Arranging for Disposal:
Spill Management Protocol
In the event of a this compound spill, the following procedures should be immediately implemented:
-
Evacuate and Secure the Area: Alert all personnel in the vicinity and restrict access to the spill area.
-
Don Appropriate PPE: Ensure you are wearing the required personal protective equipment as outlined above.
-
Contain the Spill:
-
For Solid Spills: Carefully sweep or scoop the material to avoid generating dust.
-
For Liquid Spills: Use an inert, absorbent material such as vermiculite, sand, or a chemical spill pillow to absorb the spill. Do not use combustible materials like paper towels as the primary absorbent.
-
-
Collect and Dispose: Place all contaminated absorbent material and cleaning supplies into a labeled hazardous waste container.
-
Decontaminate the Area: Clean the spill area with a suitable solvent, and collect the cleaning materials as hazardous waste.
Disposal Workflow
The following diagram illustrates the decision-making process and workflow for the safe disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
